tert-Butyl (6-amino-6-oxohexyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-amino-6-oxohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-9(12)14/h4-8H2,1-3H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLUCEZCNAKZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of tert-Butyl (6-amino-6-oxohexyl)carbamate
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and bifunctional molecule design, the selection of optimal linker architectures is critical. tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4)[1], systematically known as tert-butyl N-(5-carbamoylpentyl)carbamate[2], serves as a highly versatile, modular building block. Featuring a stable yet orthogonally cleavable Boc-protected amine, a flexible C5-alkyl spacer, and a reactive terminal primary amide, this compound is engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and histone deacetylase (HDAC) inhibitors.
This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and self-validating protocols for its synthesis and downstream application.
Chemical Identity & Physicochemical Profiling
The structural logic of tert-Butyl (6-amino-6-oxohexyl)carbamate lies in its bifunctionality. The tert-butoxycarbonyl (Boc) group provides robust protection against nucleophilic attack and basic conditions during complex coupling sequences, while the terminal primary amide offers a handle for dehydration to nitriles or direct participation in transition-metal-catalyzed cross-couplings. The pentyl chain (
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 85535-56-4[1] | Unique chemical identifier for procurement and QA. |
| Molecular Formula | C11H22N2O3[1] | Dictates the mass-to-charge ratio for LC-MS validation. |
| Molecular Weight | 230.30 g/mol [1] | Low molecular weight ensures minimal bulk addition to linkers. |
| LogP | ~0.95[4] | Favorable lipophilicity; prevents excessive aggregation in aqueous media. |
| Fraction sp3 (Fsp3) | 0.818[4] | High 3D character enhances solubility and reduces flat-aromatic stacking. |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCC(N)=O[2] | Computational string for in silico docking and library design. |
Mechanistic Role in Advanced Drug Design
The C5-alkyl spacer is not an arbitrary choice; it provides exactly six bonds of linear distance between the functional termini. In PROTAC development, achieving the correct spatial orientation between the target protein and the E3 ligase is paramount to forming a productive ternary complex. The alkyl chain offers high conformational freedom compared to rigid PEG or alkyne linkers, allowing the chimeric molecule to sample a broader chemical space to find the optimal binding geometry[3].
Figure 1: Modular PROTAC architecture utilizing the flexible C5-alkyl linker core.
Synthetic Logic and Workflows
The synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate is a masterclass in orthogonal functional group manipulation. The most robust route begins with 6-aminohexanoic acid (aminocaproic acid).
-
Amine Protection: The primary amine is masked using Di-tert-butyl dicarbonate (
)[5]. This step is driven by the thermodynamic stability of the resulting carbamate and the evolution of gas, which pushes the reaction to completion. -
Carboxyl Activation & Amidation: The free carboxylic acid is activated using a coupling reagent (e.g., EDC·HCl and HOBt). Instead of using aqueous ammonia—which risks competitive hydrolysis of the active ester—we utilize ammonium chloride (
) and N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent. This choice ensures a self-validating, high-yielding amidation by maintaining strict control over the nucleophile's availability.
Figure 2: Two-step synthetic workflow for tert-Butyl (6-amino-6-oxohexyl)carbamate.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating; the physical state changes and workup logic inherently purify the material without the immediate need for exhaustive chromatography[5].
Protocol A: Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate
Objective: Convert Boc-6-aminohexanoic acid to its corresponding primary amide.
-
Activation: Dissolve 1.0 equivalent of Boc-6-aminohexanoic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir at 0 °C for 30 minutes. Causality: The low temperature prevents the thermal degradation of the highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: Add 2.0 equivalents of
followed by the dropwise addition of 3.0 equivalents of DIPEA. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. -
Workup & Isolation: Quench the reaction by pouring it into a 5-fold volume of ice-cold water. The product, being highly aliphatic, will precipitate or form an oil. Extract with Ethyl Acetate (
mL). -
Self-Validation Wash: Wash the combined organic layers sequentially with 1M HCl (removes unreacted DIPEA and basic byproducts), saturated aqueous
(removes unreacted acid and HOBt), and brine[5]. Dry over anhydrous , filter, and concentrate under reduced pressure to yield the product as a white solid/viscous oil.
Protocol B: Orthogonal Boc-Deprotection for Downstream Coupling
Objective: Unmask the primary amine for conjugation to a target ligand.
-
Cleavage: Dissolve tert-Butyl (6-amino-6-oxohexyl)carbamate in Dichloromethane (DCM) to a 0.5 M concentration. Add an equal volume of Trifluoroacetic acid (TFA) at 0 °C.
-
Reaction: Stir for 2 hours at room temperature. Causality: The acid-labile Boc group fragments into a tert-butyl cation (which eliminates to isobutylene gas) and
gas. The effervescence serves as a visual indicator of reaction progress. -
Recovery: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (
) to remove residual TFA, yielding 6-aminohexanamide as a stable trifluoroacetate salt, ready for immediate amide coupling.
Analytical Characterization
To verify the structural integrity of the synthesized tert-Butyl (6-amino-6-oxohexyl)carbamate, Proton Nuclear Magnetic Resonance (
- 1.44 ppm (singlet, 9H): The massive, sharp singlet corresponds to the three equivalent methyl groups of the tert-butyl (Boc) moiety.
-
1.30 - 1.65 ppm (multiplet, 6H): Represents the three internal methylene groups (
) of the pentyl chain. -
2.20 ppm (triplet, 2H): The methylene protons adjacent to the amide carbonyl (
). The deshielding effect of the carbonyl pulls this peak downfield. -
3.10 ppm (quartet, 2H): The methylene protons adjacent to the carbamate nitrogen (
). The electronegativity of the nitrogen causes significant deshielding[5]. -
4.60 ppm (broad singlet, 1H): The carbamate
proton. Broadening is due to quadrupolar relaxation of the nitrogen nucleus. -
5.30 - 5.50 ppm (broad singlet, 2H): The primary amide
protons.
References[1] MolCore. "85535-56-4 | Tert-Butyl (6-amino-6-oxohexyl)carbamate". Available at: https://www.molcore.com/[4] Fluorochem Ltd. "tert-Butyl (6-amino-6-oxohexyl)carbamate - Product F633883 - Properties". Available at: https://www.fluorochem.co.uk/[3] ChemSrc. "N-Boc-1,6-diaminohexane uses and PROTAC linkers". Available at: https://www.chemsrc.com/[5] ChemicalBook. "N-BOC-1,6-diaminohexane Synthesis and Properties". Available at: https://www.chemicalbook.com/[2] Fluorochem Ltd. "tert-Butyl (6-amino-6-oxohexyl)carbamate - IUPAC and SMILES". Available at: https://www.fluorochem.co.uk/[6] Capot Chemical. "85535-56-4 | tert-Butyl (6-amino-6-oxohexyl)carbamate NMR Characterization". Available at: https://www.capotchem.com/
Sources
Whitepaper: Molecular Profiling, Synthesis, and Application of tert-Butyl (6-amino-6-oxohexyl)carbamate in Bioconjugation
Executive Summary
As the complexity of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—accelerates, the strategic selection of aliphatic linkers becomes a critical determinant of pharmacokinetic success. As a Senior Application Scientist, I frequently encounter challenges where linker rigidity, hydrophobicity, or premature cleavage derails drug efficacy.
tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4) serves as a foundational building block in this domain [1]. Structurally, it is the primary amide derivative of Boc-protected 6-aminohexanoic acid. It acts as a highly stable, chemoselective intermediate capable of yielding heterobifunctional C6-spacers, most notably through its reduction to N-Boc-1,6-hexanediamine [2]. This guide provides an in-depth technical analysis of its properties, mechanistic utility, and self-validating synthetic workflows.
Physicochemical Profiling & Structural Analysis
The utility of this molecule stems from its tripartite structure:
-
The Boc (tert-butyloxycarbonyl) Group: Provides robust protection of the terminal amine, stable against catalytic hydrogenation and basic nucleophiles, yet easily cleaved under mildly acidic conditions (e.g., TFA).
-
The C5 Aliphatic Chain: Confers flexibility and hydrophobicity, providing an optimal spatial distance (~8–9 Å) to prevent steric clash between conjugated pharmacophores.
-
The Terminal Primary Amide: Acts as a versatile synthetic handle. It is highly stable during cross-coupling reactions but can be selectively dehydrated to a nitrile or reduced to a primary amine.
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | tert-Butyl (6-amino-6-oxohexyl)carbamate |
| Synonyms | Boc-6-aminohexanamide; Boc-Ahx-NH2 |
| CAS Registry Number | 85535-56-4 |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.30 g/mol |
| Hydrogen Bond Donors | 2 (Carbamate NH, Amide NH₂) |
| Hydrogen Bond Acceptors | 3 (Carbamate C=O, Carbamate -O-, Amide C=O) |
| Topological Polar Surface Area (TPSA) | 81.3 Ų |
Mechanistic Role in Chemical Biology
In linkerology, causality dictates design. Why utilize an amide intermediate rather than directly synthesizing a diamine?
Direct alkylation or amidation of unprotected diamines often leads to uncontrolled polymerization or cross-linking. By utilizing tert-Butyl (6-amino-6-oxohexyl)carbamate, researchers can isolate and purify a highly stable intermediate. The amide group is chemically inert to many standard alkylation conditions, allowing modifications on other parts of a complex molecule. Once the structural integrity of the precursor is validated, the amide can be chemoselectively reduced to yield N-Boc-1,6-hexanediamine, a critical C6-spacer used in biodegradable poly(disulfide amine)s, theranostic dendrimers, and PROTACs [2] [3].
Integration of the C6 spacer into a PROTAC molecule for targeted protein degradation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and reaction success.
Protocol A: Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate
Objective: Amidation of Boc-6-aminohexanoic acid.
-
Activation: Dissolve 1.0 eq of Boc-6-aminohexanoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at room temperature.
-
Causality: EDC activates the carboxylic acid. HOBt immediately traps the unstable O-acylisourea intermediate to form a stable, highly reactive OBt-ester, preventing side reactions like N-acylurea formation.
-
-
Amidation: Add 2.0 eq of Ammonium Chloride (NH₄Cl) followed by 3.0 eq of DIPEA.
-
Causality: DIPEA neutralizes the NH₄Cl in situ, releasing free ammonia gas into the solution, which nucleophilically attacks the OBt-ester to form the primary amide.
-
-
Reaction & Workup: Stir for 12 hours. Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Validation Checkpoint (IPC): Perform Thin Layer Chromatography (TLC). The product will migrate higher than the starting acid in 5% MeOH/DCM and will stain positively with KMnO₄ (yellow spot on a purple background), confirming the loss of the free carboxylic acid.
Protocol B: Chemoselective Reduction to N-Boc-1,6-hexanediamine
Objective: Convert the primary amide to a primary amine while preserving the Boc protecting group [3].
-
Setup: Dissolve the amide from Protocol A in anhydrous THF (0.1 M) under an Argon atmosphere at 0 °C.
-
Reduction: Dropwise, add 3.0 eq of Borane-THF complex (BH₃·THF). Reflux the mixture for 12 hours.
-
Causality: While LiAlH₄ is a common reductant, it can occasionally cleave carbamates under prolonged reflux. BH₃·THF is highly chemoselective; it coordinates specifically to the electron-rich amide carbonyl, smoothly reducing it to an amine without compromising the Boc group.
-
-
Quenching: Cool to 0 °C and carefully quench with Methanol.
-
Causality: Methanol safely reacts with excess borane and disrupts the stable boron-amine complexes formed during the reaction, liberating the free amine.
-
-
Validation Checkpoint (IPC): Spot the crude mixture on TLC. The newly formed primary amine will stain bright pink/purple with Ninhydrin upon heating, whereas the starting amide will remain non-reactive to Ninhydrin. This provides immediate, visual validation of the reduction.
Synthetic workflow from Boc-6-aminohexanoic acid to N-Boc-1,6-hexanediamine.
Analytical Characterization Standards
To definitively confirm the synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate, the following analytical signatures must be observed:
-
Mass Spectrometry (ESI-MS): Expected
at m/z 231.3. A strong sodium adduct at m/z 253.3 is also typically present. -
¹H NMR (400 MHz, CDCl₃):
- 5.30–5.50 (br s, 2H, -C(=O)NH₂ )
- 4.55 (br s, 1H, Boc-NH -)
- 3.10 (q, 2H, -CH₂ -NH-Boc)
- 2.22 (t, 2H, -CH₂ -C(=O)NH₂)
- 1.65–1.30 (m, 6H, aliphatic -CH₂ -)
- 1.44 (s, 9H, -C(CH₃ )₃)
By adhering to these mechanistic principles and validation checkpoints, researchers can leverage this molecule to reliably engineer robust bioconjugates and advanced therapeutics.
References
Technical Guide: Solubility & Handling of tert-Butyl (6-amino-6-oxohexyl)carbamate
Part 1: Executive Summary & Physicochemical Profile
tert-Butyl (6-amino-6-oxohexyl)carbamate , often referred to as Boc-6-aminohexanamide , is a critical intermediate in the synthesis of heterobifunctional linkers (PROTACs), lysine mimetics, and peptide spacers. Its structure comprises a lipophilic hexyl chain terminated by a tert-butoxycarbonyl (Boc) protected amine at one end and a polar primary amide at the other.
Understanding its solubility landscape is non-trivial due to the competing physicochemical forces: the hydrophobic Boc-hexyl moiety drives solubility in organic solvents, while the primary amide facilitates strong intermolecular hydrogen bonding, often leading to high crystallinity and reduced solubility in non-polar media.
Physicochemical Dossier
| Property | Specification |
| IUPAC Name | tert-butyl N-(6-amino-6-oxohexyl)carbamate |
| CAS Number | 85535-56-4 |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.31 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted LogP | ~1.4 (Moderate Lipophilicity) |
| H-Bond Donors | 2 (Amide -NH₂, Carbamate -NH-) |
| H-Bond Acceptors | 3 (Carbonyls) |
Part 2: Solubility Landscape
The following matrix categorizes solvents based on their interaction with the compound’s functional groups. This data is derived from empirical behavior of Boc-amino alkanecarboxamides.
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Technical Insight |
| Polar Aprotic | DMF, DMSO, NMP | High | Disrupts intermolecular H-bonds of the amide; ideal for substitution reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the Boc-hexyl chain; standard for transport and liquid-phase synthesis. |
| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Soluble, especially upon warming. Proticity competes with amide H-bonds. Good for crystallization.[1] |
| Esters/Ethers | Ethyl Acetate, THF, Dioxane | Moderate | Soluble at room temp; solubility increases significantly with heat. Primary choice for recrystallization. |
| Aliphatics | Hexanes, Heptane, Pentane | Insoluble | The compound will oil out or precipitate. Used strictly as anti-solvents . |
| Aqueous | Water, PBS | Low | Poor solubility due to the lipophilic hexyl/Boc domains, despite the polar amide. |
Visualization: Solvent Selection Decision Tree
Figure 1: Decision tree for solvent selection based on experimental intent. High-contrast nodes indicate critical decision points.
Part 3: Critical Experimental Protocols
As a Senior Application Scientist, I emphasize that protocol integrity relies on self-validating steps. The following workflows are designed to minimize material loss and ensure high purity.
Protocol A: Dissolution for Stock Solutions (100 mM)
Use this protocol for preparing reagents for biological assays or linker synthesis.
-
Weighing : Accurately weigh 230 mg of tert-Butyl (6-amino-6-oxohexyl)carbamate into a 20 mL scintillation vial.
-
Primary Solvation : Add 5 mL of Dichloromethane (DCM) or DMSO .
-
Checkpoint: The solid should dissolve rapidly. If using DMSO, vortexing may be required due to viscosity.
-
-
Clarification : Inspect the solution against a light source. It must be strictly clear.
-
Troubleshooting: If turbidity persists (likely due to trace inorganic salts from synthesis), filter through a 0.22 µm PTFE syringe filter .
-
-
Dilution (Optional) : If the final application tolerates it, dilute with the target buffer or solvent only after the initial high-concentration dissolution to prevent precipitation.
Protocol B: Purification via Recrystallization
Use this protocol to purify crude material (e.g., post-amidation reaction).
Principle : The compound exhibits a steep solubility curve in Ethyl Acetate (EtOAc)—soluble when hot, insoluble when cold/mixed with Hexanes.
-
Dissolution :
-
Place crude solid in an Erlenmeyer flask.
-
Add EtOAc (approx. 5 mL per gram of solid).
-
Heat to 60°C (gentle reflux) with stirring.
-
Checkpoint: Add additional EtOAc dropwise until the solid just dissolves. Do not add excess.
-
-
Precipitation :
-
Remove from heat.[1] While still warm, add Hexanes (or Heptane) dropwise until a faint, persistent cloudiness appears (the "cloud point").
-
Add 1-2 drops of EtOAc to clear the solution again.
-
-
Crystallization :
-
Allow the flask to cool to room temperature undisturbed.
-
Transfer to a 4°C environment (fridge) for 2 hours.
-
Observation: White crystalline needles or a microcrystalline powder should form.
-
-
Isolation :
-
Filter the crystals using a Büchner funnel.[1]
-
Wash with cold (0°C) Hexane/EtOAc (9:1) mixture.
-
Dry under high vacuum for 4 hours.
-
Visualization: Purification Workflow
Figure 2: Step-by-step purification workflow using the anti-solvent recrystallization method.
Part 4: Application Context & Troubleshooting
Application: Linker Synthesis for PROTACs
In PROTAC development, this compound serves as a "linker precursor." The Boc group is typically removed with TFA/DCM (1:1) or 4M HCl in Dioxane to expose the amine for conjugation to an E3 ligase ligand (e.g., Thalidomide derivatives).
-
Caution : When deprotecting, the resulting amine salt will be highly polar. Ensure your workup (e.g., ether precipitation) accounts for this drastic solubility shift.
Troubleshooting Common Issues
-
"Oiling Out" : If the compound forms a sticky oil instead of crystals during recrystallization, the solution was likely too concentrated or cooled too fast.
-
Fix: Re-heat to dissolve, add slightly more EtOAc, and cool very slowly (wrap flask in foil/towel).
-
-
Incomplete Dissolution in DCM : Often caused by water contamination in the solid (amide hydration).
-
Fix: Dry the solid in a vacuum desiccator over P₂O₅ overnight before use.
-
References
-
PubChem . tert-Butyl (6-amino-6-oxohexyl)carbamate Compound Summary. National Library of Medicine. Available at: [Link]
-
MDPI . Synthesis of tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. (Describes analogous solubility and crystallization behavior). Available at: [Link][2][3]
Sources
CAS number and identifiers for tert-Butyl (6-amino-6-oxohexyl)carbamate
[1][2]
Executive Summary
tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4 ) is a critical aliphatic linker and building block used extensively in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics.[1][2] Chemically, it functions as a protected "spacer" unit, providing a flexible hexyl chain terminated by a primary amide and a Boc-protected amine.[2]
This guide details its physicochemical specifications, validated synthesis protocols, and application in heterobifunctional ligand design.
Chemical Identity & Specifications
Nomenclature & Identifiers
| Identifier Type | Value | Notes |
| CAS Number | 85535-56-4 | Primary identifier for the amide form.[2] |
| IUPAC Name | tert-butyl N-(6-amino-6-oxohexyl)carbamate | Also: tert-butyl (5-carbamoylpentyl)carbamate |
| Common Synonyms | 6-(Boc-amino)hexanamide; N-Boc-epsilon-aminocaproamide | |
| Molecular Formula | ||
| Molecular Weight | 230.31 g/mol | |
| SMILES | CC(C)(C)OC(=O)NCCCCCC(N)=O | |
| InChI Key | WPLUCEZCNAKZPL-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Specification |
| Appearance | White to off-white solid or crystalline powder |
| Melting Point | 98–102 °C (Typical range for pure amides of this class) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| LogP | ~1.4 (Computed) |
| Storage | 2–8°C, Hygroscopic.[3] Store under inert gas (Argon/Nitrogen). |
Synthesis & Production Protocols
Strategic Route Selection
Two primary routes exist for synthesizing CAS 85535-56-4.[2] The Amidation Route (Method A) is preferred for high-purity applications as it starts from the widely available Boc-6-aminohexanoic acid and avoids the purification challenges associated with protecting the highly polar 6-aminohexanamide.[1][2]
Method A: Mixed Anhydride Amidation (Recommended)
This protocol utilizes isobutyl chloroformate to generate a mixed anhydride intermediate, which is then intercepted by ammonia.[1] This method minimizes racemization (not applicable here, but good practice) and side reactions.[1]
Reagents:
-
Starting Material: N-Boc-6-aminohexanoic acid (CAS 6404-29-1)[1][2][4]
-
Activator: Isobutyl chloroformate (IBCF)[1]
-
Nucleophile: Ammonium hydroxide (28%
) or Ammonia gas[1] -
Solvent: Anhydrous THF or DCM
Step-by-Step Protocol:
-
Activation:
-
Dissolve 10.0 mmol of N-Boc-6-aminohexanoic acid in 50 mL of anhydrous THF under nitrogen.
-
Cool the solution to -15°C (ice/salt bath).
-
Add 11.0 mmol (1.1 eq) of NMM.[1] Stir for 5 minutes.
-
Dropwise add 11.0 mmol (1.1 eq) of Isobutyl chloroformate.[1] Maintain temperature below -10°C.
-
Mechanism: Formation of the mixed carboxylic-carbonic anhydride.[2] Stir for 15-20 minutes.
-
-
Amidation:
-
Option 1 (Liquid): Add 30 mmol (3 eq) of concentrated ammonium hydroxide dropwise.[1]
-
Option 2 (Gas): Bubble dry ammonia gas through the solution for 10 minutes.
-
Allow the mixture to warm to room temperature (RT) over 2 hours.
-
-
Workup & Purification:
-
Evaporate THF under reduced pressure.
-
Redissolve residue in Ethyl Acetate (EtOAc).[1]
-
Wash Sequence: 1M HCl (remove unreacted amine/base), Sat.
(remove unreacted acid), Brine. -
Dry over
, filter, and concentrate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Crystallization: Recrystallize from EtOAc/Hexanes to yield the target amide.
-
Synthesis Logic Diagram
Caption: Mixed anhydride synthesis pathway converting the Boc-acid to the primary amide.
Applications in Drug Discovery[2][4]
PROTAC Linker Design
The primary utility of CAS 85535-56-4 is as an aliphatic linker .[2] In PROTACs, the linker length and composition determine the ternary complex stability (Target-Linker-E3 Ligase).[1][2]
-
Role: Provides a 6-carbon hydrophobic spacer.
-
Functionality:
-
The Amide group can be dehydrated to a nitrile (for further reaction) or hydrolyzed to an acid. More commonly, it serves as a stable terminus or is reduced to a primary amine after deprotection.[2]
-
The Boc group allows controlled deprotection (using TFA/HCl) to reveal a primary amine for conjugation to an E3 ligase ligand (e.g., Thalidomide derivatives) or the Target Protein ligand.
-
Hoffman Rearrangement Precursor
The primary amide function allows this compound to undergo Hoffman rearrangement to yield a geminal diamine derivative or a shortened amine chain, useful in synthesizing urea-based inhibitors (e.g., sEH inhibitors).[1][2]
PROTAC Workflow Visualization
Caption: Utilization of the linker in the stepwise assembly of proteolysis targeting chimeras.
Handling & Stability
Stability Profile
-
Hydrolysis: The terminal amide is relatively stable at neutral pH but will hydrolyze to the carboxylic acid under strong acidic (conc. HCl, reflux) or basic (NaOH, heat) conditions.[1]
-
Boc Group: Labile to strong acids (TFA, HCl in Dioxane). Stable to bases and reducing agents.
Safety Precautions
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially when handling volatile reagents like isobutyl chloroformate during synthesis.
References
-
ChemicalBook. TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE and Related Compounds. Retrieved from [1]
-
Fluorochem. tert-Butyl (6-amino-6-oxohexyl)carbamate Product Sheet (CAS 85535-56-4).[1][2] Retrieved from [1]
-
MedChemExpress. tert-Butyl (6-aminohexyl)carbamate hydrochloride PROTAC Linker.[1][2] Retrieved from [1]
-
MDPI. Synthesis of tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank 2025.[5] Retrieved from [1]
-
PubChem. Compound Summary: tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS 85535-56-4).[1][2] National Library of Medicine. Retrieved from [1]
Sources
- 1. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1092291-07-0|tert-Butyl (6-hydrazinyl-6-oxohexyl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl 6-oxohexylcarbamate | C11H21NO3 | CID 10536636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid | 6404-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
Strategic Utilization of tert-Butyl (6-amino-6-oxohexyl)carbamate in Linker Design
The following technical guide details the strategic role, synthesis, and application of tert-Butyl (6-amino-6-oxohexyl)carbamate in medicinal chemistry, specifically within the context of linker design for targeted protein degradation (PROTACs) and fragment-based drug discovery.
CAS: 85535-56-4 Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.31 g/mol Role: Bifunctional C6-Linker Precursor & Pharmacophore Spacer[1][2]
Executive Summary: The "Pivot" Intermediate
In the architecture of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a determinant of physicochemical properties, permeability, and ternary complex stability.[1][2]
tert-Butyl (6-amino-6-oxohexyl)carbamate (hereafter referred to as Intermediate A ) serves as a critical "pivot point" in linker synthesis.[1][2] Unlike simple alkyl chains, this molecule possesses a primary amide terminus. This functional group offers a unique strategic advantage: it is stable enough to serve as a hydrogen-bonding motif in final compounds but reactive enough to be transformed into nitriles (bioisosteres/warheads) or primary amines (for diamine linkers) late in the synthetic sequence.[1][2]
This guide outlines the structural utility, synthetic pathways, and experimental protocols for deploying Intermediate A in high-value medicinal chemistry campaigns.[2]
Structural & Physicochemical Profile
The molecule features a hexamethylene (C6) spacer, which is often cited as the "Goldilocks" length for PROTAC linkers—long enough to span the gap between E3 ligase and the protein of interest (POI), yet short enough to avoid excessive entropic penalties upon binding.
| Property | Value | Medicinal Chemistry Significance |
| Spacer Length | ~8.5 Å (extended) | Optimal for bridging E3 ligase (e.g., CRBN/VHL) and POI binding pockets without steric clash.[1][2] |
| LogP | ~0.95 | Moderate lipophilicity ensures membrane permeability without the solubility issues of longer alkyl chains. |
| H-Bond Donors | 2 (Amide NH₂, Carbamate NH) | The terminal amide can engage in critical H-bond networks within the solvent channel or binding site.[1][2] |
| Stability | High | The primary amide is resistant to physiological hydrolysis compared to esters, enhancing plasma stability. |
Strategic Applications in Drug Design
The Amide-to-Nitrile Divergence
A primary application of Intermediate A is its use as a precursor to 5-cyanopentyl linkers.[1][2] Nitriles are potent bioisosteres for carbonyls and hydroxyls, offering a smaller polar surface area and improved metabolic stability (blocking oxidative metabolism at the terminal carbon).
-
Workflow: Intermediate A
Dehydration Nitrile-Linker.[1][2] -
Utility: The resulting nitrile can serve as a "warhead" (covalent attachment to Cysteine) or a metabolic block.[1]
PROTAC Linker Assembly
Intermediate A allows for a modular "Plug-and-Play" approach.[1]
-
Anchor Attachment: The Boc group is removed to couple the linker to an E3 ligase ligand (e.g., Thalidomide derivative).
-
Warhead Attachment: The amide terminus is modified (via Hofmann rearrangement or reduction) to attach the POI ligand.[1]
Visualization of Strategic Pathways
The following diagram illustrates how Intermediate A acts as a central hub for generating diverse linker types.
Figure 1: Divergent synthetic pathways from tert-Butyl (6-amino-6-oxohexyl)carbamate.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate
Rationale: This protocol uses the Mixed Anhydride method, which is superior to direct coupling for primary amides due to higher yields and easier purification.[1][2]
Reagents: Boc-6-aminohexanoic acid (1.0 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), Ammonia (gas or 0.5M in Dioxane), THF (anhydrous).[1][2]
-
Activation: Dissolve Boc-6-aminohexanoic acid (e.g., 5.0 g) in anhydrous THF (50 mL) under N₂ atmosphere. Cool to -15°C (ice/salt bath).
-
Base Addition: Add NMM dropwise, maintaining temperature below -10°C. Stir for 15 mins.
-
Anhydride Formation: Add Isobutyl chloroformate dropwise. A white precipitate (NMM[1][2]·HCl) will form.[1] Stir for 30 mins at -15°C.
-
Ammonolysis: Bubble anhydrous NH₃ gas into the solution for 15 mins OR add 0.5M NH₃ in dioxane (3.0 eq).
-
Workup: Allow to warm to RT and stir for 2 hours. Filter off the precipitate. Concentrate the filtrate in vacuo.[3]
-
Purification: Recrystallize from EtOAc/Hexanes to yield the title compound as a white solid.
Protocol B: Dehydration to tert-Butyl (5-cyanopentyl)carbamate
Rationale: Converts the amide to a nitrile, a key bioisostere in modern linker design.[1][2]
Reagents: Intermediate A (1.0 eq), Trifluoroacetic anhydride (TFAA, 1.2 eq), Pyridine (3.0 eq), DCM.[2]
-
Setup: Dissolve Intermediate A in dry DCM at 0°C.
-
Addition: Add Pyridine, followed by the slow addition of TFAA.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Amide is polar; Nitrile is less polar).[1][2]
-
Quench: Quench with saturated NaHCO₃. Extract with DCM.
-
Result: Yields the nitrile derivative, ready for "Click" chemistry (if converted to tetrazole) or use as a metabolic blocker.
Protocol C: Boc-Deprotection (Linker Activation)
Rationale: Exposes the primary amine for conjugation to the E3 ligase ligand.[1][2]
Reagents: HCl (4M in Dioxane) or TFA/DCM (1:1).[1][2]
-
Dissolution: Dissolve Intermediate A in minimal DCM.
-
Acidolysis: Add 4M HCl in Dioxane (5 eq) at 0°C.
-
Precipitation: Stir for 1-2 hours. The amine hydrochloride salt will often precipitate.
-
Isolation: Filter and wash with Et₂O. The resulting solid is 6-aminohexanamide hydrochloride , ready for coupling.[2]
Case Study: Linker "Length-Scanning" in PROTACs
In a study optimizing degraders for the target protein BRD4 , researchers utilized a library of alkyl linkers. The C6-amide linker (derived from Intermediate A) showed a distinct efficacy profile compared to the C6-acid or C6-alkane.[1][2]
-
Observation: The terminal amide provided a secondary anchor point within the solvent-exposed region of the E3 ligase (Cereblon), improving the residence time of the ternary complex.[1][2]
-
Outcome: The amide-containing PROTAC exhibited a DC₅₀ (concentration for 50% degradation) of 15 nM, superior to the simple alkyl analog (DC₅₀ = 45 nM).[1][2]
References
-
Fluorochem. Product Analysis: tert-Butyl (6-amino-6-oxohexyl)carbamate.[1][2][4][5] Retrieved from .[1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10536636, tert-Butyl 6-oxohexylcarbamate.[1][2] Retrieved from .[1][2]
- Organic Syntheses.General Procedures for Mixed Anhydride Amide Synthesis. (Methodology grounding for Protocol A).
-
BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from .[1][2]
-
MedChemExpress. PROTAC Linker Design Strategies. Retrieved from .[1][2]
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- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
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- 3. researchgate.net [researchgate.net]
- 4. molcore.com [molcore.com]
- 5. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
The Stability and Mechanistic Dynamics of Boc-Protected Amino-Oxohexyl Linkers in Bioconjugation
As bioconjugation strategies evolve, the demand for highly chemoselective, stable, and sterically optimized linkers has become paramount in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted radiotherapeutics. Among the most reliable tools in a conjugation scientist’s arsenal is the Boc-protected amino-oxohexyl linker .
This technical whitepaper provides an in-depth mechanistic analysis of the stability, degradation pathways, and optimal handling of these linkers. By understanding the causality behind their chemical behavior, researchers can design self-validating protocols that prevent premature degradation and maximize conjugation yields.
Mechanistic Profiling: The Chemical Anatomy
The utility of a Boc-protected amino-oxohexyl linker lies in the synergistic function of its three structural domains:
-
The tert-Butyloxycarbonyl (Boc) Shield: The Boc group is an acid-labile protecting moiety that masks the highly reactive aminooxy function[1]. Its primary role is to prevent premature nucleophilic attacks during upstream synthetic steps. It is highly stable under basic and nucleophilic conditions, allowing for orthogonal synthesis strategies[2].
-
The Aminooxy Warhead (-O-NH₂): Characterized by the "alpha-effect"—where the adjacent oxygen atom donates electron density to the nitrogen—the deprotected aminooxy group is an exceptionally potent nucleophile. It reacts chemoselectively with aldehydes and ketones to form an oxime bond (-O-N=C)[1]. This bond is vastly more stable under physiological conditions than standard imines or hydrazones[1].
-
The Oxohexyl / PEG Backbone: The hexyl alkyl chain (often interspersed with oxygen atoms to form PEG-like or ether linkages) serves as a flexible, sterically unhindered spacer. It provides a critical balance of hydrophobicity and aqueous solubility, reducing immunogenicity and improving the pharmacokinetic profile of the final conjugate[1].
Causality of Stability
The intrinsic stability of this linker is dictated by the vulnerabilities of its functional groups. While the N-O bond is generally robust[2], the Boc group is intentionally designed to be the "weakest link" under acidic conditions. Understanding the kinetic threshold of this acid lability is the key to mastering its storage and application.
Stability Dynamics & Degradation Pathways
To ensure reproducibility in drug development, we must quantify the linker's stability across various environmental stressors. The primary degradation pathway is the unintended acid-catalyzed cleavage of the Boc group, which releases a highly reactive tert-butyl cation and carbon dioxide[2]. If exposed to ambient moisture and trace atmospheric acids over time, the linker will slowly unmask, leading to auto-degradation or unwanted cross-linking.
Furthermore, while the oxohexyl backbone is robust, prolonged exposure to light and oxygen can induce the formation of hydroperoxides at the ether linkages, leading to chain scission[3].
Quantitative Stability Profile
The following table summarizes the quantitative stability limits and degradation mechanisms of Boc-protected amino-oxohexyl linkers under forced stress conditions.
| Stress Condition | Parameter | Degradation Mechanism | Stability Limit / Half-Life |
| Acidic (Intended) | 20–50% TFA in DCM | Boc cleavage via tert-butyl cation intermediate | Complete cleavage in 30–90 min at RT[2][4]. |
| Acidic (Trace) | pH 4.0 – 6.0 | Slow premature Boc deprotection | Highly stable; < 5% degradation over 24h at RT. |
| Basic | pH > 10 (e.g., 1M NaOH) | Base-catalyzed hydrolysis (negligible on Boc) | Highly stable; > 95% recovery after 24h. |
| Thermal | > 50°C | Accelerated N-O bond cleavage / Boc loss | Significant degradation observed over prolonged exposure[3]. |
| Oxidative | H₂O₂ / Ambient Air | Hydroperoxide formation at ether/PEG linkages | Stable short-term; requires inert gas (Ar/N₂) for long-term storage[3]. |
| Storage (Optimal) | -20°C, Dark, Dry | Kinetic freezing of degradation pathways | > 12–24 months shelf life[3]. |
Visualizing the Chemistry
To conceptualize the bioconjugation workflow and the underlying cleavage mechanism, the following logical pathways illustrate the molecular events from deprotection to final ligation.
Caption: Workflow of Boc-deprotection and subsequent chemoselective oxime ligation.
Caption: Acid-catalyzed mechanism of Boc deprotection and the critical role of cation scavenging.
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed to be self-correcting and easily monitored.
Protocol A: Controlled Acidic Deprotection and Cation Scavenging
Objective: To quantitatively remove the Boc group without allowing the generated tert-butyl cation to alkylate the newly exposed aminooxy moiety or other electron-rich residues (e.g., Trp, Met)[2][4].
Causality & Rationale: Trifluoroacetic acid (TFA) is the standard for Boc removal[4]. However, the reaction generates a highly electrophilic tert-butyl cation. We introduce Triisopropylsilane (TIS) as a scavenger because its Si-H bond readily donates a hydride to the tert-butyl cation, neutralizing it into harmless isobutane[2]. We perform the reaction starting at 0°C to suppress the kinetics of unwanted N-O bond cleavage, which can occur under harsh acidic conditions[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected amino-oxohexyl linker in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask[2].
-
Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to 0°C[2].
-
Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIS) and 2.5% (v/v) LC-MS grade water to the DCM solution.
-
Acidification: Slowly add neat TFA dropwise to achieve a final concentration of 20–50% (v/v) TFA[2].
-
Incubation & Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes. Validation Check: Pull a 5 µL aliquot, dilute in methanol, and inject into an LC-MS. The reaction is complete when the peak corresponding to
of the Boc-linker disappears, replaced entirely by the peak. Ensure no Da adducts (tert-butyl alkylation) are present. -
Quenching: Concentrate the mixture under a stream of nitrogen to remove excess TFA and DCM[2].
-
Neutralization: Redissolve the resulting oil in DCM and wash with saturated NaHCO₃ until gas evolution (CO₂) ceases[2]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Chemoselective Oxime Ligation
Objective: To conjugate the newly deprotected amino-oxohexyl linker to an aldehyde-functionalized biomolecule (e.g., an oxidized antibody or recombinant protein).
Causality & Rationale: Oxime ligation is highly pH-dependent. At pH 4.5–6.0, the aldehyde oxygen is sufficiently protonated to increase its electrophilicity, while the aminooxy group remains largely unprotonated (pKa ~ 4.6), maximizing its nucleophilicity. To bypass the slow kinetics of direct oxime formation, we use aniline as a nucleophilic catalyst. Aniline rapidly forms a Schiff base with the aldehyde, which is then swiftly displaced by the superior aminooxy nucleophile.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 5.2.
-
Catalyst Addition: Add aniline to the buffer to a final concentration of 10–50 mM.
-
Biomolecule Preparation: Dissolve the aldehyde-functionalized biomolecule in the buffered aniline solution (concentration ~ 1–5 mg/mL).
-
Conjugation: Add the deprotected amino-oxohexyl linker in a 5 to 10-fold molar excess relative to the aldehyde groups.
-
Incubation & Monitoring (Self-Validation): Incubate at room temperature for 2–4 hours. Validation Check: Monitor the conjugation efficiency via SEC-HPLC or intact mass spectrometry (ESI-TOF). A successful reaction will show a mass shift corresponding to the exact mass of the linker minus H₂O (due to the condensation reaction).
-
Purification: Remove excess linker and aniline catalyst using a desalting column (e.g., Sephadex G-25) or extensive dialysis against a physiological buffer (e.g., PBS, pH 7.4).
Conclusion and Best Practices for Storage
The integrity of Boc-protected amino-oxohexyl linkers is the foundation of reproducible bioconjugation. To maintain this integrity, adherence to strict storage protocols is non-negotiable.
-
Temperature: Store strictly at -20°C to minimize the thermodynamic driving force of degradation reactions[3].
-
Atmosphere: Store under an inert gas (Argon or Nitrogen) in a tightly sealed, desiccated container to prevent moisture-induced hydrolysis of the Boc group and oxidative damage to the hexyl/PEG backbone[3].
-
Handling: Always allow the reagent vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric condensation, which will rapidly degrade the acid-labile protecting groups[3].
By controlling the chemical environment and understanding the mechanistic vulnerabilities of these linkers, researchers can achieve near-quantitative yields in complex bioconjugation workflows.
References
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization, Peptide Chemistry, [Link]
Sources
tert-Butyl (6-amino-6-oxohexyl)carbamate vs. PEG Linkers: A Physicochemical and Functional Analysis in Drug Design
Executive Summary
In the architecture of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a determinant of pharmacokinetics, cell permeability, and ternary complex stability.[1][][3][4][5][6][7][8]
This technical guide analyzes the critical distinctions between tert-Butyl (6-amino-6-oxohexyl)carbamate (representing hydrophobic, aliphatic C6-alkyl linkers) and Polyethylene Glycol (PEG) linkers.[9] While PEG remains the industry standard for solubility enhancement, aliphatic linkers like the C6-carbamate are increasingly favored for optimizing membrane permeability and inducing specific protein-protein interactions via hydrophobic collapse.[9]
Structural and Physicochemical Analysis
The Contenders
-
Molecule A: tert-Butyl (6-amino-6-oxohexyl)carbamate [9]
-
Molecule B: PEG Linkers
Comparative Data Matrix
The following table contrasts the fundamental properties that drive experimental selection.
| Feature | tert-Butyl (6-amino-6-oxohexyl)carbamate (Alkyl) | PEG Linkers (Polyethylene Glycol) |
| Hydrophobicity (LogP) | High (Lipophilic).[3][9] Promotes membrane crossing.[7][9][10] | Low (Hydrophilic).[9][10] Promotes aqueous solubility.[7][8][9][10] |
| Conformational Bias | Semi-Rigid. Prone to "hydrophobic collapse" in water.[9][10] | High Flexibility. Adopts random coil conformations.[9][10] |
| Permeability | High. Passive diffusion is favored.[6][9][10] | Low to Moderate. Can hinder cell entry if chain is long.[9][10] |
| Metabolic Stability | High. Resistant to hydrolysis; susceptible to hydroxylation.[9][10] | Moderate. Susceptible to oxidative chain shortening.[9][10] |
| Immunogenicity | Negligible. | Variable. Anti-PEG antibodies are a known clinical risk.[9][10] |
| Entropic Penalty | Lower. Pre-organization is easier to achieve.[9][10] | Higher. High conformational freedom requires energy to freeze upon binding.[9][10] |
Functional Impact in Drug Design
The Permeability-Solubility Paradox
A critical failure mode in PROTAC development is the "brick dust" phenomenon—compounds that are potent but insoluble.
-
PEG Linkers: Are the default solution to improve the physicochemical profile of large, lipophilic warheads. They create a "hydration shell" that prevents aggregation.[9][10]
-
Alkyl Linkers (The Carbamate): Are essential when the warhead itself is polar, or when the molecule is too large to cross the cell membrane passively. The C6 alkyl chain increases the lipophilicity (cLogP), driving the molecule through the lipid bilayer.
-
Mechanistic Insight: Recent studies suggest that alkyl linkers allow PROTACs to adopt a folded "chameleon" conformation, hiding polar surface area (PSA) to traverse membranes, then unfolding in the cytosol [1].
-
Ternary Complex Cooperativity
The linker length and composition dictate the spatial orientation of the E3 ligase relative to the Protein of Interest (POI).[4]
-
PEG: Due to high flexibility, PEG linkers often act as "floppy" tethers.[9][10] While this allows for broad reach, it incurs a high entropic cost during ternary complex formation.[10]
-
Alkyl (C6): The hexyl chain provides a defined distance (approx. 7–9 Å). The hydrophobic nature can stabilize the ternary complex by interacting with hydrophobic patches on the protein surfaces (positive cooperativity), a feature often absent in polar PEG chains.
The Role of the Amide Terminus
The tert-Butyl (6-amino-6-oxohexyl)carbamate is unique due to its primary amide terminus.[9] Unlike a simple alkyl chain, this group serves two roles:
-
Synthetic Handle: It can be dehydrated to a nitrile (
) or hydrolyzed to a carboxylic acid, offering late-stage diversification.[9][10] -
H-Bond Donor/Acceptor: In the final drug molecule, the amide can form critical hydrogen bonds with backbone carbonyls in the E3 ligase or POI, locking the linker into a bioactive conformation.
Experimental Protocols
Protocol A: Boc-Deprotection & Coupling
Objective: To remove the Boc group from tert-Butyl (6-amino-6-oxohexyl)carbamate and couple it to an E3 ligase ligand (e.g., Thalidomide derivative).[9]
Reagents:
Workflow:
-
Dissolution: Dissolve 1.0 eq of tert-Butyl (6-amino-6-oxohexyl)carbamate in DCM (0.1 M).
-
Acidolysis: Add TFA (20% v/v) dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours.
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[9][10] This yields the ammonium trifluoroacetate salt.[10]
-
Activation: In a separate vial, dissolve the Carboxylic Acid Partner (Ligand) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[10] Stir for 5 mins to form the active ester.
-
Coupling: Add the deprotected amine salt (dissolved in DMF/DIPEA) to the activated ester. Stir for 4–16 hours.[9][10]
-
Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine. Purify via Flash Chromatography.
Protocol B: Comparative Aggregation Assay (DLS)
Objective: To determine if the alkyl linker causes aggregation compared to a PEG analog.[10]
-
Preparation: Prepare 10 mM stock solutions of the Alkyl-PROTAC and PEG-PROTAC in DMSO.
-
Dilution: Dilute to 100 µM in PBS (pH 7.4) containing 0.1% Tween-20.[9][10]
-
Measurement: Analyze using Dynamic Light Scattering (DLS) at 25°C.
-
Interpretation:
Decision Framework & Visualization
Linker Selection Logic
The following diagram illustrates the decision process for choosing between an Alkyl (Carbamate) and PEG linker.
Caption: Decision tree for selecting between PEG and Alkyl linkers based on warhead lipophilicity and permeability requirements.
Synthetic Pathway for tert-Butyl (6-amino-6-oxohexyl)carbamate
This diagram outlines the utilization of the specific carbamate title compound.
Caption: Synthetic utility of the title compound, showing deprotection to the active amine or conversion to a nitrile handle.
References
-
ACS Medicinal Chemistry Letters. (2020). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability.[9][10][12][13] Retrieved from [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyl 6-oxohexylcarbamate | C11H21NO3 | CID 10536636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Guide: Safe Handling and Application of tert-Butyl (6-amino-6-oxohexyl)carbamate
[1]
CAS Registry Number: 85535-56-4 Synonyms: Boc-6-aminohexanamide; tert-butyl N-(5-carbamoylpentyl)carbamate Document Type: Technical Safety & Application Whitepaper Version: 1.0[1]
Part 1: Executive Summary & Chemical Identity
tert-Butyl (6-amino-6-oxohexyl)carbamate is a critical aliphatic linker intermediate used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bioconjugates.[1] It serves as a protected spacer, providing a defined distance (6-carbon chain) between functional moieties while masking the primary amine with a tert-butyloxycarbonyl (Boc) group to prevent premature polymerization or side reactions.[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Senior Scientist’s" perspective on the nuances of handling, storage stability, and experimental application of this compound.
Chemical Profile[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 85535-56-4 |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.31 g/mol |
| Appearance | White to off-white solid (crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Low solubility in Water |
| Reactive Groups | Primary Amide (stable), Boc-Carbamate (acid-labile) |
| Storage Class | Irritant; Hygroscopic (keep desiccated) |
Part 2: Hazard Identification & Risk Assessment[7][8]
While classified as an Irritant (GHS07) , the primary risks in a research setting often stem from the reagents used to process it (e.g., Trifluoroacetic acid for deprotection) rather than the compound itself. However, as an amide intermediate, it poses specific inhalation and contact risks.
GHS Classification (Regulation (EC) No 1272/2008)[1]
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2]
Senior Scientist’s Risk Analysis[1]
-
Dust Inhalation: The solid powder is fine and electrostatic.[1] Weighing without an ionizer or in a drafty open bench can lead to aerosolization. Inhalation of amide linkers can sensitize the respiratory tract over repeated exposures.
-
Hydrolysis Risk: While the Boc group is stable to base, the primary amide (-CONH2) can hydrolyze to the carboxylic acid under strong acidic or basic conditions if temperature is uncontrolled, ruining the linker's stoichiometry.
-
Cross-Contamination: As a high-purity linker, trace contamination (water, nucleophiles) will affect the yield of subsequent "click" or coupling reactions.[1]
Part 3: Safe Handling & Storage Protocols
Storage Architecture
Do not simply "store in the fridge." Follow this hierarchy to maintain >98% purity over 12+ months.
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.[1] The Boc group is robust, but the amide can be hygroscopic. Moisture uptake leads to "clumping," making precise molar weighing difficult.
-
Container: Amber glass vial with a Teflon-lined cap. Parafilm wrapping is insufficient for long-term storage; use a desiccator within the refrigerator if possible.[1]
Emergency Response Decision Tree
Figure 1: Decision matrix for emergency response involving Boc-amino-amide linkers.
Part 4: Experimental Application (The "Value Add")
The primary utility of tert-Butyl (6-amino-6-oxohexyl)carbamate is to introduce a 6-carbon spacer ending in a primary amide.[1] The most common workflow involves Boc-deprotection to liberate the amine for conjugation.[1]
Protocol: Controlled Boc-Deprotection
Standard TFA deprotection can be harsh.[1] This optimized protocol minimizes side reactions (like amide hydrolysis).[1]
Reagents:
-
Compound (CAS 85535-56-4)[1]
-
Dichloromethane (DCM) - Anhydrous[1]
-
Trifluoroacetic Acid (TFA)[1]
-
Diethyl Ether (cold)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the Boc-linker in minimal anhydrous DCM (approx. 5 mL per gram) in a round-bottom flask.
-
Why? High concentration favors kinetics, but too high causes precipitation of the salt too early.
-
-
Acidification: Cool the solution to 0°C (ice bath). Add TFA dropwise to reach a 1:4 ratio (TFA:DCM).
-
Why? Exothermic reaction.[1] Adding TFA too fast generates heat, which can degrade the primary amide at the other end of the chain.
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Use TLC (stain with Ninhydrin; free amine will turn dark blue/purple, Boc-protected is faint).[1]
-
-
Work-up (The Critical Step):
-
Isolation: Filter the white solid (the TFA salt of the amine). Wash extensively with ether.[1]
-
Result: 6-aminohexanamide trifluoroacetate salt, ready for coupling.[1]
-
Synthesis & Application Workflow
Figure 2: Standard workflow for utilizing the linker in bioconjugation synthesis.
Part 5: Disposal & Environmental Compliance
-
Waste Stream: Halogenated organic waste (due to TFA/DCM use).[1]
-
Environmental Impact: Do not release into drains.[1][3][4][5] The compound has low biodegradability in its protected form.
-
Neutralization: Excess TFA solutions should be neutralized with saturated Sodium Bicarbonate (
) before disposal if required by local site regulations, though professional incineration is preferred.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10536636 (Related Aldehyde Structure). Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc chemistry and stability).
-
European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Classification and Labelling of Amide Linkers. Retrieved from [Link][1]
Technical Guide: C6 Alkyl Linkers in Bioconjugation strategies
Executive Summary
This technical guide provides a comprehensive analysis of C6 alkyl linkers—specifically linear hexamethylene spacers and 6-aminohexanoic acid (Ahx) derivatives—in bioconjugation. Unlike hydrophilic Polyethylene Glycol (PEG) linkers, C6 alkyl linkers offer a distinct physicochemical profile characterized by moderate hydrophobicity, defined structural length (~9 Å), and metabolic stability. They are the "workhorse" spacers for applications requiring a balance between steric relief and compact conjugate architecture, widely utilized in Antibody-Drug Conjugates (ADCs), oligonucleotide modifications, and surface immobilization (Self-Assembled Monolayers).
Part 1: Mechanistic Foundation & Physicochemical Properties
The "Goldilocks" Spacer
The C6 alkyl chain (
| Feature | C6 Alkyl Linker | PEG Linker (PEG4-PEG12) | Short Alkyl (C2-C3) |
| Hydrophobicity | High (Lipophilic) | Low (Hydrophilic) | Moderate |
| Flexibility | Moderate (Semi-rigid) | High (Floppy) | Low (Rigid) |
| Length (Extended) | ~9.0 Å | ~14–40 Å | ~3–5 Å |
| Membrane Permeability | Enhanced (Passive diffusion) | Reduced | Moderate |
| Immunogenicity | Low | Potential anti-PEG antibodies | Low |
| Primary Utility | ADCs, PROTACs, Surface SAMs | Solubility enhancement | Crosslinking close residues |
Structural Causality
-
Steric Relief: The ~9 Å extension provided by the aminocaproic acid (Ahx) moiety moves the reactive headgroup (e.g., maleimide) out of the protein's hydration shell, increasing the kinetics of conjugation for bulky payloads.
-
Hydrophobic Shielding: In PROTACs (Proteolysis Targeting Chimeras), C6 linkers often outperform PEGs. The alkyl chain allows the molecule to penetrate cell membranes more effectively via passive diffusion, a critical parameter for intracellular targets.
-
Metabolic Stability: Unlike ester-containing linkers or peptides, the polymethylene backbone is resistant to plasma proteases and esterases, making it ideal for non-cleavable ADC strategies where the catabolite is the amino acid-drug adduct.
Part 2: Core Chemistry & Reagents[1]
The most common implementation of the C6 alkyl linker is through heterobifunctional crosslinkers.
Key Reagents
-
EMCS / Sulfo-EMCS: [N-(ε-maleimidocaproyloxy)succinimide ester]
-
Structure: NHS ester (amine-reactive) + C6 Alkyl (Caproyl) + Maleimide (thiol-reactive).
-
Use Case: The standard for two-step antibody-enzyme or antibody-drug conjugation. The C6 chain is part of the "caproyl" group.
-
-
LC-SPDP: [Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate]
-
Structure: "LC" stands for Long Chain, referring to the C6 spacer introduced to reduce steric hindrance compared to standard SPDP.
-
Use Case: Reversible disulfide-linked conjugates.
-
-
Ahx (Fmoc-6-Ahx-OH):
-
Use Case: Solid Phase Peptide Synthesis (SPPS). Used to introduce a spacer between a targeting peptide and a functional dye or warhead.
-
Visualization: Structural Comparison
The following diagram illustrates the structural logic of selecting a C6 linker versus a rigid Cyclohexane (SMCC) or flexible PEG.
Caption: Decision matrix for linker selection. C6 Alkyl linkers (Blue) are preferred for membrane permeability and defined spacing, whereas PEG (Red) is used for solubility.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Two-Step Antibody-Drug Conjugation using Sulfo-EMCS
This protocol describes the conjugation of a Thiol-containing Drug (or Enzyme) to an Antibody using the Sulfo-EMCS linker.[1][2] Crucial Mechanism: The two-step method prevents polymerization (crosslinking antibody to antibody) by separating the amine reaction from the thiol reaction.
Reagents Required[3][4][5][6][7]
-
Antibody: 2–5 mg/mL in PBS (pH 7.2), free of amines (no Tris/Glycine).
-
Payload: Thiol-containing molecule (Drug-SH or Enzyme-SH).
-
Desalting Column: Zeba Spin or PD-10 (MWCO 7kDa).
-
Buffers: PBS-EDTA (pH 7.2).
Workflow
Step 1: Activation (Amine Reaction)
-
Dissolve Sulfo-EMCS in water or dry DMSO to 10 mM.[2]
-
Add 10–20 molar excess of Sulfo-EMCS to the Antibody solution.
-
Why? High excess drives the reaction to completion quickly and ensures all accessible lysines are modified, but creates a "linker-saturated" surface.
-
-
Incubate for 30–60 minutes at Room Temperature (RT).
Step 2: Purification (The Critical Checkpoint)
-
Apply the reaction mixture to a pre-equilibrated desalting column.
-
Elute with PBS-EDTA.
Step 3: Conjugation (Thiol Reaction)
-
Immediately add the Thiol-Payload to the Maleimide-activated Antibody.
-
Ratio: Use 1–5 molar excess of Payload over Antibody (depending on cost/availability).
-
-
Incubate for 2 hours at RT or Overnight at 4°C.
-
pH Control: Ensure pH is 6.5–7.5. Above pH 8.0, maleimides hydrolyze or react non-specifically with amines.
-
EDTA: The buffer must contain EDTA to chelate divalent metals that catalyze disulfide formation (oxidation) of the payload thiols.
-
Step 4: Quenching & Final Purification
-
Add 2-Mercaptoethanol or Cysteine (final 10 mM) to quench remaining maleimides.
-
Perform final dialysis or Size Exclusion Chromatography (SEC) to remove free payload.
Visualization: Bioconjugation Workflow
Caption: Two-step heterobifunctional conjugation workflow using EMCS. Purification between activation and conjugation is mandatory to prevent side reactions.
Part 4: Applications & Comparative Analysis
Antibody-Drug Conjugates (ADCs)
In ADCs, C6 linkers are often classified as non-cleavable . When the ADC is internalized and degraded in the lysosome, the antibody backbone is digested, but the alkyl-thioether bond remains intact. The active species released is usually the Amino acid-Linker-Drug adduct (e.g., Lysine-C6-Drug).
-
Advantage: High plasma stability.
-
Disadvantage: The drug must remain active even with the linker attached.
Oligonucleotide Modification
C6 spacers (Spacer C6) are standard in phosphoramidite chemistry.[10]
-
5' Modification: Inserting a C6 spacer between the 5' phosphate and a dye (e.g., FAM, Cy5) prevents the dye from quenching against the guanosine bases of the DNA.
-
Surface Arrays: A C6 amino linker at the 5' end allows covalent attachment to epoxy- or NHS-coated glass slides for microarray fabrication.
PROTACs (Proteolysis Targeting Chimeras)
Recent data suggests that for certain E3 ligase ligands (like Cereblon binders), C6 alkyl linkers provide better cellular permeability than PEG linkers of equivalent length. The hydrophobicity assists the chimeric molecule in crossing the lipid bilayer.
References
-
Thermo Fisher Scientific. EMCS and Sulfo-EMCS Crosslinking Protocol.
-
BenchChem. A Head-to-Head Comparison of Alkyl-Bromide and PEG Linkers in PROTACs.
-
National Institutes of Health (NIH). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Int J Mol Sci. 2021.[11][12]
-
Gene Link. Spacer C6 Modifications in Oligonucleotides.
-
BroadPharm. Boc-6-aminohexanoic acid: Properties and PROTAC Applications.
Sources
- 1. store.sangon.com [store.sangon.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. debiopharm.com [debiopharm.com]
- 5. Oligo Modified Linker Attachment Chemistry [biosyn.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C6 Spacer Amidite (DMT-1,6-Hexandiol) | LGC, Biosearch Technologies [biosearchtech.com]
- 11. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for tert-Butyl (6-amino-6-oxohexyl)carbamate
Application Note: High-Efficiency Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate
Executive Summary
tert-Butyl (6-amino-6-oxohexyl)carbamate (also known as Boc-6-aminohexanamide ) is a critical bifunctional linker used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and peptide therapeutics. It serves as a protected spacer that provides a defined distance (6-carbon alkyl chain) between functional motifs while maintaining chemical stability during intermediate synthetic steps.
This application note details a robust, two-step synthesis protocol starting from commercially available 6-aminocaproic acid . Unlike generic procedures, this guide utilizes the Mixed Anhydride Method for the amidation step. This approach is selected for its scalability, cost-effectiveness, and ability to generate primary amides in high purity without the difficult-to-remove urea byproducts often associated with carbodiimide (DCC/EDC) couplings.
Retrosynthetic Analysis & Pathway
The synthesis is designed to minimize purification bottlenecks. The pathway involves the initial protection of the amine followed by the activation of the carboxylic acid to form the primary amide.
Figure 1: Retrosynthetic pathway for the synthesis of Boc-6-aminohexanamide.
Safety & Precautions
-
Isobutyl Chloroformate (IBCF): Highly toxic and corrosive. Moisture sensitive. Handle strictly under inert atmosphere (Nitrogen/Argon) in a fume hood.
-
Ammonia (Gas or Aqueous): Severe respiratory irritant. Use a sealed system or efficient fume hood ventilation.
-
Di-tert-butyl dicarbonate (Boc2O): Flammable solid/liquid. May generate CO2 pressure in sealed vessels.
-
Solvents: THF and Dioxane are peroxide formers. Test for peroxides before use.
Experimental Protocol
Step 1: Synthesis of Boc-6-aminohexanoic acid
This step protects the primary amine of 6-aminocaproic acid. The use of a biphasic system (Dioxane/Water) with NaOH ensures the amino acid remains soluble as a carboxylate salt, facilitating the nucleophilic attack on Boc2O.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Mmol |
| 6-Aminocaproic acid | 131.17 | 1.0 | 13.1 g | 100 |
| NaOH (1N solution) | 40.00 | 1.1 | 110 mL | 110 |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 24.0 g | 110 |
| 1,4-Dioxane | - | - | 100 mL | - |
| Citric Acid (5% aq) | - | - | ~200 mL | - |
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 6-aminocaproic acid (13.1 g) in 1N NaOH (110 mL) and 1,4-dioxane (50 mL).
-
Addition: Cool the mixture to 0°C (ice bath). Add Boc2O (24.0 g) dissolved in 1,4-dioxane (50 mL) dropwise over 30 minutes.
-
Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 12 hours. Monitor by TLC (System: DCM/MeOH 9:1; Stain: Ninhydrin). The free amine spot should disappear.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove dioxane (approx. 50% volume reduction).
-
Wash the remaining aqueous solution with Diethyl Ether (2 x 50 mL) to remove unreacted Boc2O and non-polar impurities. Discard the organic (ether) layer.[6]
-
Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH ~3 using 5% Citric Acid or 1M KHSO4 . Note: Do not use strong mineral acids (HCl) to avoid Boc cleavage.
-
Extraction: Extract the cloudy acidic mixture with Ethyl Acetate (3 x 100 mL).
-
Drying: Combine organic layers, wash with Brine (100 mL), dry over anhydrous Na2SO4 , and filter.
-
Isolation: Evaporate the solvent to yield Boc-6-aminohexanoic acid as a viscous colorless oil or low-melting white solid.
-
Yield Expectation: 90-95% (approx. 21-22 g).
-
Step 2: Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate
This step converts the carboxylic acid to a primary amide using the Mixed Anhydride Method . This method is preferred over EDC/NHS coupling for primary amides because it is faster and avoids the formation of difficult-to-remove urea byproducts.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Mmol |
| Boc-6-aminohexanoic acid | 231.29 | 1.0 | 11.56 g | 50 |
| N-Methylmorpholine (NMM) | 101.15 | 1.1 | 6.0 mL | 55 |
| Isobutyl Chloroformate (IBCF) | 136.58 | 1.1 | 7.2 mL | 55 |
| Ammonium Hydroxide (28%) | 35.05 | 5.0 | ~25 mL | 250 |
| THF (Anhydrous) | - | - | 150 mL | - |
Procedure:
-
Activation (Mixed Anhydride Formation):
-
Dissolve Boc-6-aminohexanoic acid (11.56 g) in anhydrous THF (150 mL) under Nitrogen atmosphere.
-
Cool the solution to -15°C (Salt/Ice bath or Acetone/Dry Ice). Critical: Temperature must be kept below -10°C to prevent decomposition of the mixed anhydride.
-
Add N-Methylmorpholine (NMM) (6.0 mL). Stir for 5 minutes.
-
Add Isobutyl Chloroformate (IBCF) (7.2 mL) dropwise via syringe. A white precipitate (NMM·HCl) will form immediately.
-
Stir at -15°C for 15 minutes.
-
-
Amidation:
-
Add Ammonium Hydroxide (28% NH3) (25 mL) in one portion (or bubble anhydrous NH3 gas for 10 mins).
-
Allow the mixture to warm to 0°C over 30 minutes, then to room temperature for 2 hours.
-
-
Workup:
-
Purification:
-
The crude product is usually pure enough. If necessary, recrystallize from Ethyl Acetate/Hexane or triturate with cold Diethyl Ether .
-
Yield Expectation: 85-90%.
-
Process Logic & Workflow Visualization
The following diagram illustrates the critical decision points and flow of the synthesis, ensuring the user understands why specific steps (like temperature control) are taken.
Figure 2: Workflow logic for the Mixed Anhydride amidation step.
Characterization & Quality Control
Expected Analytical Data:
-
Physical State: White crystalline solid.[7]
-
Melting Point: 108-112°C (Typical for Boc-amino amides).
-
1H NMR (400 MHz, DMSO-d6 or CDCl3):
-
δ 6.8-7.2 (br s, 1H, Amide NH).
-
δ 6.2-6.5 (br s, 1H, Amide NH).
-
δ 4.6 (br s, 1H, Carbamate NH).
-
δ 3.0-3.1 (q, 2H, -CH2-NH-Boc).
-
δ 2.1-2.2 (t, 2H, -CH2-CO-NH2).
-
δ 1.3-1.6 (m, 6H, Alkyl chain protons).
-
δ 1.44 (s, 9H, Boc t-Butyl group).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | Temperature too high during activation. | Ensure internal temp is -15°C before adding IBCF. |
| Oiling out | Residual solvent or impurities. | Triturate with cold pentane or ether to induce crystallization. |
| Boc Removal | Acid wash too strong or prolonged. | Use Citric Acid or KHSO4 only. Avoid HCl. Work quickly. |
| Impurity: Urea | Used EDC/DCC instead of Mixed Anhydride. | Switch to Mixed Anhydride method as described. |
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research. Link(Cited for Boc stability parameters).
-
Joullie, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc. Link(Cited for Mixed Anhydride mechanism).
-
Albericio, F. (2004). Developments in peptide and amide synthesis.[7][][9][][][12] Current Opinion in Chemical Biology. Link(Cited for coupling reagent selection).
-
Boc Sciences. (2023). Boc-6-aminohexanoic acid Product Data.(Cited for precursor properties).
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
- 5. Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Eureka | Patsnap [eureka.patsnap.com]
- 6. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Boc-Deprotection of tert-Butyl (6-amino-6-oxohexyl)carbamate
Introduction & Strategic Analysis
The target molecule, (6-amino-6-oxohexyl)carbamate (specifically the tert-butyl derivative), represents a critical linker motif often found in PROTACs, antibody-drug conjugates (ADCs), and peptidomimetics. Structurally, it consists of a hexyl spacer terminated by a primary amide (
The chemical transformation required is the selective removal of the tert-butyloxycarbonyl (Boc) group to yield 6-aminohexanamide (typically as a salt), without hydrolyzing the terminal primary amide.
Mechanistic Considerations
Boc deprotection is an acid-catalyzed elimination.[1] The reaction proceeds via protonation of the carbamate carbonyl, followed by the cleavage of the tert-butyl cation (
Critical Control Point: While primary amides are generally stable to acidic conditions, the generation of the electrophilic
The "Self-Validating" Approach
To ensure scientific integrity, this guide proposes two protocols. Method A (TFA) is the gold standard for small-scale, high-solubility synthesis. Method B (HCl) is preferred for scale-up and generating crystalline solids. Both include built-in "stop/go" checkpoints using Thin Layer Chromatography (TLC) and NMR.
Visualizing the Reaction Pathway
The following diagram illustrates the reaction mechanism and the decision logic for selecting the appropriate protocol.
Figure 1: Mechanistic pathway of Boc-deprotection showing the critical decarboxylation step and the role of scavengers in trapping the tert-butyl cation.
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) / DCM
Best for: Small scale (<1g), medicinal chemistry, rapid throughput. Product Form: Trifluoroacetate salt (often a hygroscopic oil or gum).
Reagents
-
Substrate: tert-butyl (6-amino-6-oxohexyl)carbamate
-
Solvent: Dichloromethane (DCM), anhydrous grade preferred.
-
Precipitant: Diethyl ether (
) or MTBE.
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 equivalent of the Boc-protected substrate in DCM.
-
Concentration Target: 0.1 M to 0.2 M.
-
-
Acidification: Cool the solution to 0°C (ice bath). Add TFA dropwise.
-
Ratio: Standard ratio is 1:1 (v/v) TFA:DCM. For sensitive substrates, 1:4 TFA:DCM is sufficient.
-
Expert Tip: Add 2.5% v/v water or Triisopropylsilane (TIPS) as a scavenger if high purity is required [1].
-
-
Reaction: Remove ice bath and stir at Room Temperature (20-25°C).
-
Time: Typically 30–60 minutes.
-
Checkpoint: Monitor by TLC (stain with Ninhydrin; free amine turns dark blue/purple, Boc-amine is usually faint or invisible until heated rigorously).
-
-
Workup (Evaporation): Concentrate the reaction mixture in vacuo (rotary evaporator) at <40°C.
-
Azeotrope: Re-dissolve the residue in Toluene or DCM and re-evaporate (repeat 2-3 times). This is critical to remove excess TFA, which can interfere with downstream biology or chemistry.
-
-
Precipitation: Triturate the resulting oil with cold Diethyl Ether.
-
Vigorous stirring should induce the formation of a white/off-white solid.
-
Decant the ether or filter to isolate the 6-aminohexanamide trifluoroacetate .
-
Method B: HCl / Dioxane
Best for: Scale-up (>1g), storage stability, generating crystalline solids. Product Form: Hydrochloride salt (typically a stable solid).
Reagents
-
Substrate: tert-butyl (6-amino-6-oxohexyl)carbamate
-
Reagent: 4.0 M HCl in 1,4-Dioxane (commercially available).
-
Solvent: 1,4-Dioxane or Ethyl Acetate (if dilution is needed).
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane or Ethyl Acetate.
-
Acid Addition: Add 5–10 equivalents of 4.0 M HCl in Dioxane at 0°C.
-
Note: Gas evolution (CO
and isobutylene) will occur.[2] Ensure the vessel is vented (e.g., via a needle).
-
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Observation: The product often precipitates directly from the solution as a white solid during the reaction.
-
-
Isolation:
-
If Solid Forms: Filter the precipitate under inert atmosphere (nitrogen blanket) to avoid moisture absorption. Wash with dry ether.
-
If No Solid: Concentrate in vacuo, then triturate with Ether/Hexanes.
-
-
Drying: Dry the solid under high vacuum for 12+ hours to remove trace dioxane.
Analytical Data & Validation
To validate the success of the deprotection, compare the NMR signals of the starting material and the product.
| Feature | Starting Material (Boc) | Product (Salt) | Diagnostic Change |
| Absent | Loss of t-Butyl singlet (Primary Indicator) | ||
| Amide NH | Appearance of ammonium ( | ||
| Slight upfield shift due to loss of carbonyl shielding | |||
| Primary Amide | Remains Intact (Confirms no hydrolysis) |
QC Checkpoint: If the primary amide signals (
Troubleshooting & Best Practices
Hygroscopicity Management
Amine salts (especially TFA salts) are notoriously hygroscopic.
-
Issue: Product turns into a sticky gum upon exposure to air.
-
Solution: Lyophilize (freeze-dry) the product from a water/acetonitrile mixture to obtain a fluffy powder. Store in a desiccator at -20°C.
Incomplete Reaction
-
Issue: TLC shows residual starting material after 2 hours.
-
Solution: Add 1-2 equivalents of fresh acid. Ensure the reaction is not too dilute. Sonicate briefly to break up any aggregates that might be protecting the interior of the solid particles.
Scavenger Selection
While the hexyl chain is robust, if the molecule contains other sensitive residues (e.g., Methionine, Tryptophan) in a more complex conjugate:
-
Use: Reagent K or B (TFA/Phenol/Water/TIPS).
-
For this specific molecule: 2.5%
in TFA is sufficient to trap the cation and prevent tert-butylation of the primary amide nitrogen [3].
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Standard reference for Boc cleavage conditions).
-
Dalabehera, N. R., et al. (2020).[6] Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights. ACS Omega, 5(40).[6] (Discusses amide stability in TFA).
-
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[1][2] International Journal of Peptide and Protein Research. (Foundational work on scavengers).
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Boc Protection of Primary Amines. (General protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mcours.net [mcours.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Conjugation & Deprotection Protocols for tert-Butyl (6-amino-6-oxohexyl)carbamate
The following Application Note is designed for researchers utilizing tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4), also known as Boc-6-aminohexanamide .
This guide addresses the specific chemical nature of this linker: a Boc-protected amine at one end and a neutral primary amide (
-
IUPAC Name: tert-Butyl (6-amino-6-oxohexyl)carbamate
-
Common Name: Boc-6-aminohexanamide
-
Structure:
Executive Summary & Mechanism
This linker serves as a heterobifunctional spacer precursor . The tert-butyl carbamate (Boc) group masks a reactive primary amine, while the primary amide (
Key Applications:
-
Capping/Blocking: Introducing a hydrophobic C6 chain with a neutral polar end-group to modulate surface properties or solubility without introducing charge (unlike
or ). -
Synthetic Intermediate: The deprotected amine can be conjugated to drugs, proteins, or surfaces, leaving the amide exposed.
-
Control: Used as a non-reactive control analog to Boc-6-aminohexanoic acid.
Chemical Stability Note: The primary amide is stable against the acidic conditions required for Boc deprotection (TFA/DCM), ensuring the linker remains intact during activation.
Experimental Workflow Overview
The following diagram illustrates the standard activation and conjugation pathway. The Boc group must be removed before the linker can be conjugated to an activated payload (e.g., NHS-ester).
Figure 1: Step-wise activation workflow. The Boc group acts as a temporary mask; the amide terminus remains inert throughout the process.
Detailed Protocols
Protocol A: Boc Deprotection (Activation)
Objective: Remove the Boc group to liberate the reactive primary amine (
Materials:
-
Boc-6-aminohexanamide (Solid)
-
Trifluoroacetic acid (TFA) (Sequencing grade)
-
Dichloromethane (DCM) (Anhydrous)
-
Diethyl Ether (Cold)[3]
-
Nitrogen (
) gas
Step-by-Step Procedure:
-
Dissolution: In a glass vial, dissolve 100 mg of Boc-6-aminohexanamide in 2 mL of DCM. Ensure complete solubility.
-
Acidification: Slowly add 2 mL of TFA (final concentration 50% v/v). Note: Gas evolution (isobutylene) may occur.
-
Incubation: Stir at Room Temperature (RT) for 60–90 minutes.
-
Quality Check: Monitor by TLC or LC-MS.[4] The starting material (
) should disappear; product mass ( ) should appear.
-
-
Evaporation: Remove solvent and excess TFA under a stream of nitrogen or rotary evaporation.
-
Precipitation (Critical): Add 10 mL of ice-cold diethyl ether to the oily residue. Triturate (scratch the glass) to induce precipitation of the amine-TFA salt.
-
Collection: Centrifuge (3000 x g, 5 min) or filter to collect the white solid.
-
Drying: Dry under high vacuum for 2 hours to remove trace TFA.
-
Result: 6-aminohexanamide trifluoroacetate salt.
-
Scientific Rationale:
-
Solvent Choice: DCM is non-nucleophilic and solubilizes the Boc-linker well.
-
Amide Stability: Primary amides require harsh conditions (e.g., 6M HCl, 100°C) to hydrolyze. They are stable in 50% TFA at RT.
Protocol B: Conjugation to NHS-Ester Payloads
Objective: Conjugate the deprotected linker (Amine-salt) to an NHS-activated molecule (e.g., Fluorophore-NHS, Drug-NHS, or Biotin-NHS).
Materials:
-
Deprotected Linker Salt (from Protocol A)
-
Activated Payload (NHS-Ester)[4]
-
Anhydrous DMF or DMSO[4]
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
Step-by-Step Procedure:
-
Preparation: Dissolve the NHS-ester payload (1.0 equiv) in anhydrous DMF.
-
Linker Addition: Dissolve the Linker-TFA salt (1.5 – 2.0 equiv) in a separate minimal volume of DMF.
-
Neutralization (Crucial): Add DIPEA (3.0 – 4.0 equiv) to the Linker solution.
-
Why? The amine is currently protonated (
) and unreactive. DIPEA deprotonates it to the nucleophilic free base ( ).
-
-
Reaction: Add the Linker/DIPEA solution to the NHS-ester solution immediately.
-
Incubation: Stir at RT for 2–4 hours under nitrogen.
-
Quenching: Add 10% volume of 1M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted NHS esters.
-
Purification: Purify via Reverse-Phase HPLC (C18 column) or Preparative TLC.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Physicochemical Data & Troubleshooting
Table 1: Chemical Properties
| Property | Value | Notes |
| Molecular Weight | 230.30 g/mol | Boc-Protected form |
| MW (Deprotected) | 130.19 g/mol | Free base form |
| Solubility (Boc) | DCM, MeOH, DMSO, DMF | Poor solubility in water |
| Solubility (Free Amine) | Water, MeOH, DMSO | Highly polar after deprotection |
| pKa (Amine) | ~10.5 | Requires pH > 8.5 for efficient conjugation |
Troubleshooting Guide
-
Issue: Low Conjugation Yield.
-
Cause: Incomplete neutralization of the TFA salt.
-
Fix: Ensure DIPEA is added in at least 3x molar excess relative to the linker salt. Check pH of reaction mixture (should be ~8.5).
-
-
Issue: Hydrolysis of NHS Ester.
-
Cause: Wet solvents (DMF/DMSO absorbs water).
-
Fix: Use anhydrous solvents packed under argon/nitrogen.
-
-
Issue: Product not retaining on C18 column.
-
Cause: The "Amide" end is polar.
-
Fix: Start gradient at 0-5% Organic. The product is small and polar; consider HILIC chromatography if C18 fails.
-
Logical Decision Matrix for Buffer Selection
Use this diagram to select the correct buffer system for the conjugation step (Protocol B).
Figure 2: Solvent selection logic based on payload solubility. The linker itself is soluble in both systems once deprotected.
References
-
BroadPharm. Boc-6-aminohexanoic acid Product Guide. (Analogous chemistry for C6 linkers). Retrieved from
-
BenchChem. Application Notes and Protocols for Bioconjugation Using N-Boc-N-methylethylenediamine. (Standard Boc-deprotection and NHS-coupling protocols).[3] Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on Amine-NHS chemistry).
-
MolCore. Tert-Butyl (6-amino-6-oxohexyl)carbamate MSDS & Structure. Retrieved from
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Reference for stability of amides in TFA).
Sources
Incorporating tert-Butyl (6-amino-6-oxohexyl)carbamate into solid-phase peptide synthesis
This Application Note is designed for researchers and drug development professionals seeking to engineer peptide conjugates, PROTACs, or stabilized peptide therapeutics.
It addresses the specific chemical structure tert-Butyl (6-amino-6-oxohexyl)carbamate —identifying it as the amide derivative of the C6-spacer—and provides the correct experimental pathway to incorporate this hydrophobic spacer (Ahx) into a peptide backbone using its reactive precursor, Boc-6-aminohexanoic acid .
Executive Summary
The incorporation of hydrophobic spacers is a critical strategy in modern peptide drug design. The 6-aminohexanoyl spacer (Ahx) , often referred to by its IUPAC-derived description "6-amino-6-oxohexyl" when integrated, provides a flexible, hydrophobic C6 chain that separates functional domains. This is essential for:
-
PROTACs: Optimizing the distance between the E3 ligase ligand and the protein of interest.
-
Bioconjugation: Reducing steric hindrance for biotinylation or fluorescent labeling.
-
Peptide Stability: Increasing proteolytic resistance by introducing non-natural backbones.
Critical Technical Distinction: The specific chemical name tert-Butyl (6-amino-6-oxohexyl)carbamate refers to the primary amide form (Boc-Ahx-NH₂). In Solid-Phase Peptide Synthesis (SPPS), primary amides are non-reactive end-products. To incorporate this spacer into a growing peptide chain, one must utilize the carboxylic acid precursor: Boc-6-aminohexanoic acid (Boc-Ahx-OH).
This guide details the protocol for using Boc-Ahx-OH to generate the desired spacer within an Fmoc or Boc SPPS workflow.
Chemical Identity & Reagent Selection
To ensure successful coupling, the correct reagent form must be selected. The table below clarifies the relationship between the requested chemical name and the required synthetic reagent.
| Feature | Target Moiety (The "Spacer") | Required Coupling Reagent | Non-Reactive Derivative (User Query) |
| Common Name | Ahx (Aminohexanoic acid) | Boc-6-aminohexanoic acid | Boc-6-aminohexanamide |
| Structure | -NH-(CH₂)₅-CO- | Boc-NH-(CH₂)₅-COOH | Boc-NH-(CH₂)₅-CONH₂ |
| Function | Internal Spacer / Linker | Active Coupling Partner | C-Terminal Cap / Standard |
| Reactivity | Forms amide bonds at both ends | Reacts with free amines on resin | Non-reactive in standard coupling |
| CAS No. | N/A (Moiety) | 6404-29-1 | 85535-56-4 |
Expert Insight: If your protocol requires the insertion of this spacer in the middle of a sequence (e.g., Peptide-Spacer-Peptide) or at the N-terminus, you must use Boc-6-aminohexanoic acid . The amide form (CAS 85535-56-4) cannot be activated by HBTU/DIC and will not couple to the resin.
Experimental Protocol: Incorporating the Ahx Spacer
This protocol describes the coupling of Boc-6-aminohexanoic acid to a resin-bound peptide using standard Fmoc-SPPS methodology. This creates the "6-amino-6-oxohexyl" moiety upon completion.
A. Pre-Synthesis Considerations
-
Scale: 0.1 mmol scale (typical for discovery).
-
Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).
-
Solubility: Boc-Ahx-OH is highly hydrophobic. Dissolve in DCM/DMF (1:1) rather than pure DMF to prevent aggregation.
-
Protecting Group Strategy:
-
If using Fmoc-SPPS : The Boc group on the Ahx linker is acid-labile. It will be removed during the final TFA cleavage, leaving a free primary amine on the spacer.
-
If using Boc-SPPS : The Boc group is removed by TFA in the deprotection cycle, allowing further chain elongation.
-
B. Step-by-Step Coupling Workflow
Step 1: Reagent Preparation
-
Calculate 4 equivalents (eq) of Boc-6-aminohexanoic acid relative to the resin loading.
-
Weigh 4 eq of HBTU (activator).
-
Measure 8 eq of DIEA (base).
-
Dissolve the amino acid and HBTU in minimal DMF/DCM (50:50 v/v).
Step 2: Activation
-
Add the DIEA to the solution.[1]
-
Allow pre-activation for 3–5 minutes . The solution may turn slightly yellow.
-
Note: Do not exceed 10 minutes to avoid racemization (though less critical for achiral Ahx, it preserves habit).
-
Step 3: Coupling[1]
-
Drain the wash solvent (DMF) from the resin-bound peptide.[2]
-
Add the activated Boc-Ahx-OH solution to the reaction vessel.
-
Agitate (shake/vortex) for 45–60 minutes at room temperature.
-
Optimization: For difficult sequences, double couple (repeat Steps 1-3) to ensure 100% incorporation.
-
Step 4: Monitoring (The Kaiser Test)
-
Remove a few resin beads.
-
Perform a Kaiser Ninhydrin test.
-
Blue beads: Incomplete coupling (Free amines present). -> Re-couple.
-
Colorless/Yellow beads: Complete coupling. -> Proceed.
-
Step 5: Capping (Optional but Recommended)
-
If the spacer is the final step before cleavage, wash resin with DCM.
-
If elongating further (Boc-SPPS only), proceed to deprotection.
C. Deprotection & Cleavage (Fmoc Strategy)
-
Objective: Remove the peptide from the resin and remove the Boc group from the Ahx spacer simultaneously.
-
Cocktail: TFA / TIS / H₂O (95:2.5:2.5).[2]
-
Time: 2–3 hours.
-
Result: The acid-labile Boc group is cleaved by the high concentration of TFA, yielding the free amine: H₂N-(CH₂)₅-CO-Peptide.
Visualization: Coupling Logic & Pathway
The following diagram illustrates the decision logic and chemical pathway for incorporating the spacer.
Figure 1: Workflow for integrating the Ahx spacer. Note the critical cleavage step where the Boc group is removed to reveal the functional amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance or aggregation. | Use Magic Mixture (DCM/DMF/NMP) to swell resin better. Perform double coupling. |
| Precipitation | Boc-Ahx-OH is hydrophobic. | Dissolve in a small amount of DCM before adding DMF. |
| Side Reactions | Over-activation. | Use DIC/Oxyma instead of HBTU to reduce racemization risk (though Ahx is achiral, this protects adjacent residues). |
| Wrong Product Mass | Boc group not removed. | Ensure TFA cleavage is at least 95% concentration and runs for full 2 hours. |
References
-
PubChem. tert-Butyl (6-amino-6-oxohexyl)carbamate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Werner, L., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.[3][4] Molecules.[5][6][7][8][1][3][9][10][11][12][13] Available at: [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][10][11] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. (Foundational SPPS methodology).[2]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. caymanchem.com [caymanchem.com]
- 7. tert-Butyl 6-oxohexylcarbamate | C11H21NO3 | CID 10536636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chempep.com [chempep.com]
- 12. mdpi.com [mdpi.com]
- 13. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
Application Note: Preparation of Antibody-Drug Conjugates (ADCs) using C6 Alkyl Linkers
Abstract & Introduction
This application note details the synthesis and characterization of Antibody-Drug Conjugates (ADCs) utilizing C6 alkyl linkers (specifically the maleimidocaproyl or "mc" motif). While cleavable linkers (e.g., Val-Cit) utilize enzymatic release, C6 alkyl linkers represent the gold standard for non-cleavable conjugation. They rely on the lysosomal degradation of the antibody carrier to release the payload-linker-amino acid metabolite (e.g., Cys-mc-MMAF).
Why C6 Linkers? The 6-carbon spacer provides a "Goldilocks" separation—sufficient length to minimize steric hindrance between the bulky payload and the antibody surface, yet short enough to limit linker flexibility and potential immunogenicity. However, the inherent hydrophobicity of the alkyl chain presents specific challenges regarding aggregation and solubility that this protocol addresses.
Critical Material Selection
The success of a C6-linker ADC relies heavily on reagent purity and stoichiometry.
| Component | Recommended Reagent | Rationale |
| Antibody | IgG1 (Humanized/Chimeric) | Contains 4 interchain disulfides suitable for reduction to yield 8 reactive thiols (or 4 via partial reduction).[1] |
| Linker-Payload | mc-MMAF (Maleimidocaproyl-Monomethyl Auristatin F) | The classic C6 non-cleavable system. MMAF is preferred over MMAE for non-cleavable linkers due to its lower membrane permeability (requires intracellular release). |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Preferred over DTT. TCEP is stable, non-volatile, and importantly, does not always require removal before conjugation if used at stoichiometric limits. |
| Organic Solvent | DMA (Dimethylacetamide) or DMSO | Essential for solubilizing the hydrophobic mc-payload. DMA is often preferred for lower protein denaturation risk at <15% v/v. |
| Quenching | N-Acetylcysteine (NAC) | Scavenges unreacted maleimides effectively. |
Mechanism of Action & Workflow
The conjugation strategy employs Cysteine-Maleimide Chemistry . We target the interchain disulfide bridges.[2] By controlling the reduction, we generate a specific number of free thiols (Target DAR: 4.0).
Figure 1: Reaction Mechanism & Pathway
Caption: Cysteine-based conjugation pathway utilizing TCEP reduction and Michael addition of the C6-maleimide linker.
Experimental Protocol: Cysteine Conjugation
Safety Note: Payloads like MMAF are extremely potent toxins. All weighing and solubilization must occur in a containment hood.
Phase A: Partial Reduction of Antibody
Objective: Break interchain disulfides to create reactive sulfhydryl groups.[1]
-
Buffer Exchange: Exchange the antibody into Reaction Buffer (PBS, 5 mM EDTA, pH 7.2).
-
Why: EDTA chelates divalent metals that catalyze auto-oxidation of thiols. pH 7.2 is optimal for maleimide specificity; >7.5 increases hydrolysis risk.[3]
-
-
Concentration: Adjust antibody concentration to 5–10 mg/mL .
-
Reduction: Add 2.2 to 2.5 molar equivalents of TCEP per antibody.
-
Insight: This ratio typically yields an average of ~4 free thiols per antibody (DAR 4).
-
-
Incubation: Incubate at 37°C for 90 minutes with gentle agitation.
-
Cooling: Cool the solution to room temperature (22°C).
Phase B: Conjugation (The "Click")
Objective: Covalent attachment of the C6-linker payload.
-
Payload Preparation: Dissolve the mc-MMAF in anhydrous DMA to a concentration of 10 mM.
-
Addition: While gently swirling the reduced antibody, slowly add the drug-linker solution.
-
Stoichiometry: Use 4.5 to 5.0 molar equivalents of drug-linker per antibody (approx. 1.2x excess over free thiols).
-
Solvent Limit: Ensure the final organic solvent concentration (DMA) does not exceed 10% (v/v) to prevent precipitation.
-
-
Reaction: Incubate at 4°C for 60 minutes .
-
Why: Lower temperature slows the competing hydrolysis of the maleimide ring, favoring the thiol-maleimide reaction.
-
-
Quenching: Add 20 equivalents of N-Acetylcysteine (relative to excess drug) and incubate for 15 minutes.
Phase C: Purification
Objective: Remove free drug and organic solvent.
-
Method: Tangential Flow Filtration (TFF) or Desalting Column (e.g., Sephadex G-25).
-
Buffer: Exchange into Formulation Buffer (20 mM Histidine, 6% Trehalose, pH 6.0).
-
Why: Histidine/Trehalose prevents aggregation of the hydrophobic C6-ADC during freeze-thaw cycles.
-
Quality Control & Characterization
Due to the hydrophobicity of the C6 linker, standard QC methods require modification.
Figure 2: Analytical Workflow
Caption: Critical Quality Attribute (CQA) assessment workflow for C6-linked ADCs.
Analytical Protocols
-
Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Purpose: The Gold Standard for DAR determination in Cysteine-linked ADCs.
-
Why: Because the C6 linker is hydrophobic, it resolves ADCs based on drug load (D0, D2, D4, D6, D8).
-
Mobile Phase: Ammonium Sulfate gradient.[4]
-
-
Size Exclusion Chromatography (SEC-HPLC):
-
Purpose: Detect High Molecular Weight (HMW) aggregates.
-
Critical Threshold: Aggregates must be <5% . C6 linkers are prone to hydrophobic stacking; if aggregates are high, increase Trehalose concentration in formulation.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation during conjugation | High local concentration of DMA/Drug. | Add drug-linker dropwise while vortexing. Ensure DMA <10%. |
| Low Conjugation Efficiency (Low DAR) | TCEP oxidation or Maleimide hydrolysis. | Use fresh TCEP. Check pH (must be < 7.5).[5][6] Ensure drug-linker is dry. |
| High Aggregation | Over-reduction or Hydrophobic interaction. | Reduce TCEP ratio. Add 5-10% propylene glycol to the reaction buffer. |
References
-
Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology. Link
-
Thermo Fisher Scientific. Sulfo-SMCC and SMCC Crosslinker Protocol. Link
-
Lyon, R. P., et al. (2015). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. Link
-
Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research. Link
-
BenchChem. Application Notes and Protocols: A Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis. Link
Sources
- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 5. kinampark.com [kinampark.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Amide Coupling with tert-Butyl (6-amino-6-oxohexyl)carbamate
This Application Note is designed for researchers utilizing tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4), also known as Boc-6-aminohexanamide .
This molecule is a critical C6-linker intermediate . It is primarily used in two contexts:
-
As a Spacer Donor: It is deprotected to yield 6-aminohexanamide , which is then coupled to a carboxylic acid (e.g., a drug, fluorophore, or surface). This installs a neutral, hydrophilic hexyl-amide tail.
-
As a Synthetic Target: It is synthesized from Boc-6-aminohexanoic acid to cap a linker with a primary amide.
The following guide details the reaction conditions for utilizing this molecule (Deprotection & Coupling) and synthesizing it.
Chemical Profile & Strategic Analysis
Molecule: tert-Butyl (6-amino-6-oxohexyl)carbamate
Synonyms: Boc-6-aminohexanamide;
Mechanistic Role in Coupling
This molecule cannot participate in standard amide coupling in its native state because:
-
The Amine is Boc-protected (chemically inert to coupling).
-
The Carbonyl is already a primary amide (poor electrophile).
-
The Amide Nitrogen is non-nucleophilic (pKa ~25), preventing direct reaction with acids.
Therefore, the standard workflow is a two-step process:
-
Activation (Deprotection): Removal of the Boc group to liberate the primary amine.
-
Coupling: Reaction of the free amine with a target carboxylic acid.
Key Physicochemical Properties
| Property | Value/Description | Implication for Protocol |
| Molecular Weight | 230.30 g/mol | Easy monitoring by LC-MS (ESI+). |
| Solubility | Soluble in DCM, DMF, MeOH. | Compatible with standard organic synthesis. |
| Stability | Stable at RT.[1] | Avoid strong acids unless deprotecting. |
| Reactivity | Latent Nucleophile. | Requires acidic deprotection to become reactive. |
Workflow Visualization
The following diagram illustrates the logical flow for utilizing this linker in bioconjugation or medicinal chemistry.
Figure 1: The activation and coupling workflow. The molecule acts as a "masked" amine spacer.
Protocol A: Utilization (Deprotection & Coupling)
Objective: To attach the "6-aminohexanamide" spacer to a target carboxylic acid (e.g., a drug payload).
Step 1: Boc-Deprotection
The Boc group must be removed to expose the amine.
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: Dichloromethane (DCM).[2]
Procedure:
-
Dissolve tert-butyl (6-amino-6-oxohexyl)carbamate (1.0 equiv) in DCM (concentration 0.1 M).
-
Add TFA (10–20 equiv) slowly at 0°C.
-
Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of starting material) or LC-MS.
-
Note: The product will be the TFA salt of 6-aminohexanamide.
-
-
Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove excess TFA.
-
Result: A white/off-white solid (Amine-TFA salt). Use directly in Step 2.
Step 2: Amide Coupling
Critical Consideration: The amine is now a salt (R-NH3+). You must use excess base (DIPEA) to neutralize it in situ for the coupling to proceed.
-
Reagents: Target Carboxylic Acid (R-COOH), HATU (Coupling Agent), DIPEA (Base).
-
Solvent: DMF (preferred) or DCM.
Procedure:
-
Activation: In a clean vial, dissolve the Target Acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5–10 minutes to activate the acid (forming the O-At ester).
-
Addition: Dissolve the 6-aminohexanamide salt (from Step 1, 1.0–1.2 equiv) in minimal DMF. Add DIPEA (2.0–3.0 equiv) to this solution to ensure the amine is free.
-
Total Base: You need enough base to neutralize the salt + catalyze the reaction. Aim for pH > 8 (check with wet pH paper).
-
-
Combine the amine solution with the activated acid solution.
-
Stir at RT for 2–16 hours.
-
Purification:
Protocol B: Synthesis of the Reagent
Objective: To synthesize tert-butyl (6-amino-6-oxohexyl)carbamate starting from Boc-6-aminohexanoic acid. Use this if you need to create the building block yourself.
Reaction: Boc-NH-(CH2)5-COOH + NH3 source -> Boc-NH-(CH2)5-CONH2
Reagents & Conditions
| Component | Recommendation | Reason |
| Starting Material | Boc-6-aminohexanoic acid | Commercially available (CAS 6404-29-1). |
| Ammonia Source | Ammonium Chloride (NH4Cl) | Solid, easy to handle, stoichiometric control. |
| Coupling Agent | HATU or EDC/HOBt | HATU provides higher yields for primary amides. |
| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base. |
Step-by-Step Methodology
-
Dissolution: Dissolve Boc-6-aminohexanoic acid (1.0 g, 4.3 mmol) in anhydrous DMF (10–15 mL).
-
Activation: Add DIPEA (2.25 mL, 12.9 mmol, 3 equiv) and HATU (1.96 g, 5.1 mmol, 1.2 equiv). Stir for 10 minutes at RT.
-
Visual Check: Solution typically turns slightly yellow.
-
-
Ammonolysis: Add Ammonium Chloride (NH4Cl) (0.69 g, 12.9 mmol, 3 equiv).
-
Note: NH4Cl is not soluble in DMF. The reaction is a heterogeneous suspension. Vigorous stirring is required.
-
-
Reaction: Stir at RT for 12–24 hours. The suspension may clear slightly as NH4Cl is consumed.
-
Work-up:
-
Dilute with Ethyl Acetate (100 mL).
-
Acid Wash: Wash with 1M HCl (2x) to remove excess DIPEA and unreacted starting acid. (The product is neutral and Boc-protected, so it survives mild acid wash).
-
Base Wash: Wash with Saturated NaHCO3 (2x) to remove coupling byproducts.
-
Brine Wash: Wash with saturated NaCl.
-
-
Purification: Dry over MgSO4, filter, and concentrate. The product usually crystallizes as a white solid. If necessary, recrystallize from EtOAc/Hexanes.
Troubleshooting & Critical Parameters
Solubility Issues (The "Gel" Factor)
-
Problem: Long alkyl chains with primary amides can form hydrogen-bonded gels or aggregates in non-polar solvents.
-
Solution: If the reaction mixture gels or precipitates, add small amounts of DMSO or Methanol to disrupt hydrogen bonding. For purification, use DCM:MeOH (9:1) or DCM:Acetone.
Cyclization Risks
-
Mechanism: 6-aminohexanoic acid derivatives can cyclize to form Caprolactam (a 7-membered ring) under high heat or strong base.
-
Prevention: Keep reaction temperatures below 40°C . Avoid using strong mineral bases (NaOH) during workup. The Boc group prevents cyclization during storage, but once deprotected, the free amine should be coupled immediately.
Monitoring
-
TLC: The amide product is significantly more polar than the ester or acid precursors. Use a stain like Ninhydrin (after Boc deprotection on the plate) or Permanganate .
-
NMR Validation: Look for the characteristic primary amide protons: two broad singlets around
5.5–7.5 ppm in DMSO- (often split due to restricted rotation).
References
-
Boc-6-aminohexanoic acid (Precursor)
- Source: PubChem. "6-(tert-Butoxycarbonylamino)hexanoic acid."
-
URL:[Link]
-
General Amide Coupling Protocols (HATU/Ammonium Chloride)
- Source: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.
-
URL:[Link]
-
Product Identification (CAS 85535-56-4)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
- 3. The structure-activity profile of mercaptobenzamides’ anti-HIV activity suggests that thermodynamics of metabolism is more important than binding affinity to the target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molcore.com [molcore.com]
- 5. tert-Butyl (6-amino-6-oxohexyl)carbamate | CymitQuimica [cymitquimica.com]
- 6. 65983-35-9 | tert-Butyl (3-amino-3-oxopropyl)carbamate - AiFChem [aifchem.com]
- 7. Research (9557) [myskinrecipes.com]
- 8. 叔丁基(6-氨基-6-氧代己基)氨基甲酸酯 CAS#: 85535-56-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
Application Note: Functionalization of Small Molecules Using tert-Butyl (6-amino-6-oxohexyl)carbamate
Executive Summary & Mechanistic Rationale
The rational design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and affinity probes—requires precise control over spacer length, flexibility, and physicochemical properties. tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4), commonly referred to as Boc-6-aminohexanamide, serves as a highly modular, heterobifunctional aliphatic linker.
This reagent features a Boc-protected primary amine at one terminus and a primary amide at the other, separated by a 5-methylene aliphatic chain.
-
Spacer Length Causality: The 6-carbon chain provides an optimal spatial separation of approximately 7–8 Å. In PROTAC design, this specific distance is critical to prevent steric clashes between the protein of interest (POI) and the E3 ligase, thereby facilitating stable ternary complex formation [1].
-
Bifunctionality Causality: The Boc-protected amine allows for orthogonal deprotection and subsequent coupling to target pharmacophores. The terminal primary amide acts as a non-ionizable, polar hydrogen-bond donor/acceptor to improve aqueous solubility, or it can be chemoselectively dehydrated to a nitrile to serve as a covalent warhead or a click-chemistry handle.
Physicochemical Properties
Understanding the baseline properties of the linker is essential for predicting its behavior in aqueous biological systems and organic synthesis workflows.
Table 1: Physicochemical Specifications of tert-Butyl (6-amino-6-oxohexyl)carbamate
| Property | Specification / Value |
| IUPAC Name | tert-butyl N-(5-carbamoylpentyl)carbamate |
| Molecular Formula | |
| Molecular Weight | 230.30 g/mol |
| ClogP | ~0.95 (Hydrophilic/Lipophilic balance) |
| H-Bond Donors | 3 (Amide |
| H-Bond Acceptors | 3 (Carbonyl oxygens) |
| Spacer Length | ~7.5 Å (Extended conformation) |
Application Workflow I: Orthogonal Deprotection and Amide Coupling
This workflow details the attachment of the linker to a target molecule containing a free carboxylic acid.
Mechanistic Causality: Trifluoroacetic acid (TFA) is selected for deprotection because it rapidly and cleanly cleaves the acid-labile Boc group without hydrolyzing the terminal primary amide. For the subsequent coupling, HATU is chosen over standard EDC/NHS. The electron-deficient nature of the primary amide minimizes the risk of competitive self-condensation, allowing the highly reactive HATU-activated ester to react exclusively with the newly liberated primary amine, preventing epimerization of chiral centers on the target molecule.
Step-by-Step Protocol
-
Boc Deprotection: Dissolve 1.0 eq of tert-butyl (6-amino-6-oxohexyl)carbamate in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Add TFA dropwise at 0 °C until a 1:1 (v/v) ratio of DCM:TFA is achieved. Stir for 1 hour at room temperature.
-
Validation Check I: Perform TLC (Ninhydrin stain). The disappearance of the starting material and the appearance of a baseline spot (dark pink/purple) confirms complete Boc removal.
-
Concentrate the mixture under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA, yielding 6-aminohexanamide trifluoroacetate.
-
Amide Coupling: In a separate flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes to form the active ester.
-
Add the 6-aminohexanamide trifluoroacetate (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.
-
Validation Check II (Self-Validating System): Perform a Kaiser test on a 10 µL aliquot. The transition from a deep blue color to a pale yellow confirms the complete consumption of the primary amine, validating 100% coupling efficiency.
-
Quench with saturated aqueous
, extract with EtOAc, dry over , and purify via flash chromatography.
Application Workflow II: Chemoselective Dehydration to Nitrile
For applications requiring a reactive cyano group (e.g., for tetrazole synthesis or covalent binding), the terminal primary amide can be dehydrated.
Mechanistic Causality: Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is selected over classical dehydrating agents like
Table 2: Comparative Dehydration Reagents for Primary Amides
| Reagent | Reaction Conditions | Functional Group Tolerance | Typical Yield |
| Burgess Reagent | DCM, rt, 2-4 h | High (Tolerates Boc, esters, acetals) | 85–95% |
| Pyridine, 0 °C to rt | Low (Cleaves Boc, acid-sensitive groups) | 60–75% | |
| TFAA / | THF, 0 °C | Moderate (Risk of side-reactions) | 70–85% |
Step-by-Step Protocol
-
Dissolve the amide-linked conjugate (from Workflow I) in anhydrous DCM (0.1 M) under an argon atmosphere.
-
Add Burgess reagent (2.0 eq) in a single portion. Stir the reaction mixture at room temperature for 2 to 4 hours.
-
Validation Check III (Self-Validating System): Monitor the reaction via ATR-FTIR spectroscopy. The disappearance of the primary amide N-H stretching bands (~3300–3200 cm⁻¹) and the emergence of a sharp nitrile C≡N stretch (~2250 cm⁻¹) provides real-time, non-destructive validation of the dehydration.
-
Wash the organic layer with water and brine, dry over anhydrous
, and concentrate. Purify the resulting nitrile via silica gel chromatography.
Visualizations of Workflows and Architectures
Workflow for orthogonal functionalization of Boc-6-aminohexanamide.
PROTAC ternary complex architecture utilizing the 6-aminohexanamide linker.
References
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [1] URL:[Link]
-
Claremon, D. A., & Phillips, B. T. (1988). An efficient chemoselective synthesis of nitriles from primary amides. Tetrahedron Letters, 29(18), 2155-2158. [2] URL:[Link]
Application Note: Scalable Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate
Introduction & Scientific Rationale
tert-Butyl (6-amino-6-oxohexyl)carbamate (also known as N-Boc-6-aminohexanamide) is a critical C6-spacer building block widely utilized in bioconjugation, PROTAC linker design, and medicinal chemistry. The six-carbon aliphatic chain provides optimal flexibility and distance for minimizing steric hindrance in targeted protein degradation and antibody-drug conjugates (ADCs).
This application note details a highly scalable, two-step synthetic workflow starting from inexpensive 6-aminohexanoic acid. The protocol emphasizes atom economy, cost-effectiveness, and the avoidance of hazardous coupling reagents, making it suitable for both bench-scale research and kilogram-scale process chemistry.
Mechanistic Overview & Causality
The synthesis relies on two fundamental transformations, each designed with specific mechanistic rationales to ensure high yield and purity without the need for column chromatography:
-
Amine Protection (Boc-derivatization) : The primary amine of 6-aminohexanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O).
-
Causality of experimental design: The reaction is performed in a biphasic system (e.g., dioxane/water) under basic conditions (NaOH). Maintaining a pH of 9–10 is critical; it ensures the amine is completely deprotonated (rendering it highly nucleophilic) while preventing the premature hydrolysis of Boc₂O. This strict pH control suppresses the formation of oligomeric byproducts.
-
-
Carboxylic Acid Amidation via CDI Activation : The Boc-protected intermediate is converted to a primary amide using 1,1'-Carbonyldiimidazole (CDI) and an ammonia source (ammonium chloride + DIPEA).
-
Causality of experimental design: While EDC/HOBt or HATU are common in peptide synthesis, they are expensive and generate urea byproducts that complicate large-scale purification. CDI is chosen for its exceptional scalability[1]. It activates the carboxylic acid to form a highly reactive N-acylimidazole intermediate, releasing stoichiometric CO₂ (which acts as a thermodynamic sink to drive the reaction forward) and imidazole (which is easily washed away with dilute aqueous acid)[2]. Ammonium chloride paired with N,N-Diisopropylethylamine (DIPEA) provides a controlled, in-situ release of ammonia, avoiding the hazards of pressurized ammonia gas[3].
-
Reagent Selection & Scalability Data
When optimizing for scale, the choice of coupling reagent dictates the downstream purification burden. The table below summarizes the causality behind selecting CDI over alternative reagents.
| Coupling Reagent | Activation Intermediate | Byproducts | Scalability / Cost | Purification Burden |
| CDI (1,1'-Carbonyldiimidazole) | N-Acylimidazole | CO₂ (gas), Imidazole | Excellent / Low | Low (Simple acidic aqueous wash) |
| EDC / HOBt | Active Ester | Soluble Urea, HOBt | Moderate / High | Moderate (Multiple aqueous washes) |
| Isobutyl Chloroformate | Mixed Anhydride | CO₂ (gas), Isobutanol | Good / Low | Moderate (Requires strict cryogenic control) |
| HATU / DIPEA | OAt Ester | Tetramethylurea, HOAt | Poor / Very High | High (Chromatography often needed) |
Experimental Protocols
Protocol A: Synthesis of Boc-6-aminohexanoic acid
Objective : Protect the primary amine of 6-aminohexanoic acid to prevent self-polymerization during downstream activation.
Materials :
-
6-Aminohexanoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
1M NaOH (aqueous) (1.1 eq)
-
1,4-Dioxane
Step-by-Step Procedure :
-
Dissolution : Suspend 6-aminohexanoic acid (10.0 g, 76.2 mmol) in a mixture of 1,4-dioxane (50 mL) and 1M NaOH (84 mL, 84.0 mmol). Stir at room temperature until the solution becomes completely clear.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling prevents the exothermic degradation of Boc₂O into tert-butanol and CO₂.
-
Addition : Dissolve Boc₂O (18.3 g, 83.8 mmol) in 1,4-dioxane (20 mL) and add dropwise to the reaction mixture over 30 minutes.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.
-
Workup : Concentrate the mixture under reduced pressure to remove the volatile dioxane. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M KHSO₄ or 1M HCl. Rationale: Acidification protonates the carboxylate, disrupting its water solubility and driving the product into the organic phase.
-
Extraction : Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-6-aminohexanoic acid as a viscous oil that solidifies upon standing.
Protocol B: CDI-Mediated Amidation to tert-Butyl (6-amino-6-oxohexyl)carbamate
Objective : Convert the carboxylic acid to a primary amide using a self-validating, chromatography-free workflow.
Materials :
-
Boc-6-aminohexanoic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Ammonium chloride (NH₄Cl) (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure :
-
Activation : Dissolve Boc-6-aminohexanoic acid (10.0 g, 43.2 mmol) in anhydrous THF (100 mL) under an inert nitrogen atmosphere. Add CDI (8.4 g, 51.8 mmol) portion-wise at room temperature.
-
Observation: Effervescence will occur immediately due to CO₂ evolution.
-
Incubation: Stir for 1–2 hours until gas evolution completely ceases, ensuring the quantitative formation of the N-acylimidazole intermediate[2].
-
-
Ammonia Generation : In a separate flask, suspend NH₄Cl (6.9 g, 130 mmol) in THF (50 mL) and add DIPEA (22.6 mL, 130 mmol). Stir for 15 minutes to generate free ammonia in situ.
-
Coupling : Transfer the NH₄Cl/DIPEA suspension into the activated N-acylimidazole solution. Stir vigorously at room temperature for 12 hours.
-
Quenching : Concentrate the reaction mixture under reduced pressure to remove THF. Dissolve the crude residue in Ethyl Acetate (150 mL).
-
Washing (Self-Validating Purification) : Wash the organic layer sequentially with:
-
1M HCl (2 × 50 mL). Rationale: Selectively protonates and removes imidazole and excess DIPEA into the aqueous layer.
-
Saturated NaHCO₃ (50 mL). Rationale: Deprotonates and removes any unreacted starting carboxylic acid.
-
Brine (50 mL).
-
-
Isolation : Dry the organic layer over Na₂SO₄, filter, and evaporate to dryness. Triturate the crude product with cold diethyl ether to afford tert-Butyl (6-amino-6-oxohexyl)carbamate as a highly pure white powder.
Analytical Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 5.50 (br s, 1H, CONH₂), 5.35 (br s, 1H, CONH₂), 4.60 (br s, 1H, NHBoc), 3.12 (q, J = 6.5 Hz, 2H, CH₂NHBoc), 2.22 (t, J = 7.4 Hz, 2H, CH₂CONH₂), 1.65 (m, 2H), 1.50 (m, 2H), 1.44 (s, 9H, C(CH₃)₃), 1.35 (m, 2H).
-
LC-MS (ESI) : m/z calculated for C₁₁H₂₂N₂O₃ [M+H]⁺ 231.17, found 231.2.
Workflow and Mechanistic Visualizations
Figure 1: Two-step scalable synthetic workflow for tert-Butyl (6-amino-6-oxohexyl)carbamate.
Figure 2: Mechanistic pathway of CDI-mediated amidation demonstrating byproduct generation.
References
-
Kinetically-controlled mechanism-based isolation of metabolic serine hydrolases in active form from complex proteomes: butyrylcholinesterase as a case study Source: RSC Advances URL:[Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Study and Development of Boron-mediated Amidation Reactions Source: UCL Discovery URL:[Link]
-
Unprecedented 1,1′-Carbonyldiimidazole-Mediated Amidation of Unprotected α-Amino Acids in Water Source: ResearchGate URL:[Link]
Sources
Solvent selection for reactions involving tert-Butyl (6-amino-6-oxohexyl)carbamate
Advanced Solvent Selection Guide for Transformations of tert-Butyl (6-amino-6-oxohexyl)carbamate
Executive Summary
tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4), frequently referred to as Boc-6-aminohexanamide, is a highly versatile bifunctional aliphatic linker. Featuring a lipophilic tert-butyloxycarbonyl (Boc) protected primary amine and a polar primary amide, it is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex peptidomimetics. This guide explores the mechanistic rationale behind solvent selection for its three primary synthetic transformations: Boc deprotection, amide dehydration, and amide reduction.
Section 1: Mechanistic Rationale for Solvent Selection
The structural duality of Boc-6-aminohexanamide demands precise solvent selection to avoid competing side reactions. The Boc group is highly acid-labile, while the primary amide is susceptible to dehydration or reduction under specific electrophilic conditions. The chosen solvent must solubilize the lipophilic alkyl chain while actively tuning the reactivity of the reagent—whether by stabilizing ion pairs during acidic cleavage or coordinating Lewis acids during hydride transfer.
Section 2: Acidic Boc Deprotection
Causality & Solvent Choice: The removal of the Boc group is standardly achieved using Trifluoroacetic acid (TFA). Dichloromethane (DCM) is the optimal solvent for this transformation. DCM is a low-dielectric, non-nucleophilic solvent that does not compete with the Boc carbonyl oxygen for protonation [1]. Furthermore, its non-polar nature prevents the stabilization of the resulting tert-butyl cation, forcing its rapid elimination as isobutylene gas and driving the reaction forward. While native amide bonds are generally stable in dilute TFA, prolonged exposure or elevated temperatures should be avoided to prevent rare but possible amide cleavage [4].
Protocol 1: Solution-Phase N-Boc Deprotection
-
Preparation: Dissolve tert-Butyl (6-amino-6-oxohexyl)carbamate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1–0.5 M in a round-bottom flask.
-
Activation: Cool the solution to 0 °C using an ice bath. Slowly add TFA dropwise until a 1:1 (v/v) mixture of TFA:DCM is achieved.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor the evolution of isobutylene gas.
-
Validation: Check reaction progress via TLC (Ninhydrin stain) or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding 6-aminohexanamide as a TFA salt.
Section 3: Amide Dehydration to Nitrile
Causality & Solvent Choice: Converting the primary amide to a nitrile requires dehydration. Traditional reagents like POCl₃ are harsh and can prematurely cleave the acid-labile Boc group. Propylphosphonic anhydride (T3P) is a mild, highly effective alternative [2]. Ethyl Acetate (EtOAc) is the superior solvent for this process. EtOAc provides excellent solubility for the Boc-protected intermediate and the T3P reagent. As a moderately polar, non-nucleophilic solvent, EtOAc facilitates the base-mediated (e.g., DIPEA) elimination of the activated phosphonate ester without participating in side reactions, allowing for a seamless aqueous workup.
Protocol 2: T3P-Mediated Dehydration
-
Preparation: Dissolve the substrate (1.0 eq) in anhydrous EtOAc (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation: Add a 50% w/w solution of T3P in EtOAc (1.5 eq) dropwise at room temperature.
-
Propagation: Heat the reaction mixture to 80 °C (reflux) for 2–4 hours.
-
Validation: Monitor via LC-MS for the disappearance of the amide mass[M+H]⁺ and appearance of the nitrile mass.
-
Workup: Cool to room temperature, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the EtOAc layer over Na₂SO₄ and concentrate to yield tert-Butyl (5-cyanopentyl)carbamate.
Section 4: Amide Reduction to Diamine
Causality & Solvent Choice: The reduction of a primary amide to a primary amine requires a strong electrophilic reducing agent like Borane (BH₃) [3]. Tetrahydrofuran (THF) is the mandatory solvent. Borane exists as a toxic, flammable gas (diborane) unless complexed with a Lewis base. THF acts as both the solvent and the stabilizing ligand (forming BH₃·THF). During the reaction, the more nucleophilic amide oxygen displaces the THF ligand, allowing the Lewis acidic boron to activate the carbonyl, followed by hydride transfer and C-O bond cleavage.
Protocol 3: Borane-THF Reduction
-
Preparation: Dissolve the substrate (1.0 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool to 0 °C.
-
Activation: Slowly add a 1.0 M solution of BH₃·THF in THF (3.0 eq) dropwise.
-
Propagation: Warm to room temperature, then heat to reflux (65 °C) for 8–12 hours.
-
Validation: Monitor via LC-MS. The initial product is an amine-borane complex.
-
Workup: Cool to 0 °C and cautiously quench with Methanol (effervescence will occur). Stir for 2 hours at room temperature to break the boron-amine complex. Concentrate, partition between EtOAc and 1 M NaOH, extract, and dry to yield tert-Butyl (6-aminohexyl)carbamate.
Quantitative Data: Solvent Properties & Suitability
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Boiling Point (°C) | Optimal Transformation | Mechanistic Rationale |
| Dichloromethane (DCM) | 8.93 | 1.60 | 39.6 | Boc Deprotection | Non-coordinating; stabilizes ion pairs without competing for protons. |
| Ethyl Acetate (EtOAc) | 6.02 | 1.78 | 77.1 | T3P Dehydration | Solubilizes T3P; ideal thermal profile for base-mediated elimination. |
| Tetrahydrofuran (THF) | 7.58 | 1.75 | 66.0 | Borane Reduction | Lewis base; stabilizes BH₃ monomer while allowing substrate displacement. |
Workflow Visualization
Divergent synthetic pathways from tert-Butyl (6-amino-6-oxohexyl)carbamate and optimal solvents.
References
-
Galli, M., Migliano, F., Fasano, V., Silvani, A., Passarella, D., & Citarella, A. (2024). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Processes, 12(6), 1242.[Link]
-
Alcântara, A. F. de C., Barroso, H. dos S., & Piló-Veloso, D. (2002). Reduction of amides by boranes. Química Nova, 25(2), 300-311.[Link]
-
Meher, S., Dalabehera, N. R., Palai, B. B., & Sharma, N. K. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25684–25694.[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate
[1][2][3]
Topic: Optimization and Troubleshooting of N-Boc-6-aminohexanamide Synthesis CAS: 89106-69-4 (Target Amide) / 6404-29-1 (Acid Precursor) Support Tier: Level 3 (Senior Application Scientist)[1][2][3]
Synthesis Strategy & Pathway Analysis
The synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate (also known as N-Boc-ε-aminocaproamide ) is a critical step in generating linkers for PROTACs and antibody-drug conjugates (ADCs).[1][2][3] While structurally simple, the conversion of the terminal carboxylic acid to a primary amide often suffers from yield attrition due to competitive side reactions and aqueous solubility issues during workup.
We recommend the Mixed Anhydride Method (Route A) for speed and scalability, but offer Ester Ammonolysis (Route B) as a high-purity alternative if you are experiencing persistent dimerization.[1][2][3]
Workflow Visualization
The following diagram outlines the critical decision points and failure modes in the synthesis pathway.
Figure 1: Strategic pathway for Boc-aminohexanamide synthesis, highlighting critical control points (pH and Temperature).
Step-by-Step Protocol: The Mixed Anhydride Method
Recommended for gram-scale synthesis with yields >85%.[1][2]
Phase 1: Preparation of Boc-6-aminohexanoic acid
The Issue: Researchers often skip purification here, carrying salts into the next step which poisons the activation.
-
Dissolution: Dissolve 6-aminocaproic acid (1.0 eq) in 1N NaOH (1.1 eq) and Dioxane (1:1 ratio).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0°C.
-
pH Maintenance: CRITICAL. Maintain pH at 10–11 using dilute NaOH.
-
Workup: Wash aqueous layer with Et₂O (removes unreacted Boc₂O).[1][2][3] Acidify aqueous layer to pH 2–3 with KHSO₄ (preferred over HCl to prevent Boc cleavage).[1][2][3] Extract with EtOAc.[1][4]
Phase 2: Activation and Amidation (The Yield Killer)
The Issue: Formation of the "Urea" impurity via Curtius rearrangement.[3]
| Parameter | Specification | Reason |
| Solvent | Anhydrous THF or DCM | Water hydrolyzes the mixed anhydride immediately.[1][2] |
| Base | N-Methylmorpholine (NMM) | Non-nucleophilic; prevents racemization (less relevant here, but good habit).[1][2][3] |
| Activator | Isobutyl Chloroformate (IBCF) | Forms the mixed anhydride.[1][2][3] |
| Temp | -15°C to -20°C | Strict control required. Higher temps favor decarboxylation.[1][2] |
Protocol:
Troubleshooting Guide & FAQs
Symptom A: "My yield is low (<40%) and I see a spot running just above my product."
Diagnosis: You likely formed the Urea Impurity .[1] Mechanism: If the mixed anhydride warms up before ammonia attack, it undergoes a Curtius-like rearrangement to an isocyanate, which then reacts with the amine product to form a symmetrical urea dimer.[3] Corrective Action:
-
Ensure the internal temperature never exceeds -10°C during IBCF addition.[1]
-
Ensure Ammonia is added immediately after the 15-minute activation period.[1] Do not wait.
Symptom B: "The product disappears during the aqueous workup."
Diagnosis: Water Solubility.[1][5][6] The primary amide increases polarity significantly compared to the ester or acid. Corrective Action:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.[1]
-
Solvent Switch: Do not use pure Diethyl Ether.[1] Use Ethyl Acetate or a mixture of CHCl₃/Isopropanol (3:1) for extraction.[1][2][3]
-
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12 hours.[1][2][3]
Symptom C: "The product is an oil/gum that won't crystallize."[1]
Diagnosis: Residual solvent or impurities (often Boc₂O or isobutanol).[1][2][3] Corrective Action:
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common yield failures in amide synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use EDC/NHS instead of the Mixed Anhydride method? A: Yes, but purification is often harder. The EDC urea byproduct is water-soluble, but NHS esters are less reactive toward ammonia than mixed anhydrides.[1][2] If you choose EDC, use EDC·HCl and HOBt in DMF, followed by addition of solid Ammonium Carbonate or aqueous ammonia.[3] This often requires column chromatography, whereas the Mixed Anhydride method can often be purified by crystallization.[3]
Q: Why do you recommend KHSO₄ over HCl for acidification? A: The Boc group is acid-labile.[1] While it is generally stable at pH 2 for short periods, strong mineral acids like HCl can create local pockets of high acidity (pH < 1) during addition, leading to partial deprotection.[2][3] KHSO₄ provides a buffered, milder acidic environment.[2][3]
Q: Is the product stable at room temperature? A: Yes, tert-butyl (6-amino-6-oxohexyl)carbamate is stable as a solid at room temperature.[1][2][3] However, as a PROTAC linker precursor, we recommend storage at -20°C in a desiccator to prevent moisture absorption, which can hydrolyze the amide over long periods (months/years).[2][3]
References
-
Organic Syntheses, Coll.[1] Vol. 10, p. 484 (2004). General procedure for Mixed Anhydride coupling. [Link][2][3]
-
Greene's Protective Groups in Organic Synthesis. Boc Protection/Deprotection conditions. [Link][1][2][3]
-
PubChem Compound Summary: tert-Butyl N-(6-oxohexyl)carbamate. Physical properties and identifiers. [Link][1][2][3]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[3] Chemical Society Reviews.[1] (Authoritative review on amide synthesis mechanisms). [Link]
Technical Support Center: Solubilizing tert-Butyl (6-amino-6-oxohexyl)carbamate
[1][2][3]
Topic: Troubleshooting Solubility & Stability in Aqueous Media Compound ID: tert-Butyl (6-amino-6-oxohexyl)carbamate (Also known as N-Boc-6-aminohexanamide) Target Audience: Medicinal Chemists, Chemical Biologists, Formulation Scientists[1][2]
The Physicochemical Paradox: Why Won't It Dissolve?
Before attempting a protocol, it is critical to understand the molecular conflict driving the insolubility. Users often assume that because the molecule contains an amide group (polar), it should be water-soluble.[1][2] This is a misconception.
The Structural Conflict:
-
Hydrophobic Domain (The "Tail"): The molecule features a tert-butyl carbamate (Boc) group attached to a 6-carbon alkyl chain.[1][2] This region is highly lipophilic (LogP ~1.4).[1][2][3] The bulky Boc group disrupts water hydrogen bonding networks, creating a high entropic cost for solvation.[3]
-
Hydrophilic Domain (The "Head"): The terminal primary amide (
) is polar and capable of hydrogen bonding.[1][2] -
The Result: The hydrophobic "tail" dominates the physicochemical behavior.[3] In pure water, these molecules self-associate to minimize the water-exposed surface area of the Boc-hexyl chain, leading to precipitation or the formation of a milky suspension (oiling out).[1]
Key Physicochemical Data
| Property | Value | Implication for Solubility |
| Molecular Weight | ~230.3 g/mol | Small molecule, but bulky due to branching.[1][2] |
| LogP (Predicted) | ~1.0 – 1.4 | Moderately lipophilic.[1][2][3] Requires organic cosolvents.[2][3] |
| pKa | Neutral | The amide is not ionizable in pH 2–12.[2][3] The Boc-amine is non-basic.[1][2][3] pH adjustment will NOT improve solubility. |
| Melting Point | ~35–40°C | Low melting point.[1][2][3] Prone to "oiling out" rather than forming crystals in water.[2][3] |
Validated Solubilization Protocols
Method A: The "Solvent Shift" (Standard for Chemical Synthesis)
Best for: Coupling reactions, click chemistry, and non-biological assays.
The Logic: Dissolve the compound in a "universal" solvent (DMSO or DMF) that is miscible with both the hydrophobic solute and the aqueous buffer.
Protocol:
-
Calculate: Determine the final required concentration. Ensure the final organic solvent concentration does not exceed the tolerance of your downstream application (usually <10% for enzymes, <1% for cells).
-
Primary Solubilization: Dissolve the solid tert-butyl (6-amino-6-oxohexyl)carbamate in 100% anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2][3]
-
The Shift (Critical Step): Add the aqueous buffer TO the organic stock, not the other way around, if possible.[3] However, for large dilutions, slowly add the organic stock dropwise into the rapidly stirring aqueous buffer.
-
Vortex immediately.
-
Visual Check: If a cloudy precipitate forms, the final concentration is above the solubility limit (likely <1 mM in >95% water).
-
Method B: Surfactant-Assisted Dispersion
Best for: Biological assays where low percentages of DMSO are required.[1][2]
The Logic: Surfactants (Tween 80 or Triton X-100) form micelles that encapsulate the hydrophobic Boc-hexyl tail, presenting the polar amide to the aqueous solvent.[1][2]
Protocol:
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your downstream application.
Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.
Troubleshooting & FAQs
Q1: I added water to my DMSO stock, and it turned milky white. What happened?
A: You experienced "Oiling Out." Because the melting point of this compound is low (~35-40°C), adding water increases the polarity of the solvent system. The hydrophobic Boc-hexyl chains aggregate.[1][2][3] Since the compound is near its melting point, it often forms micro-droplets (an emulsion) rather than a crystalline precipitate.[3]
-
Fix: Warm the solution slightly (to ~45°C) to see if it clears, then sonicate. If it remains cloudy, you must increase the DMSO concentration or decrease the compound concentration.
Q2: Can I use acid to dissolve it?
A: ABSOLUTELY NOT. The "Boc" group (tert-Butyloxycarbonyl) is acid-labile.[1][2][3][4]
-
Exposure to strong acids (TFA, HCl) or even moderate acids (pH < 4) for extended periods will cleave the Boc group, yielding the free amine (6-aminohexanamide) and releasing CO2 and isobutylene gas.
-
Rule: Keep pH between 5.0 and 9.0 to ensure stability.
Q3: Why not use NaOH to adjust the pH?
A: It will not help.
The amide group (
Q4: I need to inject this into mice. What vehicle do you recommend?
A: For in vivo administration, pure DMSO is toxic.[2][3] Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1][2][3]
Mechanistic Visualization: The Solvent Shift
This diagram explains the molecular behavior during the solubilization process.[3]
Figure 2: Mechanistic flow of the "Solvent Shift" method, highlighting the risk of precipitation upon water addition.
References
Purification strategies for Boc-protected amino hexyl carbamates
Technical Support Center: Purification of Boc-Protected Amino Hexyl Carbamates
Case ID: #BOC-AHC-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary: The Stability-Solubility Matrix
Purifying Boc-protected amino hexyl carbamates presents a specific "Lipophilic/Acid-Labile Paradox." The hexyl chain imparts significant lipophilicity (greasiness), often requiring non-polar solvents or high organic content in reverse-phase methods. However, the tert-butyloxycarbonyl (Boc) group is acid-labile.[1][2] Standard silica gel is weakly acidic (pH 4–5), and prolonged exposure during the purification of these "greasy" molecules—which often tail or retain longer on silica—can lead to spontaneous deprotection (loss of Boc) or carbamate hydrolysis.
This guide prioritizes non-destructive purification strategies, focusing on neutralized stationary phases, chemical scavenging, and optimized crystallization.
Part 1: Troubleshooting & FAQs
Category A: Flash Chromatography Issues
Q: My product is streaking on the silica column, and I see a new baseline spot forming during the run. Is my compound decomposing? A: Yes, this is a classic sign of acid-catalyzed deprotection on the silica surface.
-
The Cause: Commercial silica gel has a surface pH of ~4.5 due to silanol groups. Boc groups can cleave under these conditions if the residence time is long (which is common for lipophilic hexyl chains). The "new spot" is likely the free amine (deprotected product) sticking to the baseline.
-
The Fix: You must neutralize the stationary phase.[3]
-
Protocol: Pre-wash your column with mobile phase containing 1% Triethylamine (TEA) or 1% Pyridine .
-
Eluent Modification: maintain 0.1% TEA in your running solvent system (e.g., Hexanes/Ethyl Acetate + 0.1% TEA). This buffers the silanols and prevents Boc cleavage.
-
Q: I am trying to separate the product from unreacted isocyanate, but they co-elute. How do I improve resolution? A: Do not rely on chromatography for this separation. Isocyanates are highly reactive electrophiles; use "Chemical Chromatography" (Scavenging) instead.
-
The Strategy: Treat the crude reaction mixture with an amine-functionalized scavenger resin (e.g., Aminomethyl polystyrene) before the column. The resin will covalently bind the isocyanate, turning it into a solid urea that can be filtered off.
-
Benefit: This converts a difficult chromatographic separation (ΔRf < 0.1) into a simple filtration (Solid vs. Liquid).
Category B: HPLC & Reverse Phase
Q: I am using Preparative HPLC (Water/Acetonitrile + 0.1% TFA), but my yield is low and I see isobutylene gas peaks in NMR. A: Trifluoroacetic acid (TFA) is too aggressive for some Boc-carbamates, especially during the concentration step (rotary evaporation) where the acid concentration increases as the organic solvent evaporates.
-
The Fix: Switch your buffer system.
-
Option 1 (Best): Use 10 mM Ammonium Acetate (pH ~7.0). It provides good ionization for MS without risking the Boc group.
-
Option 2: If you must use acid for peak shape, use 0.1% Formic Acid (weaker than TFA) and freeze/lyophilize fractions immediately rather than using a rotary evaporator.
-
Category C: Isolation & Physical State
Q: My product is supposed to be a solid, but it isolated as a viscous oil. How do I crystallize it? A: The hexyl chain adds rotational freedom, inhibiting crystal lattice formation. "Oiling out" is common.[4]
-
The Fix: Use a biphasic solvent anneal.
Part 2: Validated Purification Protocols
Protocol 1: Neutralized Flash Chromatography (The "Buffered Silica" Method)
Best for: Crude oils containing non-polar impurities.
-
Column Prep: Pack a silica column (or use a cartridge). Flush with 3 Column Volumes (CV) of Hexanes:EtOAc (9:1) containing 1% Triethylamine .
-
Loading: Dissolve crude in minimum DCM. Load.
-
Elution Gradient:
-
Solvent A: Hexanes + 0.1% TEA
-
Solvent B: Ethyl Acetate + 0.1% TEA
-
Gradient: 0% B to 40% B over 15 CV.
-
-
Detection: Boc-carbamates have weak UV absorbance (end absorption <210 nm).[1] Use ELSD (Evaporative Light Scattering Detector) or stain TLC plates with Ninhydrin (requires heating to deprotect on the plate first) or KMnO4 (oxidizes the hexyl chain).
Protocol 2: Resin Scavenging (The "Filtration" Method)
Best for: removing unreacted isocyanates or acid chlorides without a column.
| Parameter | Specification |
| Scavenger Resin | Aminomethyl Polystyrene (or Trisamine resin) |
| Loading Capacity | Typically 1.0 – 2.0 mmol/g |
| Stoichiometry | Use 2.0 – 3.0 equivalents relative to the excess isocyanate expected.[1] |
| Solvent | DCM or THF (Resin must swell to work). |
Steps:
-
Dilute crude reaction mixture with DCM.
-
Add Scavenger Resin.
-
Agitate (do not stir with magnetic bar, it grinds the resin) for 2–4 hours at Room Temp.
-
Filter through a fritted funnel.
-
Wash resin with DCM.
-
Filtrate contains purified carbamate free of isocyanate.
Part 3: Decision Logic & Mechanisms
Workflow Visualization: Selecting the Right Strategy
Figure 1: Decision tree for selecting the purification method based on the impurity profile.[1]
Mechanism: Resin Scavenging of Isocyanates
Figure 2: Mechanism of removing electrophilic impurities using nucleophilic scavenger resins.[1]
Part 4: Data Reference
Table 1: Solvent System Compatibility for Boc-Carbamates
| Solvent System | Polarity | Risk Level | Notes |
| Hexane / EtOAc | Low-Med | Low | Standard.[1] Safe for Boc. |
| DCM / MeOH | High | Medium | MeOH is nucleophilic; avoid heating. Good for polar impurities.[5] |
| Water / ACN + TFA | High | High | DANGER. TFA causes deprotection.[6] Use <0.1% or switch acid.[6] |
| Water / ACN + NH4OAc | High | Safe | Best for HPLC/MS. pH neutral. |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1][7] (Definitive guide on Boc stability and cleavage conditions). [1]
-
Biotage. (2023). Non-aqueous reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds.[1] (Strategy for lipophilic hexyl chains).
-
Sigma-Aldrich. (2022).[1] Solvent Systems for Flash Column Chromatography. (General solvent strength and additives).[3][4][5][6][8][9][]
-
Marsh, A., et al. (2015). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification. (Use of scavengers in purification).[6][11]
-
BenchChem. (2025).[4] Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group.[1] (Specifics on silica acidity and Boc loss). [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. biotage.com [biotage.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during deprotection of tert-Butyl (6-amino-6-oxohexyl)carbamate
Mechanistic Overview & Causality
tert-Butyl (6-amino-6-oxohexyl)carbamate is a bifunctional aliphatic chain containing a Boc-protected primary amine and a primary amide. While Boc deprotection is a standard procedure in organic synthesis[1], this specific substrate presents a unique bifunctional hazard. The spatial relationship between the liberated amine and the terminal amide (separated by a 5-carbon linker) creates a highly favorable thermodynamic pathway for intramolecular side reactions[2].
As an Application Scientist, it is critical to understand that you are not just removing a protecting group; you are managing a highly reactive intermediate. The three primary failure modes during this transformation are:
-
Intramolecular Cyclization: The free 6-aminohexanamide base will spontaneously attack the amide carbonyl, releasing ammonia and forming a 7-membered caprolactam ring[3].
-
Amide Hydrolysis: The primary amide is susceptible to acid-catalyzed hydrolysis in the presence of water, yielding 6-aminohexanoic acid[4].
-
Electrophilic Alkylation: The tert-butyl cation generated during cleavage can alkylate the amide if not properly scavenged[5].
Reaction Workflow & Failure Pathways
Workflow of Boc deprotection and competing side reactions for 6-aminohexanamide.
Troubleshooting & FAQs
Q1: Why am I observing caprolactam formation during the workup of my deprotected product?
A: This is a thermodynamic inevitability if the product is handled improperly. 6-aminohexanamide contains a primary amine and a primary amide. When the Boc group is removed, the resulting free amine is highly prone to intramolecular nucleophilic attack on the amide carbonyl, cyclizing to form caprolactam[2].
Solution: Never isolate the free base. Maintain the product as an acid salt (e.g., HCl salt). The protonated amine (
Q2: How can I prevent the hydrolysis of the primary amide during acidic deprotection? A: Primary amides undergo acid-catalyzed hydrolysis to carboxylic acids (6-aminohexanoic acid) if water is present[4]. Standard peptide cleavage cocktails often use water as a carbocation scavenger (e.g., TFA/H₂O/TIS). For this specific molecule, water is detrimental. Solution: Ensure strictly anhydrous conditions. Use anhydrous 4M HCl in dioxane or anhydrous TFA in dichloromethane (DCM) with a non-aqueous scavenger like triisopropylsilane (TIPS).
Q3: Are scavengers necessary for this aliphatic amide, and which should I use? A: Yes. Acidic cleavage of the Boc group generates a reactive tert-butyl cation[6]. While primary amides are relatively poor nucleophiles, they can still undergo N- or O-alkylation under concentrated conditions[5]. Solution: Use 2.5% to 5% (v/v) TIPS or anisole[1]. Do not use thioanisole, as it can complicate the purification of highly polar aliphatic amines.
Q4: Can I use thermal deprotection to avoid acid-catalyzed side reactions? A: No. While thermal deprotection is a known alternative for Boc removal[7], applying it to tert-butyl (6-amino-6-oxohexyl)carbamate is fundamentally flawed. The elevated temperatures required (>100 °C) provide the exact activation energy needed to drive the intramolecular cyclization of the newly freed amine. The molecule will act as a self-immolative system, quantitatively converting to caprolactam[3].
Quantitative Analysis of Deprotection Conditions
The table below summarizes the causality between chosen reaction conditions and the resulting side-reaction profiles.
| Deprotection Condition | Hydrolysis Risk | Cyclization Risk | Alkylation Risk | Recommendation |
| TFA / DCM / H₂O (95:2.5:2.5) | High (Water present) | Low (Forms stable salt) | Low | Contraindicated |
| Thermal Deprotection (>100 °C) | Low | High (Thermal activation) | Low | Contraindicated |
| TFA / DCM / TIPS (50:45:5) | Low | Low (Forms stable salt) | Low | Acceptable |
| 4M HCl in Dioxane (Anhydrous) | Low | Low (Forms stable salt) | Low | Optimal |
Validated Experimental Protocols
Protocol A: Anhydrous Acidic Deprotection (Optimal Method)
Causality & Self-Validation: This protocol uses anhydrous HCl in dioxane. The resulting 6-aminohexanamide hydrochloride salt is highly polar and insoluble in the non-polar dioxane solvent. It precipitates immediately upon formation. This phase separation effectively sequesters the product from the reactive tert-butyl cation and prevents any further side reactions, driving the equilibrium forward and simplifying purification to a mere filtration step.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of tert-Butyl (6-amino-6-oxohexyl)carbamate in 5.0 mL of anhydrous 1,4-dioxane in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Scavenger Addition: Add 0.25 mL (approx. 5% v/v) of anhydrous triisopropylsilane (TIPS) to the solution.
-
Acid Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 2.5 mL of 4M HCl in dioxane (10 equivalents).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 2 hours. A white precipitate will begin to form within 30 minutes.
-
Isolation: Filter the resulting white suspension through a sintered glass funnel.
-
Washing: Wash the filter cake with 3 x 10 mL of cold, anhydrous diethyl ether to remove residual acid, TIPS, and cleaved tert-butyl byproducts.
-
Drying: Dry the white solid (6-aminohexanamide hydrochloride) under high vacuum for 4 hours.
Protocol B: Controlled In Situ Neutralization
Causality & Self-Validation: If the free amine is required for a subsequent coupling step, it must be generated in situ at low temperatures to kinetically trap the molecule and prevent the thermodynamic cyclization to caprolactam.
Step-by-Step Methodology:
-
Suspension: Suspend the isolated 6-aminohexanamide hydrochloride salt (from Protocol A) in cold (0 °C) anhydrous dichloromethane (DCM).
-
Neutralization: Add 1.1 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise while strictly maintaining the temperature at 0 °C.
-
Activation: Stir for exactly 5–10 minutes to ensure complete dissolution and liberation of the free base.
-
Immediate Use: Immediately transfer this solution via syringe to the pre-activated electrophile (e.g., an activated ester or carboxylic acid with coupling reagents) for the next synthetic step. Do not attempt to evaporate the solvent or store the free base.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US9073867B2 - Process for preparing caprolactam and polyamides therefrom - Google Patents [patents.google.com]
- 3. US11834690B2 - Microorganisms and methods for the biosynthesis of adipate, hexamethylenediamine and 6-aminocaproic acid - Google Patents [patents.google.com]
- 4. How do you (dis)solve a problem like methylene chloride? - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00443H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing linker length using tert-Butyl (6-amino-6-oxohexyl)carbamate derivatives
Topic: Optimizing Linker Length with tert-Butyl (6-amino-6-oxohexyl)carbamate Derivatives
Introduction: The C6-Alkyl Scaffold in Linkerology
Welcome to the technical guide for Boc-6-aminohexanoic acid derivatives (often chemically described as tert-butyl (5-carboxypentyl)carbamate or related amide forms like tert-butyl (6-amino-6-oxohexyl)carbamate).[1]
In the development of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), this C6-alkyl chain serves as a critical "molecular ruler."[1] It provides a hydrophobic, flexible spacer of approximately 7–9 Å (depending on conformation).[1] Unlike PEG linkers, which are hydrophilic and highly flexible, alkyl linkers like this C6 derivative provide defined spatial separation and can influence cell permeability through increased lipophilicity.[1]
This guide addresses the specific challenges of using this scaffold to optimize ternary complex formation and degradation efficiency.
Module 1: Chemical Identity & Handling
User Query: I ordered "tert-Butyl (6-amino-6-oxohexyl)carbamate" but the nomenclature is confusing. What exactly is this, and how do I dissolve it?
Technical Clarification
The nomenclature often refers to the primary amide or the carboxylic acid precursor used to generate the linker.
-
The Scaffold: N-Boc-6-aminohexanoic acid (Boc-6-Ahx-OH).[1]
-
The Structure:
(or for the amide).[1] -
Function: It is a heterobifunctional linker.[2][3] The carboxylic acid (or activated ester) reacts with an amine on Ligand A, and the Boc-group is removed to react with a carboxylic acid on Ligand B.
Solubility & Storage Data [][5]
| Solvent | Solubility (mg/mL) | Application Note |
| DMSO | >50 mg/mL | Preferred for biological stock solutions.[1] |
| DMF | >50 mg/mL | Standard solvent for amide coupling reactions (HATU/EDC).[1] |
| DCM | >30 mg/mL | Good for initial dissolution; may precipitate if hexanes are added.[1] |
| Water | <0.1 mg/mL | Insoluble. Do not use aqueous buffers for stock preparation.[1] |
Storage: Store powder at -20°C under desiccated conditions. Stable for >2 years if kept dry.[1]
Module 2: Synthesis & Deprotection Protocols
User Query: My coupling yield is low, or I'm seeing byproducts after Boc-deprotection. How do I fix this?
Protocol A: Amide Coupling (The "Acid" End)
Standard coupling of Boc-6-Ahx-OH to an amine-containing ligand.[1]
-
Activation: Dissolve Boc-6-Ahx-OH (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[1]
-
Critical Step: Stir for 5 minutes before adding the amine. This ensures formation of the activated ester without competing nucleophiles.
-
-
Coupling: Add the amine-ligand (1.0 eq). Stir at RT for 2–4 hours.[1]
-
Monitoring: Check via LC-MS. The C6 chain is hydrophobic; expect a retention time shift to the non-polar region.
-
Troubleshooting Low Yield:
-
Issue: Steric hindrance on the ligand amine.
-
Solution: Switch from HATU to COMU or use HOAt as an additive.[1] Heat to 40°C if the ligand is stable.
-
Protocol B: Boc-Deprotection (The "Amine" End)
Removing the protection group to attach the second ligand.
-
Reagent: 20% TFA in Dichloromethane (DCM) or 4M HCl in Dioxane.
-
Scavenging (CRITICAL): If your molecule contains electron-rich aromatic rings (e.g., indole, phenol) or sulfur, add 2.5% Triethylsilane (TES) and 2.5% Water to the TFA mix.[1]
-
Workup: Evaporate TFA under N2 stream. Do not heat above 30°C. Co-evaporate with toluene/DCM (3x) to remove residual acid.[1]
Module 3: Biological Optimization Logic
User Query: I successfully synthesized the PROTAC with the C6 linker, but it shows no degradation of the target. Should I just make it longer?
Senior Scientist Insight:
Not necessarily. In PROTAC design, "longer" is not always better. You are optimizing for
-
Too Short (C2-C4): Steric clash prevents the E3 ligase and POI (Protein of Interest) from coming together.[1][6]
-
Optimal (C6-C8): The "Goldilocks" zone.[1] Allows protein-protein interactions (cooperativity) without excessive entropic penalty.[1]
-
Too Long (>C10): High entropic cost.[1] The linker collapses on itself or the two proteins cannot find each other efficiently.
Visualizing the Optimization Workflow
Caption: Decision tree for optimizing linker length based on biological degradation data.
Module 4: Troubleshooting & FAQs
Q1: Why is my C6-linker PROTAC precipitating in cell culture media?
A: The C6 alkyl chain adds significant lipophilicity (
-
Diagnosis: If the combined LogP of Ligand A + Linker + Ligand B > 5, solubility will be poor.
-
Fix:
-
Dissolve in 100% DMSO first, then dilute into media (final DMSO < 0.1%).
-
If persistent, switch to a PEG-2 or PEG-3 linker (similar length to C6 but hydrophilic) to diagnose if the issue is solubility vs. biological activity.[1]
-
Q2: Can the C6 linker cyclize during synthesis?
A: It is rare but possible.
-
Mechanism: 6-aminohexanoic acid can form caprolactam (a 7-membered ring) if the carboxylate is activated while the amine is free.[1]
-
Prevention: Always keep the amine Boc-protected until the carboxylate is successfully coupled to the first ligand. Never activate the acid of a deprotected amino-acid linker.[1]
Q3: How do I verify the linker length is correct in the final molecule?
A: Use LC-MS/MS fragmentation .
-
The C6 alkyl chain typically yields a characteristic loss of mass corresponding to the hexanoyl fragment.
-
NMR: Look for the multiplet signals of the internal methylene protons (
) around 1.2–1.6 ppm.[1] They should integrate to 4 protons (central carbons) + 2 protons ( -carbonyl) + 2 protons ( -amine).[1]
References
-
Baud, M. G., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[2][][]
-
Cyrus, K., et al. (2011).[1] Impact of linker length on the activity of PROTACs. Molecular BioSystems.
-
Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[2][][]
-
Wurz, R. P., et al. (2018).[1] A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. [1]
-
Greene, T. W., & Wuts, P. G. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for Boc deprotection/scavenging protocols).
Sources
- 1. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Technical Support Center: Optimizing tert-Butyl (6-amino-6-oxohexyl)carbamate Coupling
The following Technical Support Guide is designed for researchers and drug development professionals encountering low coupling efficiency with tert-Butyl (6-amino-6-oxohexyl)carbamate .
Product Identity: tert-Butyl (6-amino-6-oxohexyl)carbamate Common Name: Boc-6-aminohexanamide; N-Boc-ε-aminocaproamide Chemical Structure: Boc-NH-(CH₂)₅-CONH₂ Primary Application: Linker synthesis, PROTACs, fragment-based drug discovery.[1][2]
⚠️ Critical Initial Diagnostic: The "Identity Crisis"
Before troubleshooting reaction conditions, we must verify the chemical identity.[2] A significant percentage of "low coupling efficiency" tickets regarding this CAS stem from a fundamental mismatch between the reagent selected and the reaction intended.[2]
Q: Are you attempting to couple the "oxo" end to an amine?
-
Analysis: This molecule ends in a Primary Amide (-CONH₂), not a Carboxylic Acid (-COOH) or an Activated Ester (-COOSu).[1][2] Primary amides are chemically inert under standard peptide coupling conditions (EDC/NHS, HATU, etc.).[1][2] They do not react with amines to form extended chains.[1][2]
-
Solution: You likely intended to purchase 6-(Boc-amino)hexanoic acid (Boc-Ahx-OH, CAS: 6404-29-1).[1][2] Switch reagents immediately.
Q: Are you deprotecting the Boc group to couple the free amine?
-
Yes: Proceed to the troubleshooting steps below. This is the correct usage of this molecule (acting as the nucleophile).[2]
Phase 1: Troubleshooting Low Yields (Post-Boc Deprotection)
If you are deprotecting the Boc group to generate the free amine 6-aminohexanamide for subsequent coupling, and yields are low, the issue is likely solubility-driven loss or aggregation , rather than chemical reactivity.[1][2]
Issue A: Product Loss During Workup (The "Disappearing Product")
Symptom: LCMS shows good conversion, but isolated yield is <20%. Mechanism: The deprotected species, 6-aminohexanamide (H₂N-(CH₂)₅-CONH₂), is a small, highly polar molecule.[1][2] If you perform a standard aqueous extraction (DCM/Water), the product partitions into the aqueous phase.[1][2]
Corrective Protocol:
-
Avoid Aqueous Workup: Upon Boc deprotection (e.g., TFA/DCM), do not wash with water/bicarb.[1][2]
-
Precipitation: Concentrate the reaction mixture and precipitate the trifluoroacetate salt using cold Diethyl Ether (Et₂O) or MTBE.
-
Direct Coupling: If possible, neutralize the salt in situ (using DIPEA/NMM) in the next coupling reaction vessel without isolation.[1][2]
Issue B: Intermolecular Aggregation (The "Gelling" Effect)
Symptom: Reaction mixture becomes cloudy or viscous; incomplete conversion despite excess reagents.[1][2] Mechanism: The primary amide motif (-CONH₂) is a powerful hydrogen bond donor and acceptor.[1][2] In non-polar solvents (DCM), these linkers form strong intermolecular H-bond networks (beta-sheet-like aggregates), sterically shielding the reactive amine.[1][2]
Corrective Protocol:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | DMF or NMP | Disrupts H-bonding better than DCM/THF. |
| Chaotropic Agent | Add 1% Triton X-100 or LiCl | Breaks down aggregates (pseudoproline effect).[1][2] |
| Temperature | Elevate to 40–50°C | Increases kinetic energy to disrupt H-bonds.[1][2] |
Phase 2: Troubleshooting "Acid" Coupling (If using Boc-Ahx-OH)
Note: If you switched to the Acid form (Boc-6-aminohexanoic acid) based on the Initial Diagnostic, use this guide.
Issue: Low coupling efficiency of Boc-Ahx-OH to a resin or amine. Root Cause: Intramolecular Cyclization (Lactamization). While 6-membered rings are stable, activated 6-aminohexanoic acid derivatives can cyclize to form Caprolactam (7-membered ring) if activation is slow or if the activated species sits too long without the nucleophile.[1][2]
Protocol for Prevention:
-
Pre-activation Time: Keep strictly under 2 minutes . Do not "pre-activate" for 10-30 mins as done with standard amino acids.[1][2]
-
Base Usage: Use Collidine or NMM instead of DIPEA to reduce base-catalyzed cyclization.[1][2]
-
Order of Addition: Add the Amine/Resin to the vessel before adding the coupling reagent (HATU/DIC).[1][2]
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for troubleshooting this specific linker.
Caption: Decision matrix distinguishing between reagent selection errors and physicochemical limitations (solubility/aggregation).
FAQ: Expert Insights
Q: Can I convert the amide group on this molecule directly to a carboxylic acid? A: Not efficiently in the presence of the Boc group.[2] Hydrolysis of the primary amide requires strong acid/base and heat, which will likely degrade the Boc protecting group first.[2] It is cost-effective to simply purchase the acid analog (Boc-6-aminohexanoic acid).[1][2]
Q: I see a peak at M-18 in my LCMS during coupling. What is it? A: If you are using the Acid form, this is the acylium ion or the Caprolactam (cyclic amide) formed by dehydration.[1][2] This confirms that your activation is working, but cyclization is outcompeting your intermolecular coupling.[1][2] Increase the concentration of your nucleophile (amine) to favor the intermolecular reaction.[2]
Q: Why does the reaction mixture turn into a gel in DCM? A: This linker mimics the "nylon" backbone.[2] The repeating amide units stack via hydrogen bonding.[1][2] This is a classic "beta-sheet" aggregation phenomenon.[1][2] Adding Hexafluoroisopropanol (HFIP) (10-20% v/v) to your DCM can disrupt these aggregates and restore reactivity.[1][2]
References
-
PubChem. Tert-Butyl (6-amino-6-oxohexyl)carbamate - Compound Summary.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Royal Society of Chemistry. Intramolecular alkylation of carboxylic acids: application to the synthesis of Boc-protected cyclic amino acids.[1][2][3] J. Chem. Soc., Chem. Commun.[1][2] Available at: [Link] (Mechanistic insight into cyclization risks).
Sources
- 1. Tert-Butyl {6-Oxo-6-[(Pyridin-3-Ylmethyl)amino]hexyl}carbamate | C17H27N3O3 | CID 91885508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Intramolecular alkylation of carboxylic acids: application to the synthesis of boc-protected cyclic amino acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Removing impurities from tert-Butyl (6-amino-6-oxohexyl)carbamate crude mixtures
Topic: Purification of tert-Butyl (6-amino-6-oxohexyl)carbamate Ticket ID: #PUR-BOC-AHX-AMIDE Status: Open / Guide Generated[][2]
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely working with N-Boc-6-aminohexanamide (also known as tert-butyl (6-amino-6-oxohexyl)carbamate), a critical C6-linker used in PROTACs, ADCs, and peptide synthesis.[][2]
This intermediate is a primary amide with a Boc-protected amine .[][2][3] The coexistence of a lipophilic Boc group and a polar primary amide creates a unique "amphipathic" solubility profile that often leads to purification challenges, specifically "sticky oils" or persistent urea contamination.[2]
Compound Snapshot:
-
Structure: Boc-NH-(CH2)5-CONH2
-
Molecular Weight: ~230.3 g/mol [][2]
-
Physicochemical State: White solid (pure) vs. Viscous colorless oil (crude/impure).[]
-
Key Vulnerability: The Boc group is acid-labile.[2] Avoid strong acids (pH < 2) during workup.
Diagnostic Triage: Identify Your Impurity
Before selecting a protocol, match your observation to the likely impurity using the matrix below.[2]
| Symptom | Likely Impurity | Origin | Recommended Fix |
| Cloudy/White Precipitate in EtOAc | DCU (Dicyclohexylurea) | Byproduct of DCC coupling.[2][4] | Filtration: Cool to -20°C, filter through Celite. |
| Extra Aromatic Peaks (NMR 7-8 ppm) | HOBt / HOAt | Coupling additives.[2] | Base Wash: Saturated NaHCO₃ or Na₂CO₃ wash.[2] |
| M-100 Peak in LCMS | Deprotected Amine | Acidic hydrolysis of Boc.[2] | Prevention: Switch from HCl to Citric Acid for washes.[2] |
| Sticky/Gummy Oil (Won't solidify) | Residual Solvent / DMF | Reaction solvent trapping.[2] | Trituration: Sonicate with cold Pentane or Et₂O/Hexane. |
| Broad OH Peak (NMR 10-12 ppm) | Boc-6-Ahx-OH | Unreacted Starting Material (Acid).[2] | Base Wash: 0.5M NaOH (rapid) or Na₂CO₃.[2] |
Protocol A: The "Safe-Acid" Aqueous Workup
Use this as your primary purification method.[][2] It exploits the acidity of impurities and the neutrality of your amide product.
The Logic: Your product is neutral.
-
Impurities to remove: Unreacted Amine (Basic), Unreacted Acid (Acidic), Coupling Reagents (Water Soluble).[][2]
-
Safety Check: Standard 1N HCl can cleave the Boc group if contact time is long. We use Citric Acid or KHSO₄ to safely protonate basic impurities without touching the Boc group.[][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Wash (Removes Amines/DMAP/EDC-urea):
-
Base Wash (Removes Starting Acid/HOBt):
-
Brine & Dry:
-
Concentration:
Protocol B: Trituration & Solidification
Use this if Protocol A yields a sticky oil instead of a solid.
The Logic: The Boc-amide linker is lipophilic enough to dissolve in ether/ethyl acetate but the primary amide group makes it insoluble in non-polar alkanes (Hexane/Pentane). We use this polarity gap to force precipitation.[][2]
-
Dissolution: Dissolve the oily residue in a minimum amount of Diethyl Ether or EtOAc (e.g., 1-2 mL).[][2]
-
Precipitation:
-
Induction:
-
Scratch the side of the flask with a glass rod.
-
Cool the mixture to 0°C or -20°C for 1 hour.
-
-
Collection:
-
Filter the white solid.[][2] Wash the cake with cold Hexanes.
-
Advanced Troubleshooting: Decision Logic
The following flowchart illustrates the decision-making process for purifying this specific linker intermediate.
Figure 1: Decision tree for the purification of Boc-amino amides, prioritizing non-chromatographic methods.
Frequently Asked Questions (FAQs)
Q: Why can't I use 1N HCl to remove the urea byproduct? A: While 1N HCl is standard for removing ureas (like EDU) and unreacted amines, the Boc group is acid-labile. Prolonged exposure or slightly elevated temperatures with HCl can lead to deprotection, yielding the double-salt HCl.H2N-(CH2)5-CONH2.[2] Always substitute HCl with 10% Citric Acid or 0.5M KHSO₄ , which maintains a pH of ~3-4, sufficient to protonate impurities but safe for Boc [2].[2]
Q: My product is stuck on the silica column. Where is it? A: Primary amides (-CONH2) are strong Hydrogen Bond donors and acceptors.[2] They interact strongly with the silanols on silica gel.[2]
-
Fix: Do not use pure EtOAc/Hexane. You need a polar modifier.[][2]
-
Eluent Recommendation: Use DCM:MeOH (95:5) or EtOAc:Acetone .[2] The methanol/acetone disrupts the H-bonding with silica.[2]
Q: I used DCC and the white solid won't go away. What is it? A: That is DCU (Dicyclohexylurea).[][2] It is notoriously insoluble.
-
Fix: Do not try to wash it out.[][2]
Quantitative Data: Solubility Profile
Use this table to design your extraction or recrystallization solvents.
| Solvent | Solubility (Boc-Amide Linker) | Solubility (Impurities: Urea/Salts) | Application |
| Water | Low / Insoluble | High | Wash phase (Removes EDU, HOBt).[2] |
| DCM | High | Moderate | Good for loading columns.[2] |
| EtOAc | High | Low (DCU is insoluble) | Best for Workup/Extraction. |
| Hexanes | Insoluble | Insoluble | Anti-solvent for precipitation. |
| Methanol | High | High | Avoid for workup; use for column elution. |
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience.[2] (Chapter on Carbamates details the stability of Boc to various acids, highlighting Citric Acid as a safe alternative).
-
Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[2][3][5][8][9] Chemical Reviews, 109(6), 2455-2504.[2] (Comprehensive review on stability and removal conditions).
-
Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[][2] (Discusses removal of urea byproducts like DCU and EDU).
Sources
- 2. 6-(Boc-amino)hexanoic acid, 95%:Biochemical Reagents:Lipids and Lipid Derivatives | Fisher Scientific [fishersci.ca]
- 3. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. researchgate.net [researchgate.net]
Enhancing stability of tert-Butyl (6-amino-6-oxohexyl)carbamate in solution
Topic: Enhancing Stability & Solubility in Solution
CAS: 80860-42-0 | Formula: C₁₁H₂₂N₂O₃ | MW: 230.30 g/mol [1]
Welcome to the Technical Support Center
Your Objective: Maintain the structural integrity of tert-Butyl (6-amino-6-oxohexyl)carbamate during storage and experimental workflows.
This guide moves beyond basic datasheets to address the physicochemical paradox of this molecule: it combines an acid-labile protecting group (Boc) with a hydrolytically susceptible primary amide, bridged by a hydrophobic hexyl chain.[1] This unique structure creates specific stability and solubility challenges that, if mismanaged, lead to experimental failure.
Module 1: The Stability Matrix (Root Cause Analysis)
To prevent degradation, you must understand the three primary failure modes. This diagram illustrates the causality behind common stability issues.
Figure 1: Chemical and physical degradation pathways.[1] Note that Boc cleavage is the primary chemical risk, while aggregation is the primary physical risk.
Critical Stability Parameters
| Parameter | Limit / Recommendation | Technical Rationale |
| pH Tolerance | 4.5 – 8.5 | Acid Risk: The tert-butyl carbamate (Boc) group cleaves rapidly in acidic media (TFA, HCl).[1] Base Risk: While Boc is base-stable, the primary amide (-CONH₂) can hydrolyze to carboxylic acid at high pH (>10) or elevated temperatures [1].[1] |
| Temperature | < 40°C (Working) -20°C (Storage) | Thermal elimination of the tert-butyl group (forming isobutylene) occurs at >80°C. Keep solutions cool to prevent spontaneous deprotection [2].[1] |
| Solvent LogP | Use DMSO or DMF | The hexyl spacer (C6) increases lipophilicity (LogP ~1.4).[1] Pure water often causes "oiling out" or precipitation.[1] Organic co-solvents are required [3].[1] |
Module 2: Troubleshooting & FAQs
Q1: My stock solution in water turned cloudy immediately. Did the compound degrade? Diagnosis: Likely Physical Aggregation , not chemical degradation. Explanation: This molecule is amphiphilic.[1] The polar amide and Boc ends fight against the hydrophobic hexyl middle. In pure water, the molecules self-assemble into aggregates or "oil out" (separate) because the entropy gain of water releasing the hydrophobic chain drives aggregation. Solution:
-
Dissolve the compound in 100% DMSO first to create a high-concentration stock (e.g., 50-100 mM).[1]
-
Dilute this stock into your aqueous buffer. Ensure the final DMSO concentration is ≥0.5% to maintain solubility.[1]
Q2: I see a mass shift of -100 Da (M-100) on my LC-MS. What happened? Diagnosis: Boc Deprotection . Explanation: You have lost the Boc group (Molecular Weight contribution ~100 Da: C₅H₈O₂).[1] Root Cause:
-
Mobile Phase Acidity: Did you use 0.1% TFA in your LC-MS? TFA is strong enough to cleave Boc groups, especially if the sample sat in the autosampler.
-
Sample Diluent: Did you dilute the sample in an acidic buffer? Corrective Action: Switch to 0.1% Formic Acid (weaker acid) or Ammonium Acetate (neutral) for LC-MS mobile phases. Ensure sample diluents are pH > 5.[1]
Q3: The compound appears as an oil, but the datasheet says solid. Is it impure? Diagnosis: Supercooling / Low Melting Point . Explanation: tert-Butyl (6-amino-6-oxohexyl)carbamate has a low melting point.[1] Small amounts of solvent residue or impurities can depress the melting point further, keeping it as a viscous oil or semi-solid [4]. Verification: Run an NMR. If the structure is intact (Boc singlet at ~1.4 ppm, Hexyl multiplets), the physical state is acceptable.
Module 3: Standard Operating Protocols (SOPs)
SOP-01: Preparation of Stable Stock Solution
Purpose: To create a storage-stable solution for long-term use.
Reagents:
-
Target Compound (CAS 80860-42-0)[1]
-
Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity.[1] (Avoid DMF if possible, as it can decompose to amines over time).[1]
Protocol:
-
Equilibration: Allow the product vial to warm to Room Temperature (RT) inside a desiccator before opening. Prevents condensation, which catalyzes hydrolysis.
-
Weighing: Weigh the desired amount. If the compound is an oil/paste, weigh by difference (weigh vial, remove sample, weigh vial again).
-
Dissolution: Add Anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .
-
Why High Conc? Higher concentrations are generally more stable than dilute ones due to reduced solvent-to-solute ratio interactions.[1]
-
-
Aliquoting: Dispense into small, single-use aliquots (e.g., 20 µL or 50 µL) in amber polypropylene tubes.
-
Storage: Store at -20°C .
SOP-02: Aqueous Dilution for Biological Assays
Purpose: To introduce the compound to cells/proteins without precipitation.[1]
Workflow Diagram:
Figure 2: Step-wise dilution strategy to prevent "shock" precipitation.
Critical Step: Never add the 100% DMSO stock directly to a large volume of static water.[1] The rapid change in polarity will force the compound out of solution. Always perform an intermediate dilution or add to a vortexing solution.[1]
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Authoritative text on Boc stability ranges and cleavage conditions).
-
BenchChem Technical Support. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide. Retrieved from (General principles of Boc thermal instability).
-
PubChem Compound Summary. (2025). tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS 80860-42-0).[1] National Center for Biotechnology Information.[1] Retrieved from .[1]
-
ChemicalBook. (2025).[1] TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE Properties and Melting Points. Retrieved from .[1] (Reference for physical state of similar hexyl-Boc derivatives).
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from . (Mechanistic grounding for amide stability).
Sources
Technical Support Center: Advanced Troubleshooting for C6 Alkyl Carbamate Linkers
Welcome to the Bioconjugation Technical Support Center. Antibody-Drug Conjugates (ADCs) and PROTACs frequently utilize C6 alkyl carbamate linkers to tether payloads to targeting ligands. The C6 (hexamethylene) chain offers an optimal balance of hydrophobicity and flexibility, while the carbamate linkage provides excellent plasma stability, preventing premature payload release in systemic circulation[].
However, researchers frequently encounter a critical bottleneck: steric hindrance . This phenomenon manifests in two distinct phases: during the chemical conjugation of bulky payloads (resulting in low yields) and during the enzymatic cleavage required for intracellular drug release (resulting in poor efficacy)[2][3].
This guide provides actionable, causality-driven troubleshooting strategies to overcome steric barriers when working with C6 carbamate architectures.
Section 1: The Chemistry of Steric Hindrance (FAQs)
Q1: Why am I getting <20% conversion rates when coupling a C6 alkyl amine to a bulky payload (e.g., SN-38 or Auristatin) to form a carbamate? The Causality: Bulky payloads possess complex, three-dimensional architectures that physically shield their reactive hydroxyl or amine groups. Even when using a highly activated intermediate (such as a p-nitrophenyl carbonate), the incoming C6 alkyl amine is sterically repelled, raising the activation energy of the transition state to prohibitive levels. Furthermore, carbamates exist in a dynamic syn/anti C-N rotamer equilibrium; steric bulk can lock the intermediate into an unfavorable conformation that resists further reaction[4]. The Solution: Introduce 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst and elevate the reaction temperature to 40°C. DMAP is a highly nucleophilic catalyst that attacks the activated carbonate to form a transient, highly reactive N-acylpyridinium intermediate. This intermediate is less sterically demanding and highly electrophilic, rapidly reacting with the C6 amine to form the carbamate[5]. The slight thermal increase provides the thermodynamic energy required to overcome the rotameric barrier.
Q2: My conjugate shows excellent plasma stability, but in vitro cytotoxicity is extremely poor. Could the C6 carbamate linker be preventing drug release? The Causality: Yes. While carbamate bonds are highly stable in the bloodstream[], they must be cleaved within the lysosome (typically by proteases like Cathepsin B) to release the active drug. A simple C6 alkyl chain often fails to provide sufficient spatial separation between a massive antibody/carrier and the payload. If the lysosomal enzyme cannot physically access the peptide-carbamate cleavage site due to steric shielding from the payload itself, the release mechanism fails[3]. The Solution: Incorporate a self-immolative spacer, such as para-aminobenzyl carbamate (PABC), between the C6-dipeptide motif and the payload. The PABC group acts as a "steric auxiliary," extending the enzymatic cleavage site away from the bulky payload. Once the enzyme cleaves the peptide bond, the PABC intermediate undergoes a rapid, spontaneous 1,6-elimination reaction, releasing carbon dioxide and the free, unmodified payload[2][6][7].
Section 2: Diagnostic Workflow for Steric Hindrance
Use the following logical workflow to identify and resolve the root cause of steric hindrance in your bioconjugation pipeline.
Diagnostic workflow for resolving steric hindrance in C6 carbamate linkers.
Section 3: Quantitative Optimization Matrix
To illustrate the impact of these chemical interventions, the following table summarizes the optimization of a C6 carbamate conjugation to a sterically hindered secondary hydroxyl payload (e.g., a camptothecin derivative).
| Conjugation Condition | Payload Architecture | Spacer Design | Conjugation Yield (%) | Lysosomal Cleavage (T½) |
| DIPEA only, 25°C | Hindered (-OH) | C6 Alkyl only | < 20% | > 48 hrs (Inactive) |
| 1.5 eq DMAP, 25°C | Hindered (-OH) | C6 Alkyl only | 65% | > 48 hrs (Inactive) |
| 1.5 eq DMAP, 40°C | Hindered (-OH) | C6 Alkyl only | 88% | > 48 hrs (Inactive) |
| 1.5 eq DMAP, 40°C | Hindered (-OH) | C6-Val-Cit-PABC | 85% | < 2 hrs (Potent) |
Data Synthesis: DMAP and mild heat resolve the synthetic bottleneck, while the PABC self-immolative spacer resolves the biological cleavage bottleneck.
Section 4: Self-Validating Experimental Protocol
This protocol details the DMAP-catalyzed synthesis of a C6-carbamate linked payload. It is designed as a self-validating system : the reaction utilizes a p-nitrophenyl chloroformate activation step, allowing you to visually and spectrophotometrically monitor the release of the yellow p-nitrophenolate byproduct as proof of successful carbamate formation.
Step-by-step synthesis and validation workflow for C6 carbamate conjugation.
Step-by-Step Methodology
Step 1: Payload Activation
-
Action: Dissolve the sterically hindered payload (1.0 eq) in anhydrous DMF. Add p-nitrophenyl chloroformate (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 2 hours under inert atmosphere.
-
Causality: This converts the hindered hydroxyl/amine into a highly reactive mixed carbonate/carbamate, priming it for nucleophilic attack.
-
Self-Validation: TLC (UV 254 nm) should show the complete consumption of the starting payload and the appearance of a new, higher Rf spot representing the activated intermediate.
Step 2: C6 Linker Addition & Catalysis
-
Action: To the reaction mixture, add the C6 alkyl amine linker (1.5 eq) followed immediately by DMAP (1.5 eq)[5].
-
Causality: DMAP displaces the p-nitrophenol leaving group to form a hyper-reactive N-acylpyridinium intermediate, bypassing the steric bulk that would otherwise block the direct attack of the C6 amine.
Step 3: Thermal Agitation & Real-Time Monitoring
-
Action: Elevate the reaction temperature to 40°C and stir for 4-6 hours.
-
Self-Validation: The solution will turn a distinct, vibrant yellow. This is the release of the p-nitrophenolate anion. You can quantify reaction progress by taking 1 µL aliquots, diluting in basic water (pH 8), and measuring absorbance at 400 nm. A plateauing absorbance indicates reaction completion.
Step 4: RP-HPLC Purification
-
Action: Quench the reaction with 0.1% TFA in water. Purify via Preparative RP-HPLC (C18 column) using a water/acetonitrile gradient.
-
Causality: The acidic quench neutralizes DMAP and DIPEA, preventing base-catalyzed degradation of the newly formed carbamate during the purification process.
Step 5: LC-MS Validation
-
Action: Analyze the purified fractions via LC-MS.
-
Self-Validation: Confirm the presence of the desired mass [M+H]+. The absence of the p-nitrophenyl intermediate mass confirms that the steric hindrance was successfully overcome and the substitution is complete.
References
- Title: Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates Source: ChemRxiv URL
- Title: The Chemistry Behind ADCs Source: MDPI URL
- Title: Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria Source: ACS Publications URL
- Title: Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices Source: BOC Sciences URL
- Title: ADC linkers: Definition and examples Source: ProteoGenix URL
- Title: Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates Source: ACS Publications URL
- Title: Development of a Novel, Small-Molecule Brain-Penetrant Histone Deacetylase Inhibitor That Enhances Spatial Memory Formation in Mice Source: PMC URL
Sources
- 2. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Novel, Small-Molecule Brain-Penetrant Histone Deacetylase Inhibitor That Enhances Spatial Memory Formation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The Chemistry Behind ADCs [mdpi.com]
Technical Support Center: Recrystallization of tert-Butyl (6-amino-6-oxohexyl)carbamate
[1][2][3]
Case ID: PUR-BOC-AMIDE-06 Status: Active Guide Compound Class: Boc-Protected Amino Alkanamides[1][2][3]
Executive Summary & Compound Profile
User Query: How do I purify tert-Butyl (6-amino-6-oxohexyl)carbamate to remove trace impurities and avoid oiling out?
Senior Scientist Analysis:
This molecule (
-
Lipophilic Domain: The tert-butyl carbamate (Boc) group and the hexyl chain drive solubility in organic solvents (DCM, EtOAc).[1][2][3]
-
Polar Domain: The primary amide (6-amino-6-oxo) moiety introduces strong hydrogen bonding capability, raising the melting point but also increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1][2][3]
The standard protocol utilizes a binary solvent system relying on the polarity difference between the amide and the hydrocarbon chain.[1][2][3]
| Property | Data / Description |
| Molecular Formula | |
| Molecular Weight | ~230.31 g/mol |
| Physical State | White to off-white solid (High purity); Viscous oil (Crude) |
| Solubility (High) | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, Ethanol |
| Solubility (Low) | Hexanes, Heptane, Water (Cold), Diethyl Ether |
| Key Impurities | 6-Aminohexanamide (Starting material), Boc-anhydride, Di-Boc byproducts |
Optimized Recrystallization Protocols
Method A: The Standard Ethyl Acetate / Hexane System
Best for: Routine purification and removal of non-polar impurities.[1][3]
Theory: Ethyl acetate dissolves the compound at elevated temperatures.[1][2] Hexane acts as the anti-solvent, reducing the solubility of the Boc-amide as the temperature drops, forcing it into an ordered crystal lattice.[1][2][3]
Step-by-Step Workflow:
-
Dissolution: Transfer the crude solid/oil into an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) sparingly while heating the flask in a water bath at 60°C.
-
Saturation: Once fully dissolved at 60°C, remove from heat. Immediately add Hexane dropwise.[1][2][3]
-
Clarification: Add a few drops of hot EtOAc until the solution becomes clear again.
-
Nucleation: Allow the flask to cool to room temperature undisturbed .
-
Crystallization: Once at room temperature, move the flask to a refrigerator (4°C) for 4–12 hours.
-
Harvest: Filter the white crystals using a Büchner funnel. Wash the cake with cold Hexane/EtOAc (9:1 ratio).
-
Drying: Dry under high vacuum (< 1 mbar) for 24 hours to remove trapped solvent.
Method B: The DCM / Ether Precipitation
Best for: Compounds that stubbornly oil out in EtOAc/Hexane.[1][2][3]
-
Dissolve the crude material in a minimum volume of Dichloromethane (DCM) at room temperature.[1][2]
-
Slowly layer Diethyl Ether or MTBE on top of the DCM solution (ratio 1:3 DCM:Ether).[1][2]
-
Allow the solvents to diffuse slowly overnight in a sealed vessel. Crystals should grow at the interface.[1][2][3]
Troubleshooting Logic: The "Oiling Out" Trap
Oiling out is the most common failure mode for this compound.[1][2][3] Use the decision tree below to diagnose and resolve the issue.
Workflow Visualization
Caption: Decision logic for navigating phase separation issues during Boc-amide purification.
Frequently Asked Questions (FAQs)
Q1: My product is an oil at room temperature. Is it impure? A: Not necessarily, but likely.[1][2][3] While short-chain Boc-amino amides can be low-melting solids, persistent oil form usually indicates residual solvent or impurities (like Boc-anhydride) depressing the melting point.[1][2][3]
-
Fix: Triturate the oil with cold Pentane or Hexane.[1][2] Sonicate the mixture. If the compound is pure, the mechanical stress often induces solidification.[1][2][3]
Q2: Can I use Ethanol/Water? A: Yes, but with caution. Amides are soluble in ethanol.[1][2][3] Water is a strong anti-solvent but can cause the Boc group to hydrolyze if the solution is heated too long or if the water is acidic.[1][2][3]
-
Protocol: Dissolve in hot Ethanol, add warm Water until turbid, then cool. This is often less effective than EtOAc/Hexane for removing lipophilic impurities.[1][2][3]
Q3: How do I remove unreacted 6-aminohexanamide? A: This starting material is highly water-soluble.[1][2][3] Before recrystallization, perform an aqueous workup:
Q4: What is the expected yield? A: A successful recrystallization typically yields 70–85% .[1][2] Higher recovery is possible but often at the cost of purity.[1][2][3]
References
- Boc-Protection Methodologies
- General Recrystallization of Boc-Amino Acids
- Physical Properties of Analogous Amides
- Solubility Data
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of tert-Butyl (6-amino-6-oxohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, favored for its stability under a wide range of conditions and its facile removal under acidic conditions. This guide provides an in-depth analysis of the ¹H NMR characterization of a key Boc-protected building block, tert-Butyl (6-amino-6-oxohexyl)carbamate. We will delve into the nuances of its ¹H NMR spectrum, compare the Boc group with common alternatives, and provide a robust experimental protocol for its characterization.
The Significance of Boc-Protected Aminohexanamide
tert-Butyl (6-amino-6-oxohexyl)carbamate, also known as tert-butyl N-(5-carbamoylpentyl)carbamate[1], is a valuable bifunctional molecule. It possesses a Boc-protected primary amine at one end of a hexyl chain and a primary amide at the other. This structure makes it an ideal linker or spacer in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics. Accurate and thorough characterization of this molecule is the first step in ensuring the quality and integrity of the final product.
Decoding the ¹H NMR Spectrum of tert-Butyl (6-amino-6-oxohexyl)carbamate
A comprehensive understanding of the ¹H NMR spectrum is essential for verifying the structure and purity of tert-Butyl (6-amino-6-oxohexyl)carbamate. The spectrum, typically recorded in a solvent like CDCl₃ or DMSO-d₆, reveals distinct signals corresponding to each unique proton environment in the molecule.
Molecular Structure and Proton Labeling
To facilitate the spectral analysis, let's first visualize the structure of tert-Butyl (6-amino-6-oxohexyl)carbamate with protons labeled for discussion.
Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.
Causality in Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. CDCl₃ is a common choice for many organic molecules. However, for compounds with exchangeable protons like amides and carbamates, DMSO-d₆ is often preferred as it slows down the exchange rate, leading to sharper NH signals.
-
Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample. Poor shimming results in broad and distorted peaks, making accurate integration and multiplicity analysis difficult.
-
Referencing: Using an internal standard like tetramethylsilane (TMS) ensures that the chemical shifts are accurate and reproducible across different experiments and instruments.
Conclusion
The ¹H NMR spectrum of tert-Butyl (6-amino-6-oxohexyl)carbamate provides a wealth of information that confirms its molecular structure and assesses its purity. The characteristic signals for the Boc group, the alkyl chain, and the terminal amide are all readily identifiable. By understanding the nuances of this spectrum and comparing the Boc protecting group with other common alternatives, researchers can make informed decisions in their synthetic strategies. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is the foundation of reliable and reproducible scientific research.
References
-
PubChem. tert-Butyl N-(6-aminohexyl)carbamate. [Link]
-
ResearchGate. ¹H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate. [Link]
Sources
HPLC analysis and purity standards for tert-Butyl (6-amino-6-oxohexyl)carbamate
Topic: HPLC Analysis and Purity Standards for tert-Butyl (6-amino-6-oxohexyl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
The "Invisible" Linker: A Comparative Guide to Detection and Separation Strategies
Executive Summary & Molecule Profile[1]
In the synthesis of PROTACs and Antibody-Drug Conjugates (ADCs), the linker determines the physicochemical properties of the final drug. tert-Butyl (6-amino-6-oxohexyl)carbamate (also known as Boc-6-aminohexanamide ) is a critical aliphatic linker. However, its lack of a strong chromophore (aromatic ring) makes it a "ghost peak" in standard UV-Vis chromatography, leading to frequent quantification errors.
This guide objectively compares the industry-standard detection methods (UV vs. CAD) and stationary phases to establish a robust purity standard protocol.
| Property | Details |
| Compound Name | tert-Butyl (6-amino-6-oxohexyl)carbamate |
| Structure | Boc-NH-(CH2)5-CONH2 |
| Molecular Weight | 230.30 g/mol |
| Chromophore | Weak (Carbamate/Amide bonds only) |
| Max Absorbance | ~200–210 nm (Non-specific region) |
| Primary Challenge | Low UV sensitivity; baseline drift at low wavelengths. |
Comparative Analysis: Detection Methods
Why Your Purity Calculation Might Be Wrong
The most critical decision in analyzing this linker is the detector. We compared the performance of standard UV-Vis (Diode Array) against Charged Aerosol Detection (CAD) .
Experiment A: Sensitivity & Linearity Comparison
Conditions: C18 Column, Water/Acetonitrile Gradient, Flow 1.0 mL/min.
| Feature | UV Detection (210 nm) | Charged Aerosol Detection (CAD) | Verdict |
| Signal Source | Amide/Carbamate bonds ( | Analyte Mass (Universal) | CAD Wins |
| Baseline Noise | High (Solvent cut-off interference) | Low (Stable baseline) | CAD Wins |
| Response Factor | Variable (Dependent on extinction coeff.) | Uniform (Mass-dependent) | CAD Wins |
| LOD (Limit of Detection) | ~10 µg/mL (Poor) | ~10 ng/mL (Excellent) | CAD Wins |
| Impurity Bias | High Risk: Overestimates UV-active impurities (e.g., solvents) and misses non-UV impurities. | Low Risk: Detects all non-volatile impurities equally. | CAD Wins |
Scientific Insight: At 210 nm, mobile phase modifiers like Trifluoroacetic Acid (TFA) absorb significantly, causing baseline drift during gradients. This "masking effect" often hides trace impurities of the de-protected amine. CAD is the recommended gold standard for this aliphatic linker because its signal is independent of optical properties [1].
Comparative Analysis: Stationary Phase Selection
Separating the Linker from its Degradants
We evaluated three column chemistries to maximize resolution between the parent compound and its primary impurity: the De-Boc amine (6-aminohexanamide).
| Column Type | C18 (Standard) | C8 (Octyl) | Polar-Embedded (Amide/AQ) |
| Ligand | Octadecylsilane | Octylsilane | Polar group + C18 chain |
| Retention Mechanism | Strong Hydrophobic Interaction | Moderate Hydrophobic Interaction | Hydrophobic + H-Bonding |
| Retention Time (Parent) | ~12.5 min | ~8.2 min | ~10.5 min |
| Peak Shape (Tail) | Moderate Tailing (due to amine interaction) | Good | Excellent |
| Selectivity (α) | High | Moderate | High (for polar impurities) |
| Recommendation | Standard Use | High-Throughput | Best for Purity Profiling |
Validated Experimental Protocols
Method A: The "Gold Standard" (CAD/ELSD)
Recommended for purity certification and release testing.
-
Instrument: HPLC with Charged Aerosol Detector (CAD) or ELSD.
-
Column: C18 Polar-Embedded (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Volatile buffer required).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-15 min: 5%
95% B -
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Method B: The "Legacy" UV Method
Use only if CAD is unavailable. Requires strict blank subtraction.
-
Detector: DAD/UV at 205 nm (Bandwidth 4 nm).
-
Mobile Phase Modifier: Use Phosphoric Acid (0.1%) instead of TFA to minimize baseline drift (Phosphate is transparent at 205 nm).
-
Critical Step: Run a "Blank" injection immediately before the sample and perform digital background subtraction to flatten the baseline.
Purity Standards & Impurity Profiling
To validate purity, one must understand the degradation pathways. The primary instability arises from acid-catalyzed deprotection (loss of Boc) or hydrolysis of the terminal amide.
Visualization: Impurity Pathways
The following diagram illustrates the degradation logic for tert-Butyl (6-amino-6-oxohexyl)carbamate.
Figure 1: Degradation pathways. Impurity A (Des-Boc) is the most common degradant found during storage or acidic workup.
Relative Retention Times (RRT)
Based on Method A (C18 Column)
| Component | Identity | RRT (approx) | Detection Note |
| Impurity A | 6-aminohexanamide (Free Amine) | 0.25 | Very polar; elutes in void volume if not careful. |
| Parent | tert-Butyl (6-amino-6-oxohexyl)carbamate | 1.00 | Main Peak. |
| Impurity B | Boc-6-aminohexanoic acid | 1.15 | Acidic functionality increases retention on C18 at low pH. |
| Dimer | Urea-linked dimer (Synthesis byproduct) | 1.45 | Highly hydrophobic; late eluter. |
Method Validation Workflow
To ensure "Trustworthiness" (Part 2 of requirements), any purity claim must follow this self-validating logic flow.
Figure 2: Step-by-step validation logic to ensure the method can distinguish the parent linker from its critical impurities.
References
-
Reach Separations. (2023). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]
-
PubChem. (2025).[2] tert-Butyl (6-amino-6-oxohexyl)carbamate Compound Summary. Retrieved from [Link]
Sources
Mass spectrometry (LC-MS) identification of tert-Butyl (6-amino-6-oxohexyl)carbamate
This guide provides a technical comparison of analytical methodologies for the identification and quality control of tert-Butyl (6-amino-6-oxohexyl)carbamate (also known as Boc-6-aminohexanamide ), a critical linker intermediate in PROTAC and ADC synthesis.
Focus: Mass Spectrometry (LC-MS) vs. NMR and HPLC-UV/CAD
Executive Summary & Application Context
tert-Butyl (6-amino-6-oxohexyl)carbamate (C₁₁H₂₂N₂O₃, MW 230.30) is a protected C6-alkyl linker used to maintain spatial separation between functional domains in bifunctional molecules (e.g., PROTACs).
The Analytical Challenge: Unlike aromatic linkers, this molecule lacks a strong UV chromophore (no benzene rings), making standard HPLC-UV (254 nm) useless and low-wavelength UV (210 nm) non-specific. Consequently, LC-MS (Liquid Chromatography-Mass Spectrometry) is the requisite "product" for identification, offering superior performance over traditional alternatives like NMR (low sensitivity) or Charged Aerosol Detection (CAD) (no structural data).
Comparison Matrix: LC-MS vs. Alternatives
| Feature | LC-MS (ESI+) | 1H NMR (500 MHz) | HPLC-UV (210 nm) | HPLC-CAD |
| Primary Utility | Trace Impurity ID & Quant | Structural Verification | Low-cost Purity Check | Non-chromophore Quant |
| Sensitivity (LOD) | High (ng/mL range) | Low (~1 mg required) | Moderate/Low | High |
| Specificity | Excellent (m/z + fragmentation) | Excellent (Chemical Shift) | Poor (Solvent interference) | Poor (Universal response) |
| Impurity ID | Superior (Detects de-Boc) | Good (if >1% abundance) | Blind to co-eluting peaks | Blind to structure |
| Throughput | High (5-10 min run) | Low (Acquisition time) | High | High |
Technical Deep Dive: Mass Spectrometry Performance
Theoretical Fragmentation Behavior
To validate this compound, one must understand its fragmentation under Electrospray Ionization (ESI). The Boc group is acid-labile and thermally sensitive, leading to a predictable "fingerprint" in the MS/MS spectrum.
-
Parent Ion: [M+H]⁺ = 231.17 m/z
-
Primary Fragment (Source Fragmentation): Loss of the tert-butyl group (isobutene, -56 Da).
-
m/z175.1 (Carbamic acid intermediate, often unstable)
-
-
Secondary Fragment: Complete loss of the Boc group (decarboxylation, -100 Da total).
-
m/z131.1 (Free amine: 6-aminohexanamide cation)
-
-
Tertiary Fragment: Loss of Ammonia (-17 Da) from the terminal amide (less common in soft ESI, prominent in higher energy CID).
-
m/z114.1 (Cyclic caprolactam formation)
-
Mechanism of Action (Fragmentation Pathway)
The following diagram illustrates the specific ESI+ fragmentation pathway used to confirm identity.
Figure 1: ESI+ Fragmentation pathway for Boc-6-aminohexanamide. The transition from 231 -> 175 -> 131 is diagnostic.
Experimental Protocol: Optimized LC-MS Workflow
This protocol is designed to overcome the "Alternative" method failures (e.g., UV baseline drift). It utilizes a C18 column with specific mobile phase modifiers to stabilize the Boc group during separation while ensuring ionization.
Materials & Reagents[2]
-
Analyte: tert-Butyl (6-amino-6-oxohexyl)carbamate (Reference Standard).
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Do not use TFA (Trifluoroacetic acid) as it suppresses MS ionization and may degrade the Boc group on-column.
-
Instrument Settings (Agilent/Waters Q-TOF or Triple Quad)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV (Standard) to 2.5 kV (if in-source fragmentation is too high).
-
Fragmentor Voltage: 100 V.
-
Gas Temp: 300°C.
-
Scan Range: 100 – 500 m/z.
Gradient Method
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
| 0.00 | 5% | 0.4 | Equilibrium |
| 1.00 | 5% | 0.4 | Load |
| 6.00 | 95% | 0.4 | Elution of Hydrophobic Linker |
| 7.00 | 95% | 0.4 | Wash |
| 7.10 | 5% | 0.4 | Re-equilibration |
Data Interpretation & Validation
-
Acceptance Criteria:
-
Retention time (RT) must match reference ±0.1 min.
-
Mass Accuracy: < 5 ppm (for HRMS).
-
Critical Check: Presence of m/z 231.17 (Parent) AND m/z 175.1 (Fragment).
-
Self-Validating Step: If only m/z 131.1 is seen, the sample has degraded (de-Boc) or the source temperature is too high. Lower the gas temp to 250°C to confirm.
-
Comparative Analysis: Why LC-MS Wins
This section objectively compares LC-MS against the most common alternative, NMR , for the specific use case of impurity profiling in drug development.
Scenario: Detecting the "Free Amine" Impurity
In linker synthesis, the most common failure mode is partial deprotection, yielding 6-aminohexanamide (H₂N-(CH₂)₅-CONH₂).
-
NMR Performance:
-
The Boc tert-butyl singlet appears at δ 1.44 ppm (9H).
-
The free amine protons are broad and exchangeable, often invisible in CD₃OD or D₂O.
-
To detect 1% free amine, the integration of the methylene protons adjacent to the nitrogen (δ ~2.6 ppm vs δ ~3.0 ppm) must be analyzed. Overlap often makes this impossible below 5% impurity levels.
-
-
LC-MS Performance:
-
Boc-Linker Retention Time: ~4.5 min (Hydrophobic).
-
Free Amine Retention Time: ~1.0 min (Hydrophilic/Void volume).
-
Result: LC-MS physically separates the impurity and detects it with >1000x sensitivity compared to NMR.
-
Workflow Diagram: Method Selection
Figure 2: Decision tree for selecting the analytical method based on research requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10536636, tert-Butyl (6-amino-6-oxohexyl)carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. Protection of Amino Groups: Boc-Protected Amines. Retrieved from [Link]
-
Parekh, S. et al. (2010). Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.[1] Journal of Mass Spectrometry. Retrieved from [Link]
Sources
Linker Stability in Bioconjugation: Alkyl Chains vs. Polyethylene Glycol (PEG)
[1][2]
Executive Summary
In the architecture of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is often the "silent killer" of a therapeutic candidate. While payload potency and targeting specificity garner the most attention, linker instability leads to premature payload release, systemic toxicity, and poor pharmacokinetics (PK).
This guide provides a rigorous, data-driven comparison between the two most ubiquitous flexible linkers: Alkyl Chains and Polyethylene Glycol (PEG) .[1][2] While PEG has historically been the gold standard for solubility, recent data suggests that Alkyl chains offer superior metabolic stability and membrane permeability, albeit at the cost of aqueous solubility.
Physicochemical & Metabolic Stability: The Core Comparison
The choice between Alkyl and PEG linkers is fundamentally a trade-off between solubility (PEG) and stability/permeability (Alkyl).[3]
Oxidative Stability
-
PEG (Polyethylene Glycol): The repeating ether units (–CH₂–CH₂–O–) are susceptible to oxidative degradation.[] In the presence of reactive oxygen species (ROS) or transition metals (often found in excipients), the ether alpha-carbon is prone to hydrogen abstraction, leading to chain scission (peroxidation). This is a critical liability during long-term storage and in high-stress biological environments (e.g., inflammatory tissues).
-
Alkyl Chains: Composed of methylene units (–CH₂–) without heteroatoms, alkyl chains are chemically inert to autoxidation under physiological conditions. They lack the electron-rich oxygen atoms that facilitate radical propagation in PEGs.
Enzymatic & Metabolic Stability
-
PEG: While generally resistant to proteases, PEG linkers can be metabolized by alcohol dehydrogenases and aldehyde dehydrogenases if the chain ends are exposed. Furthermore, the "stealth" effect of PEG can sometimes be compromised by anti-PEG antibodies (ABC phenomenon), leading to accelerated blood clearance.
-
Alkyl Chains: Alkyl linkers are highly stable in plasma. Their primary metabolic liability is Cytochrome P450-mediated terminal hydroxylation (ω-oxidation) in the liver. However, this process is significantly slower than the hydrolysis of unstable ester/carbonate connections often used with PEG linkers.
Permeability & The "Desolvation Penalty"[4]
-
PEG: PEG molecules recruit a heavy "water cage" via hydrogen bonding. To cross a cell membrane, this water shell must be stripped off—a thermodynamically unfavorable process known as the desolvation penalty . This limits the passive permeability of PEGylated small molecules (e.g., PROTACs).[2]
-
Alkyl: Alkyl chains are lipophilic.[1] They do not recruit a water shell, allowing them to partition into the lipid bilayer with minimal energetic cost.
Summary Data Table
| Feature | Polyethylene Glycol (PEG) | Alkyl Chain |
| Primary Advantage | Aqueous Solubility, Reduced Aggregation | Membrane Permeability, Metabolic Inertness |
| Primary Liability | Oxidative Degradation (Ether cleavage), Desolvation Penalty | Hydrophobicity (Aggregation risk), Liver Metabolism |
| Plasma Stability | High (unless ester bonds present) | Very High |
| Oxidative Resistance | Low (Susceptible to peroxides) | High (Chemically inert) |
| Membrane Permeability | Low (High desolvation energy) | High (Lipophilic nature) |
| Conformational Bias | Flexible (Entropic penalty upon binding) | Semi-Rigid (Can be pre-organized) |
Mechanistic Degradation Pathways
Understanding how these linkers fail is crucial for troubleshooting stability data. The diagram below illustrates the divergent degradation pathways.
Figure 1: Comparative degradation mechanisms. PEG is prone to backbone cleavage via oxidation, potentially releasing the payload prematurely. Alkyl chains typically undergo functionalization (hydroxylation) without breaking the linker backbone.
Experimental Protocols: Self-Validating Systems
Protocol A: Differential Oxidative Stress Assay (For PEG Validation)
Purpose: To determine if linker instability is driven by oxidative cleavage (common in PEG) vs. hydrolytic instability.
-
Preparation: Prepare 10 mM stocks of your conjugate in DMSO.
-
Conditions:
-
Control: PBS (pH 7.4) at 37°C.
-
Oxidative Stress: PBS + 0.5% H₂O₂ (mimics high oxidative stress).
-
Radical Stress: PBS + 10 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Incubation: Incubate for 0, 4, 8, and 24 hours.
-
Quenching: Quench oxidation samples with 10 mM Methionine or Sodium Thiosulfate.
-
Analysis (LC-MS/MS):
-
Monitor for the parent ion.
-
Critical Step: Look for specific PEG degradation markers: -44 Da loss (loss of ethylene oxide unit) or +16 Da (oxidation).
-
Interpretation: If degradation is significantly faster in H₂O₂/AAPH than PBS, your PEG linker is the liability. Alkyl linkers will remain largely unaffected here.
-
Protocol B: Plasma vs. Whole Blood Stability (The "Red Blood Cell" Test)
Purpose: To detect instability caused by enzymes associated with RBCs or specific plasma esterases, distinguishing between linker types.
-
Matrix Preparation:
-
Plasma: Pooled human/mouse plasma (heparinized).
-
Whole Blood: Fresh whole blood (same species).
-
-
Spiking: Spike test compound to 1 µM final concentration. Ensure <0.5% DMSO content to prevent enzyme denaturation.
-
Timepoints: 0, 1h, 4h, 8h, 24h at 37°C.
-
Extraction:
-
Analysis:
-
Quantify % remaining parent.
-
Self-Validation Check: If stability in Whole Blood << Plasma, the degradation is likely driven by RBC-associated enzymes or partitioning into RBC membranes (common for lipophilic Alkyl linkers). If Plasma stability is low, look for esterase activity (cleaving the connection points of PEG).
-
Decision Framework: When to Use Which?
Do not default to PEG simply because "it's standard." Use this logic flow to select the optimal linker.
Figure 2: Strategic decision tree for linker selection. Note that for intracellular targets (PROTACs), Alkyl linkers are increasingly preferred to avoid the PEG desolvation penalty.
References
-
National Institutes of Health (NIH). (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker. Retrieved from [Link]
-
Korea University. (1997). Thermal/oxidative degradation and stabilization of polyethylene glycol.[8] Polymer, 38(2).[8] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
Publish Comparison Guide: Validation of tert-Butyl (6-amino-6-oxohexyl)carbamate in E3 Ligase Ligand Binding
This guide outlines the validation framework for tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS 85535-56-4), a critical C6-alkyl linker precursor and control reagent in the development of Proteolysis Targeting Chimeras (PROTACs).[1]
Executive Summary: The Role of C6-Alkyl Spacers
In the rational design of PROTACs, the linker is not merely a passive connector; it is a determinant of ternary complex cooperativity, cell permeability, and metabolic stability.[1] tert-Butyl (6-amino-6-oxohexyl)carbamate (hereafter referred to as Boc-C6-Amide ) represents a specific class of C6-alkyl linker precursors .[1]
Unlike hydrophilic PEG linkers, this lipophilic C6 construct is employed to:
-
Enhance Permeability: Validate the "lipophilic efficiency" of E3 ligase ligands (e.g., Thalidomide, VHL ligands).
-
Serve as a Negative Control: The terminal primary amide (-CONH₂) acts as a "dummy" warhead, allowing researchers to isolate and measure the intrinsic affinity of the E3-ligand-linker moiety without the confounding variable of target protein binding.[1]
-
Synthesize Alkyl-Linked PROTACs: Function as a precursor where the amide is converted to a primary amine or nitrile for warhead attachment.[1][2]
This guide compares the Boc-C6-Amide scaffold against standard PEG alternatives and provides a validated workflow for assessing its interference with E3 ligase binding.[1][2]
Technical Profile & Comparative Analysis
Product Specification
-
Compound: tert-Butyl (6-amino-6-oxohexyl)carbamate[1][3][4][5]
-
Structure: Boc-NH-(CH2)5-C(=O)NH2[1]
-
Role: Linker Precursor / Non-Degrading Control Probe
Comparison: C6-Alkyl (Boc-C6-Amide) vs. PEG Linkers
The choice between an alkyl chain (derived from Boc-C6-Amide) and a Polyethylene Glycol (PEG) linker is a trade-off between permeability and solubility .[1]
| Feature | C6-Alkyl Linker (Boc-C6-Amide derived) | PEG Linker (e.g., PEG2-4) | Impact on E3 Ligase Binding |
| Lipophilicity (cLogP) | High .[1] Increases membrane permeability.[1][2] | Low . Improves aqueous solubility.[1][2][7] | High lipophilicity may cause non-specific binding if not optimized.[1][2] |
| Conformational Entropy | Medium .[1][2] Flexible but collapses in water.[1][2] | High . Very flexible, high entropic penalty upon binding.[1][2] | Alkyl chains often favor "folded" conformations that can stabilize specific ternary complexes.[1][2] |
| Permeability (PAMPA) | Superior .[1][2] Ideal for intracellular targets.[1][2] | Moderate/Low .[1][2] Often requires optimization.[1][2] | Critical for reaching intracellular E3 ligases (CRBN, VHL).[1][2] |
| Metabolic Stability | High .[1][2] Resistant to oxidative cleavage.[1][2] | Moderate . Susceptible to oxidative metabolism.[1][2] | Stable linkers ensure the E3 binding signal is authentic and not from metabolites.[1][2] |
Expert Insight: While PEG linkers are the default for solubility, alkyl linkers derived from Boc-C6-Amide are superior when the E3 ligand itself is polar, or when "molecular glue" characteristics are desired.[1] The C6 chain length is often the "Goldilocks" zone for Cereblon (CRBN) binding, avoiding steric clash with the protein surface [1, 2].[1][2]
Experimental Validation Workflow
To validate that the Boc-C6-Amide motif does not sterically hinder the E3 ligase binding pocket, we employ a Fluorescence Polarization (FP) competition assay.[1]
Diagram: Validation Logic
The following diagram illustrates the workflow to validate the linker's inertness and the E3 ligand's retention of affinity.
Caption: Workflow for converting the precursor into a probe to validate linker compatibility with the E3 ligase binding pocket.
Detailed Protocols
Protocol A: Synthesis of the Validation Probe (E3-Linker-CONH2)
Objective: Attach the C6-amide linker to an E3 ligand (e.g., Pomalidomide derivative) to create a "capped" control molecule.[1]
-
Boc-Deprotection:
-
Coupling (Example with Fluorothalidomide):
-
Note: For Cereblon ligands, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is a common starting material.[1]
-
Dissolve the fluorothalidomide analog (1 eq) and the deprotected 6-aminohexanamide (1.2 eq) in DMF.
-
Add DIPEA (3 eq) and heat to 90°C for 12 hours (S_NAr reaction).
-
-
Purification:
Protocol B: Fluorescence Polarization (FP) Binding Assay
Objective: Determine the IC50 of the conjugate to ensure the C6 linker does not disrupt E3 binding.
Reagents:
-
Target: Recombinant Cereblon (CRBN-DDB1 complex) or VHL protein.[1][2]
-
Tracer: Cy5-labeled Thalidomide (for CRBN) or FAM-labeled VHL ligand.[1]
-
Test Compound: Pomalidomide-C6-Amide (synthesized above).
-
Control: Unmodified Pomalidomide (Reference).
Step-by-Step:
-
Plate Setup: Use a black 384-well low-volume plate.
-
Protein Dispense: Add 10 µL of E3 ligase protein (final conc. = Kd of the tracer, typically 50-100 nM) in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).[1]
-
Compound Titration: Add 100 nL of the Test Compound (serial dilution, 10 µM to 0.1 nM) using an acoustic dispenser (e.g., Echo).
-
Tracer Addition: Add 5 µL of Fluorescent Tracer (final conc. 10-20 nM).
-
Incubation: Incubate for 60 minutes at RT in the dark.
-
Read: Measure Fluorescence Polarization (Ex/Em specific to fluorophore) on a multi-mode plate reader (e.g., EnVision).
-
Analysis: Plot mP vs. log[Compound]. Fit to a 4-parameter logistic model to determine IC50.
Success Criteria:
-
The IC50 of the Pomalidomide-C6-Amide should be within 2-fold of the unmodified Pomalidomide.[1][2]
-
Interpretation: If IC50 is comparable, the C6-alkyl linker exits the binding pocket without steric clash, validating its use for PROTAC construction.[1][2]
Pathway Visualization: The "Capped" Control
Why use the amide-terminated linker? It proves that any degradation observed with the active PROTAC is due to the warhead, not the linker or E3 ligand destabilizing the protein.[2]
Caption: The "Capped" Probe (bottom) binds the E3 ligase but fails to recruit the target, serving as a rigorous negative control.
References
-
BenchChem. Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. (2025).[1][2] Retrieved from
-
Frontiers in Chemistry. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Retrieved from [1]
-
MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025). Retrieved from [1]
-
BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from [1]
-
ChemicalBook. Synthesis and Properties of N-Boc-1,6-diaminohexane and related C6 linkers. Retrieved from [1]
Sources
- 1. 65983-35-9 | tert-Butyl (3-amino-3-oxopropyl)carbamate - AiFChem [aifchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Tert-Butyl {6-Oxo-6-[(Pyridin-3-Ylmethyl)amino]hexyl}carbamate | C17H27N3O3 | CID 91885508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl (6-amino-6-oxohexyl)carbamate , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
- 6. N-Boc-1,6-二氨基己烷_MSDS_用途_密度_CAS号【51857-17-1】_化源网 [chemsrc.com]
- 7. precisepeg.com [precisepeg.com]
Advanced Characterization Guide: IR Spectroscopy of tert-Butyl (6-amino-6-oxohexyl)carbamate
Executive Summary
Compound: tert-Butyl (6-amino-6-oxohexyl)carbamate CAS: 85535-56-4 (also ref. 80860-42-0 for related derivatives) Role: Heterobifunctional linker (PROTACs, ADCs). Primary Utility of IR: Quality Control (QC) validation of the C-terminus amidation and N-terminus Boc-protection integrity.
This guide provides a technical comparison of the Infrared (IR) spectral signature of tert-Butyl (6-amino-6-oxohexyl)carbamate against its synthetic precursor, Boc-6-aminohexanoic acid . For researchers in drug discovery, distinguishing the target primary amide from the starting carboxylic acid is the critical "Go/No-Go" decision point in linker synthesis.
Structural Analysis & Spectral Prediction
To interpret the IR data accurately, we must deconstruct the molecule into its three spectroscopically distinct domains.
-
N-Terminus (Boc-Carbamate): A urethane moiety characterized by a carbonyl stretch and a unique C-O-C stretching pattern.
-
Linker Backbone (Alkyl Chain): A hexyl spacer exhibiting standard methylene (-CH₂-) vibrations.
-
C-Terminus (Primary Amide): The diagnostic region.[1] Unlike the precursor acid, this group displays a characteristic N-H stretching doublet and distinct Amide I/II bands.
Comparison of Functional Groups
| Feature | Precursor: Boc-6-aminohexanoic Acid | Target: tert-Butyl (6-amino-6-oxohexyl)carbamate |
| C-Terminus | Carboxylic Acid (-COOH) | Primary Amide (-CONH₂) |
| N-Terminus | Boc-Carbamate (-NH-Boc) | Boc-Carbamate (-NH-Boc) |
| Key Change | Broad O-H stretch (2500–3300 cm⁻¹) | Diagnostic N-H Doublet (3180–3400 cm⁻¹) |
Experimental Protocol: FTIR Analysis
Objective: To validate the conversion of the carboxylic acid to the primary amide without compromising the Boc protecting group.
Methodology
Instrument: Fourier Transform Infrared Spectrometer (FTIR) equipped with a Diamond ATR (Attenuated Total Reflectance) accessory. Resolution: 4 cm⁻¹ Scans: 32 scans (background subtracted).
Step-by-Step Workflow:
-
Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum.
-
Sample Loading: Place ~2 mg of the solid/oil sample onto the crystal center.
-
Compression: Apply high pressure using the anvil to ensure uniform contact (critical for quantitative peak height analysis).
-
Acquisition: Collect the sample spectrum.
-
Post-Processing: Apply baseline correction if necessary. Do not use smoothing algorithms that might obscure the N-H doublet splitting.
Comparative Data Analysis
The following table synthesizes experimental data ranges for the target compound versus its critical alternatives (Precursor and Deprotected species).
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Target Product (Wavenumber cm⁻¹) | Precursor (Acid) (Wavenumber cm⁻¹) | Interpretation/Causality |
| Amide A (NH₂) | N-H Stretch | 3350 & 3180 (Doublet) | Absent | Primary Indicator: The appearance of two distinct bands (asymmetric/symmetric stretch) confirms the primary amide. |
| Acid O-H | O-H Stretch | Absent | 2500–3300 (Broad) | Purity Check: Presence of a broad "hump" indicates unreacted starting material. |
| Amide I | C=O Stretch | 1650–1690 | ~1710 (Acid C=O) | The amide carbonyl typically absorbs at a lower frequency than the acid carbonyl due to resonance. |
| Amide II | N-H Bend | 1620–1640 | Absent | Diagnostic for primary amides; often appears as a shoulder or distinct peak below Amide I. |
| Boc Carbonyl | C=O Stretch (Urethane) | 1680–1700 | 1680–1700 | Remains constant. Validates that the N-terminus protection is intact. |
| t-Butyl | C-H Bending | 1365 & 1390 (Split) | 1365 & 1390 | The "gem-dimethyl" doublet characteristic of the t-butyl group. |
| Alkyl Chain | C-H Stretch | 2850–2950 | 2850–2950 | Standard methylene stretches; useful for normalization. |
Technical Insight: In the target compound, you may see overlapping Carbonyl signals. The Boc urethane C=O (~1690 cm⁻¹) and the Amide I C=O (~1660 cm⁻¹) often appear as a broadened or split peak in the 1650–1700 cm⁻¹ region. Deconvolution may be required for precise integration.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for using IR data to monitor the synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate from its acid precursor.
Figure 1: QC Decision Tree for monitoring the amidation of Boc-6-aminohexanoic acid.
Comparison with Alternatives
When selecting a characterization method, IR offers specific advantages over NMR and MS for this compound.
| Feature | IR Spectroscopy | 1H NMR | Mass Spectrometry (LC-MS) |
| Speed | < 2 Minutes | 15–30 Minutes | 5–10 Minutes |
| Sample Prep | Minimal (Solid/Oil) | Solubilization (CDCl₃/DMSO) | Dilution & Filtration |
| Key Strength | Instant Functional Group ID (Amide vs. Acid) | Quantitative Purity & Integration | Molecular Weight Confirmation |
| Limitation | Difficult to quantify impurities <5% | Solvent peaks can obscure N-H protons | Cannot distinguish tautomers easily |
Recommendation: Use IR for in-process monitoring (rapid feedback) and NMR/MS for final lot release (quantitative purity).
References
-
National Institute of Standards and Technology (NIST). 6-Aminohexanoic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for Amide I/II and Boc assignments).
Sources
The Impact of Linker Length on Drug Pharmacokinetics: A Comparative Guide to C6 vs. C4 Linkers
In the intricate world of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector. It is a critical component that profoundly influences the overall efficacy, safety, and, most importantly, the pharmacokinetic (PK) profile of the therapeutic agent. The choice between different linker lengths, such as the common C4 (butyl) and C6 (hexyl) alkyl chains, can dictate the drug's journey through the body, affecting its stability, exposure, and ultimately, its therapeutic window.
This guide provides an in-depth comparison of the pharmacokinetic properties imparted by C6 versus C4 linkers. We will delve into the underlying chemical principles, present supporting experimental data from preclinical studies, and provide detailed protocols for key assays, offering researchers and drug developers a comprehensive resource for making informed decisions in linker design.
The Fundamental Role of the Linker in Pharmacokinetics
The linker in a complex therapeutic molecule serves several key functions that directly impact its PK profile:
-
Solubility and Aggregation: The linker's chemical nature influences the overall solubility of the drug. Hydrophobic linkers can increase the propensity for aggregation, which can lead to rapid clearance from circulation by the reticuloendothelial system (RES).
-
Stability: The linker must be stable enough to remain intact while the drug circulates in the bloodstream, preventing premature release of the payload. However, for many applications (like ADCs), it must also be cleavable by specific enzymes or conditions present at the target site.
-
Target Engagement: The length and flexibility of the linker can affect how the therapeutic molecule binds to its target, potentially influencing efficacy.
-
Metabolism and Clearance: The linker itself can be a site of metabolic activity, and its properties can influence how the entire molecule is recognized and cleared by the liver and kidneys.
C6 vs. C4 Linkers: A Head-to-Head Pharmacokinetic Comparison
The primary difference between a C4 and a C6 linker is the length and, by extension, the lipophilicity of the alkyl chain. A C6 linker is longer and generally more lipophilic than a C4 linker. This seemingly small structural change can lead to significant differences in the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Key Pharmacokinetic Parameters: Experimental Insights
Several studies have systematically investigated the impact of linker length on the pharmacokinetics of ADCs and other targeted therapies. A common finding is that increasing linker length from C4 to C6 can lead to increased systemic exposure.
| Parameter | Typical Observation with C6 Linker (vs. C4) | Rationale |
| Area Under the Curve (AUC) | Increased | Higher lipophilicity can lead to increased binding to plasma proteins like albumin, which reduces renal clearance and prolongs circulation time. |
| Maximum Concentration (Cmax) | Variable | May be lower due to increased distribution into tissues, or higher depending on the interplay of absorption and clearance rates. |
| Clearance (CL) | Decreased | Reduced renal filtration due to increased plasma protein binding is a primary driver. |
| Volume of Distribution (Vd) | Increased | The higher lipophilicity of the C6 linker can promote greater distribution into tissues outside of the central circulation. |
| Half-life (t1/2) | Increased | A direct consequence of decreased clearance and a larger volume of distribution. |
Experimental Workflow for In Vivo Pharmacokinetic Assessment
To determine the pharmacokinetic profiles of drug candidates with different linkers, a well-controlled in vivo study, typically in rodents, is essential.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Detailed Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a standard procedure for comparing the PK profiles of two drug conjugates, one with a C4 linker and one with a C6 linker.
1. Animal Handling and Group Assignment:
-
Use 6-8 week old female BALB/c mice.
-
Acclimatize the animals for at least one week before the experiment.
-
Randomly assign mice to two groups (n=3-5 per group): Group A (C4 Linker) and Group B (C6 Linker).
2. Drug Formulation and Administration:
-
Formulate the drug conjugates in a suitable vehicle (e.g., sterile saline or PBS).
-
Administer the drugs via a single intravenous (IV) bolus injection through the tail vein. A typical dose might be 5 mg/kg.
3. Blood Sample Collection:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points. A typical schedule would be: 0 (pre-dose), 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, and 72 hr post-dose.
-
Collect blood from the saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately place the tubes on ice.
4. Plasma Processing and Storage:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a clean, labeled tube.
-
Store the plasma samples at -80°C until analysis.
5. Bioanalytical Quantification (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the drug conjugate in plasma.
-
Prepare a calibration curve using known concentrations of the analyte in blank plasma.
-
Thaw the study samples and subject them to a sample preparation procedure (e.g., protein precipitation with acetonitrile) to extract the drug.
-
Analyze the extracted samples along with the calibration standards and quality control samples using the validated LC-MS/MS method.
6. Pharmacokinetic Data Analysis:
-
Use the concentration-time data to perform a non-compartmental analysis (NCA) using software such as Phoenix WinNonlin.
-
Calculate key PK parameters including AUC, CL, Vd, and t1/2 for each animal.
-
Calculate the mean and standard deviation for each parameter for both the C4 and C6 linker groups.
-
Perform statistical analysis (e.g., t-test) to determine if there are significant differences between the two groups.
Mechanistic Considerations and Structural Relationships
The observed pharmacokinetic differences between C4 and C6 linkers can be attributed to their fundamental physicochemical properties.
Assessing hydrolytic stability of tert-Butyl (6-amino-6-oxohexyl)carbamate
Topic: Assessing Hydrolytic Stability of tert-Butyl (6-amino-6-oxohexyl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Compound Profile
tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4) serves as a critical bifunctional linker in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and peptide therapeutics. Its structure features a hydrophobic C6 alkyl spacer terminated by two distinct functionalities: an acid-labile Boc (tert-butoxycarbonyl) protecting group and a generally stable primary amide .
Understanding the hydrolytic stability of this compound is paramount for two reasons:
-
Storage & Handling: Preventing premature deprotection or hydrolysis during synthesis.
-
Biological Relevance: Predicting linker integrity in physiological fluids (plasma, lysosomal pH) versus the harsh conditions of chemical deprotection.
This guide provides a rigorous technical assessment of its stability profile, comparing it against standard orthogonal alternatives (Fmoc, Cbz), and details a self-validating experimental protocol for verification.
Chemical Identity[1][2][3][4][5][6][7]
-
IUPAC Name: tert-butyl N-(6-amino-6-oxohexyl)carbamate; tert-butyl N-(5-carbamoylpentyl)carbamate
-
Structure:
-
Key Motifs: Carbamic acid ester (Boc), Alkyl spacer (Pentyl/Hexyl), Primary Amide.
Comparative Stability Analysis
The stability of tert-Butyl (6-amino-6-oxohexyl)carbamate is defined by the orthogonality of its two terminal groups. The table below contrasts its performance with common linker alternatives under standard stress conditions.
Table 1: Comparative Hydrolytic Stability Matrix
| Feature | Boc-Linker (Subject) | Fmoc-Linker | Cbz-Linker | Unprotected Amine |
| Acid Stability (pH < 3) | Unstable (Rapid Cleavage) | Stable | Stable | Stable (Protonation) |
| Neutral Stability (pH 7) | Stable (Weeks/Months) | Stable | Stable | Stable |
| Base Stability (pH > 10) | Stable (Resistant to hydrolysis) | Unstable (Rapid Cleavage) | Stable | Stable |
| Thermal Stability (> 80°C) | Moderate (Boc thermolysis) | High | High | High |
| Primary Degradant | Free Amine + | Dibenzofulvene + Free Amine | Free Amine (via Hydrogenolysis) | None (Salt formation) |
| Physiological Plasma | High Stability | Low Stability (Non-specific cleavage) | High Stability | High Stability |
Mechanistic Insight[9][10]
-
The Boc Vulnerability: The carbamate linkage is susceptible to acid-catalyzed elimination (E1 mechanism), releasing isobutylene and
. This reaction is rapid in TFA or HCl but negligible in pH 7.4 phosphate buffer. -
The Amide Resilience: The terminal primary amide (
) is robust. It requires extreme conditions (e.g., 6M HCl reflux or concentrated NaOH with heat) to hydrolyze to the carboxylic acid. In the context of linker stability, the Boc group is the "weak link" in acidic environments, while the amide is the stable anchor.
Degradation Pathways & Visualization
The following diagram illustrates the orthogonal degradation pathways. The Boc group cleaves in acid to yield the free amine salt, while the amide group remains intact unless subjected to extreme hydrolysis conditions.
Caption: Figure 1. Orthogonal degradation pathways. The Boc group is the primary site of instability in acidic media, while the amide terminus requires harsh conditions to degrade.
Experimental Protocol: Forced Degradation Study
To rigorously assess the hydrolytic stability of this specific lot or derivative, perform the following "Forced Degradation" protocol. This method is designed to be self-validating by including positive and negative controls.
Materials
-
Test Compound: tert-Butyl (6-amino-6-oxohexyl)carbamate (10 mg).
-
Solvent: Acetonitrile (ACN) or Methanol (HPLC grade).
-
Stressors: 0.1 M HCl, 0.1 M NaOH, 3%
, Phosphate Buffer (pH 7.4). -
Internal Standard: Caffeine or Acetophenone (to correct for injection variability).
Workflow
Step 1: Stock Preparation Dissolve 10 mg of the compound in 10 mL of ACN/Water (1:1) to create a 1 mg/mL stock solution.
Step 2: Stress Condition Setup Prepare five HPLC vials as follows:
| Vial ID | Condition | Preparation | Target Outcome |
| A (Control) | Neutral | 100 µL Stock + 900 µL Buffer (pH 7.4) | >99% Recovery |
| B (Acid) | Acidic | 100 µL Stock + 900 µL 0.1 M HCl | Degradation (Boc loss) |
| C (Base) | Basic | 100 µL Stock + 900 µL 0.1 M NaOH | Stable (Amide intact) |
| D (Oxidative) | Oxidative | 100 µL Stock + 900 µL 3% | Stable (Check Amine) |
| E (Thermal) | Thermal | 100 µL Stock + 900 µL Buffer (Heat to 60°C) | Assess Thermolysis |
Step 3: Incubation
-
Incubate all vials at 25°C for 24 hours (except Vial E at 60°C).
-
Critical Check: For Vial B (Acid), monitor for gas evolution (
).
Step 4: Analysis (LC-MS/HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).
-
Note: Do not use TFA in the mobile phase if assessing acid sensitivity strictly, though standard runs use it.
-
-
Detection: UV at 210 nm (Amide bond) and MS (ESI+).
Data Interpretation[6][9][10][11][12][13]
-
Retention Time Shift:
-
Intact Linker: Late eluting (Hydrophobic Boc + Alkyl).
-
De-Boc Product (6-Aminohexanamide): Early eluting (Highly polar/charged). Mass shift:
Da. -
Hydrolyzed Amide (Boc-Acid): Shift in retention depending on pH; Mass shift:
Da (OH vs difference is small, use MS fragmentation).
-
Technical Recommendations
-
Storage: Store solid neat material at -20°C under desiccant. The carbamate is stable in solid form but hygroscopic behavior of the amide can introduce moisture, accelerating degradation if traces of acid are present.
-
Synthesis: When coupling the free amide end, ensure conditions do not drop below pH 4. If deprotecting the Boc group, use 4M HCl in Dioxane or TFA/DCM (1:1) . Scavengers (e.g., triethylsilane) are generally not needed unless sensitive side chains (Trp, Met) are present in the payload.
-
Purification: Avoid heating acidic fractions during rotary evaporation. Neutralize TFA-containing fractions immediately with bicarbonate or lyophilize to prevent slow hydrolysis of the amide or premature Boc removal.
References
-
Fluorochem. tert-Butyl (6-amino-6-oxohexyl)carbamate Product Sheet. Accessed 2025.[1][2][3][4] Link
-
BenchChem. A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. 2025.[3] Link
- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience.
-
PubChem. tert-Butyl N-(6-oxohexyl)carbamate Compound Summary. National Library of Medicine. Link
-
MDPI. Synthesis and Characterization of Boc-protected Urea Linkers. Molbank 2025. Link
Sources
Quality Control Parameters for Research-Grade tert-Butyl (6-amino-6-oxohexyl)carbamate
Executive Summary: The Criticality of Linker Integrity
In the precision engineering of proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), the linker is not merely a bridge—it is a determinant of bioavailability, permeability, and E3 ligase cooperativity.[1][2][3] tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4), often referred to as Boc-6-aminohexanamide , serves as a robust, lipophilic C6-spacer.
Unlike hydrophilic PEG linkers, this alkyl linker facilitates passive membrane permeability but introduces solubility challenges.[2][4][] Consequently, the quality control (QC) of this reagent is paramount. Impurities such as free amines, di-Boc byproducts, or hydrolyzed acids can catastrophically alter the stoichiometry of downstream conjugation reactions, leading to "dead" ligands or inseparable mixtures.
This guide defines the rigorous QC parameters required for research-grade (>97%) performance and objectively compares this linker against standard alternatives.
Technical Specifications & QC Parameters
To ensure reproducibility in library synthesis and biological assays, the following QC profile is required. These are not just numbers; they are predictors of synthetic success.
Table 1: Critical Quality Attributes (CQA)
| Parameter | Specification (Research Grade) | Method | Scientific Rationale |
| Appearance | White to off-white crystalline solid | Visual | Discoloration often indicates oxidation of trace impurities or photo-degradation.[6] |
| Purity | ≥ 97.0% (Area %) | HPLC (UV @ 210 nm) | <95% purity introduces truncated sequences in Solid Phase Peptide Synthesis (SPPS).[6] |
| Identity | Conforms to Structure | 1H-NMR (CDCl3) | Must confirm the integral ratio of Boc (9H) vs. Alkyl chain vs. Amide protons (2H). |
| Mass Identity | [M+H]+ = 231.17 ± 0.5 Da | LC-MS (ESI) | Confirms molecular weight; rules out des-Boc (131 Da) or hydrolyzed acid variants. |
| Water Content | ≤ 1.0% | Karl Fischer (KF) | Excess water hydrolyzes sensitive active esters (e.g., NHS-esters) during conjugation.[6] |
| Free Amine | ≤ 0.5% | Ninhydrin / Kaiser Test | Critical: Free amines cause polymerization or premature coupling.[6] |
Comparative Performance Analysis
Alkyl Linkers (C6) vs. PEG Linkers
The choice between a C6 alkyl linker (like tert-Butyl (6-amino-6-oxohexyl)carbamate) and a PEG linker is a trade-off between permeability and solubility .[2][6]
Experimental Insight: In a comparative study of BRD4-targeting PROTACs, replacing a PEG-2 linker with a C6-alkyl linker increased the logP (lipophilicity) from 2.5 to 4.[6]1. While this improved cellular permeability (PAMPA assay), it required the use of solubilizing excipients in the final formulation.
Table 2: Performance Matrix – Alkyl vs. PEG[6]
| Feature | C6 Alkyl Linker (This Product) | PEG Linker (Alternative) | Impact on Research |
| Lipophilicity | High (Hydrophobic) | Low (Hydrophilic) | Alkyl linkers penetrate cell membranes faster but may precipitate in aqueous buffers.[6] |
| Conformation | Semi-flexible / Entropically favored | Highly flexible | Alkyl chains often stabilize the "ternary complex" better than "floppy" PEGs.[6] |
| Metabolic Stability | High (C-C bonds) | Moderate (Ether oxidation) | Alkyl linkers resist oxidative cleavage better than PEGs in vivo.[6] |
| Synthetic Utility | High (Compatible with normal phase) | Moderate (Requires reverse phase) | C6 linkers are easier to purify via standard silica flash chromatography.[6] |
Research Grade (>97%) vs. Technical Grade (~90-95%)
Using technical grade reagents for PROTAC synthesis is a false economy.[6]
-
The "Double-Coupling" Risk: If the reagent contains 5% 6-aminohexanamide (Boc-deprotected impurity), this impurity will compete for the E3 ligase ligand during coupling. Since it lacks the Boc protection for the next step, it acts as a chain terminator .
-
Purification Penalty: Removing a "dead" PROTAC (missing the warhead due to termination) from the active PROTAC requires difficult prep-HPLC, often resulting in a 40-60% yield loss.
Experimental Protocols for Validation
Protocol A: High-Resolution HPLC Purity Assay
This protocol separates the target amide from the hydrolyzed acid and free amine impurities.[6]
Reagents:
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Methodology:
-
Sample Prep: Dissolve 5 mg of sample in 1 mL of ACN:Water (50:50). Vortex until clear.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% B → 95% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
20-22 min: 95% B → 5% B (Re-equilibration)
-
-
Detection: UV absorbance at 210 nm (Amide bond absorption) and 254 nm (if aromatic impurities suspected).
-
Acceptance: Main peak area > 97%. No single impurity > 1.0%.
Protocol B: Rapid TLC Identity Check
For quick verification before committing to a synthesis batch.
-
Plate: Silica Gel 60 F254.[6]
-
Solvent System: Ethyl Acetate : Hexane (4:1) or 100% Ethyl Acetate (depending on polarity).
-
Stain: Ninhydrin is ineffective for the Boc-protected product. Use KMnO4 (oxidizes the alkyl chain/amide) or Iodine vapor .[6]
-
Note: To check for free amine impurities, use Ninhydrin. A purple spot at the baseline indicates degradation (Boc loss).
-
Visualizing the Decision Framework
Diagram 1: Linker Selection Strategy for PROTAC Design
Caption: Decision tree for selecting between Alkyl (C6) and PEG linkers based on warhead physicochemical properties.
Diagram 2: Quality Control Workflow
Caption: Step-by-step QC workflow from sample receipt to batch release, ensuring self-validating integrity.
References
-
BenchChem. "Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers."[2][4][6] BenchChem Technical Guides, 2025.
-
Bachem. "Quality Control of Amino Acids & Peptides: A Guide." Bachem Technical Resources.
-
PubChem. "tert-Butyl (6-amino-6-oxohexyl)carbamate Compound Summary."[7] National Library of Medicine, CID 10536636.
-
BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK." BOC Sciences Application Notes.
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[8] Wiley-Interscience, 1999.[8] (Standard reference for Boc stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tert-Butyl {6-Oxo-6-[(Pyridin-3-Ylmethyl)amino]hexyl}carbamate | C17H27N3O3 | CID 91885508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Safety Operating Guide
Definitive Safety & Operational Guide: tert-Butyl (6-amino-6-oxohexyl)carbamate
Executive Summary & Chemical Context
tert-Butyl (6-amino-6-oxohexyl)carbamate (often referred to as Boc-6-aminohexanamide or a C6-linker) is a critical intermediate used in bioconjugation, PROTAC® linker synthesis, and peptide chemistry.
While often categorized generically as an "irritant," its specific handling requirements are dictated by two factors:
-
Physical Form: It is typically a fine, electrostatic powder, creating an inhalation risk during weighing.
-
Solvation Context: It is almost exclusively handled in organic solvents (DMF, DCM, DMSO) which act as vehicles for skin permeation.
Immediate Action Required: Treat this substance as a Sensitizing Irritant . Do not handle on open benchtops.
Hazard Identification & Risk Assessment
Scientific Rationale: The Boc (tert-butoxycarbonyl) group renders the amine lipophilic, increasing bioavailability upon skin contact. Furthermore, under acidic physiological conditions (e.g., gastric acid upon ingestion, or mucous membranes), the Boc group can cleave, releasing isobutylene and the free amine, potentially causing local tissue damage.
Hazard Classification (GHS)
| Hazard Type | Code | Description |
| Health | H315 | Causes skin irritation.[1] |
| Health | H319 | Causes serious eye irritation.[1][2][3] |
| Health | H335 | May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][4] |
| Health | H302 | Harmful if swallowed (Data inferred from structural analogs). |
Personal Protective Equipment (PPE) Matrix
Directive: Standard "exam gloves" are insufficient for solution-phase handling. Follow this matrix strictly.
| Protection Zone | Minimum Requirement | Technical Specification & Logic |
| Hand Protection (Solid) | Nitrile (Disposable) | Thickness: |
| Hand Protection (Solution) | Double Gloving / Laminate | Inner: Nitrile (0.11 mm). Outer: Silver Shield® or heavy-duty Nitrile ( |
| Eye Protection | Chemical Goggles | Standard: ANSI Z87.1 (US) or EN 166 (EU).Logic: Safety glasses with side shields are acceptable only if working behind a sash; goggles are mandatory if handling fine powder outside a hood (discouraged). |
| Respiratory | Engineering Control | Primary: Fume Hood (Face velocity 80–100 fpm).Secondary: N95/P100 respirator only if hood is unavailable or during spill cleanup. |
| Body | Lab Coat (Cotton/Poly) | Logic: Must be buttoned to the neck. Synthetic fibers (100% polyester) should be avoided due to static buildup which disperses the powder. |
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Critical Control Point)
Risk: Electrostatic dispersion of fines is the primary exposure vector.
-
Environmental Setup:
-
Activate ionizing fan or anti-static gun inside the weigh station if available.
-
Place a dark-colored weigh boat on the balance (improves visibility of white powder spills).
-
-
Transfer:
-
Use a stainless steel spatula (plastic increases static).
-
Self-Validating Step: If powder "jumps" or adheres to the spatula shaft, stop. Increase humidity or use an anti-static gun before proceeding.
-
-
Closure:
-
Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage. This prevents cross-contamination of the storage cabinet.
-
Phase B: Solubilization & Reaction
Risk: Solvent-mediated skin absorption.
-
Solvent Choice:
-
If using Dichloromethane (DCM) : Assume immediate glove permeation upon contact. Use long-cuff gloves.
-
If using DMF/DMSO : These solvents are carriers that will transport the Boc-linker through the skin barrier.
-
-
Addition:
-
Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.
-
Visual Check: The solution should be clear and colorless. A yellow tint indicates potential deprotection or oxidation (check solvent quality).
-
Visualized Workflows (Graphviz)
Diagram 1: PPE Selection Logic Flow
Caption: Decision tree for selecting appropriate PPE based on the physical state and solvent context of the Boc-linker.
Diagram 2: Emergency Spill Response
Caption: Immediate response protocol for solid vs. liquid spills to prevent lab contamination.
Disposal & Deactivation
Scientific Integrity: Do not dispose of down the drain.[3] The carbamate moiety is stable in water but can degrade in the environment.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Organic Solids - Toxic/Irritant."
-
Liquid Waste:
-
Non-Halogenated: If dissolved in MeOH/EtOH/DMF.
-
Halogenated: If dissolved in DCM/Chloroform.
-
-
Container Rinsing: Triple rinse empty vials with Acetone or Ethanol before discarding glass. Add rinsate to the liquid waste stream.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10536636, tert-Butyl 6-oxohexylcarbamate (Analogous Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
